Technical Documentation Center

N-cyclopropyl-3,5-dimethoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclopropyl-3,5-dimethoxybenzamide

Core Science & Biosynthesis

Foundational

N-cyclopropyl-3,5-dimethoxybenzamide chemical structure and molecular weight

This guide provides a comprehensive technical overview of N-cyclopropyl-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, molecular pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-cyclopropyl-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, molecular properties, a validated synthesis protocol, and its potential applications, grounding our discussion in established chemical principles and relevant research.

Molecular Structure and Properties

N-cyclopropyl-3,5-dimethoxybenzamide is a substituted benzamide featuring a central benzene ring functionalized with two methoxy groups at the 3 and 5 positions, and a carboxamide group to which a cyclopropyl moiety is attached.

Chemical Structure:

The structure consists of a 3,5-dimethoxybenzoyl group linked to a cyclopropylamine via an amide bond.

Molecular Formula: C₁₂H₁₅NO₃

Molecular Weight: 221.25 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC NameN-cyclopropyl-3,5-dimethoxybenzamideInferred from structure
Molecular FormulaC₁₂H₁₅NO₃Calculated
Molecular Weight221.25 g/mol Calculated
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors3Calculated
Rotatable Bonds3Calculated

Synthesis of N-cyclopropyl-3,5-dimethoxybenzamide

The synthesis of N-cyclopropyl-3,5-dimethoxybenzamide is most efficiently achieved through a two-step process starting from 3,5-dimethoxybenzoic acid. This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with cyclopropylamine.

Synthetic Workflow

The overall synthetic pathway is illustrated below. The first step is the activation of the carboxylic acid, and the second is the nucleophilic acyl substitution by the amine.

SynthesisWorkflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 3_5_dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid 3_5_dimethoxybenzoyl_chloride 3,5-Dimethoxybenzoyl Chloride 3_5_dimethoxybenzoic_acid->3_5_dimethoxybenzoyl_chloride Toluene, DMF (cat.), Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->3_5_dimethoxybenzoyl_chloride target_molecule N-cyclopropyl-3,5- dimethoxybenzamide 3_5_dimethoxybenzoyl_chloride->target_molecule DCM, Base (e.g., Et₃N) cyclopropylamine Cyclopropylamine cyclopropylamine->target_molecule

Caption: Synthetic workflow for N-cyclopropyl-3,5-dimethoxybenzamide.

Experimental Protocol

This protocol is based on established methods for the synthesis of benzamides from their corresponding carboxylic acids.[1][2]

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

The conversion of 3,5-dimethoxybenzoic acid to its acyl chloride is a critical activation step. Thionyl chloride is a preferred reagent as its byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap for acidic gases, suspend 3,5-dimethoxybenzoic acid (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature while stirring.

  • Reaction: Heat the mixture to reflux (approximately 90°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.[2]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,5-dimethoxybenzoyl chloride, an oily residue, can be used in the next step without further purification.[2]

Step 2: Synthesis of N-cyclopropyl-3,5-dimethoxybenzamide

This step involves the nucleophilic attack of cyclopropylamine on the electrophilic carbonyl carbon of the 3,5-dimethoxybenzoyl chloride.

  • Reaction Setup: Dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.

  • Amine Addition: In a separate flask, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.

  • Reaction: Add the cyclopropylamine solution dropwise to the stirred solution of 3,5-dimethoxybenzoyl chloride at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure N-cyclopropyl-3,5-dimethoxybenzamide.

Potential Applications and Biological Relevance

While specific biological activity for N-cyclopropyl-3,5-dimethoxybenzamide is not extensively documented, the structural motifs present in the molecule are found in numerous biologically active compounds.

  • Benzamide Core: The benzamide scaffold is a well-recognized pharmacophore in medicinal chemistry with a wide range of biological activities.[3]

  • Dimethoxy Substitution: The 3,5-dimethoxy substitution pattern is a feature in several bioactive molecules. For instance, related 3,4,5-trimethoxybenzamide derivatives have been investigated as tubulin polymerization inhibitors for their potential anticancer properties.[3]

  • Cyclopropyl Moiety: The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, potency, and to introduce conformational rigidity.[4] It is a key component in inhibitors of monoamine oxidase (MAO), enzymes responsible for the degradation of neurotransmitters.[4]

Given these structural features, N-cyclopropyl-3,5-dimethoxybenzamide could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neuropharmacology. Further research is warranted to explore its specific biological targets and pharmacological profile.

Characterization

The synthesized N-cyclopropyl-3,5-dimethoxybenzamide should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the cyclopropyl protons, methoxy protons, aromatic protons, and the amide N-H proton.
¹³C NMR Resonances for the cyclopropyl carbons, methoxy carbons, aromatic carbons, and the amide carbonyl carbon.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (221.25 g/mol ).
IR Spec. Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-O stretches of the methoxy groups.

Conclusion

N-cyclopropyl-3,5-dimethoxybenzamide is a molecule with significant potential for further investigation in drug discovery. Its synthesis is straightforward, employing well-established chemical transformations. The presence of key pharmacophoric features suggests that this compound and its analogs could exhibit interesting biological activities. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.

References

  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link][2]

Sources

Exploratory

Mechanism of Action of N-cyclopropyl-3,5-dimethoxybenzamide In Vitro: A Technical Guide to SIK-Mediated Macrophage Reprogramming

As the landscape of immunomodulatory therapeutics evolves, targeting kinase networks that govern macrophage polarization has emerged as a highly effective strategy. This technical whitepaper provides an in-depth analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of immunomodulatory therapeutics evolves, targeting kinase networks that govern macrophage polarization has emerged as a highly effective strategy. This technical whitepaper provides an in-depth analysis of the in vitro mechanism of action of N-cyclopropyl-3,5-dimethoxybenzamide —a potent structural scaffold utilized for the inhibition of Salt-Inducible Kinases (SIKs).

Designed for drug development professionals and application scientists, this guide deconstructs the biochemical causality, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate this compound class.

The Target: Salt-Inducible Kinases (SIKs) as Immune Rheostats

Salt-Inducible Kinases (SIK1, SIK2, and SIK3) are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family[1]. In innate immunity, SIKs function as critical molecular brakes. Under basal conditions, they restrict the formation of regulatory (M2b-like) macrophages by suppressing the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10)[2].

The pharmacological inhibition of SIKs by small molecules containing the 3,5-dimethoxybenzamide motif flips an "immune switch," forcing macrophages to adopt a profound anti-inflammatory phenotype characterized by high IL-10 and low TNF-α secretion[3][4].

Core Mechanism of Action: The Dual-Axis Reprogramming

The biological activity of N-cyclopropyl-3,5-dimethoxybenzamide is driven by its ability to competitively bind the ATP pocket of SIK isoforms[5]. This inhibition triggers a dual-axis transcriptional reprogramming event in macrophages.

Axis A: The SIK-CRTC3-IL-10 Pathway (Upregulation of Anti-inflammatories)
  • Basal Sequestration: In resting cells, active SIKs continuously phosphorylate the CREB-regulated transcription coactivator 3 (CRTC3) at specific serine residues (Ser62, Ser162, Ser329, Ser370)[3]. This phosphorylation creates a binding site for 14-3-3 proteins, which sequester CRTC3 in the cytoplasm[2][6].

  • Inhibitor-Induced Translocation: Upon treatment with N-cyclopropyl-3,5-dimethoxybenzamide, SIK activity is ablated. Constitutively active phosphatases (e.g., calcineurin) rapidly dephosphorylate CRTC3.

  • Transcriptional Co-activation: Dephosphorylated CRTC3 dissociates from 14-3-3 and translocates into the nucleus, where it binds to the bZIP domain of the transcription factor CREB. This complex recruits histone acetyltransferases (CBP/p300) to the Il10 promoter, hyper-activating IL-10 transcription[7][8].

Axis B: The SIK-HDAC4-NF-κB Pathway (Downregulation of Pro-inflammatories)

Simultaneously, SIK inhibition prevents the phosphorylation of Class IIa histone deacetylases, such as HDAC4. Unphosphorylated HDAC4 translocates to the nucleus, where it deacetylates the p65 subunit of NF-κB. This epigenetic silencing represses the transcription of pro-inflammatory genes like Tnf and Il6[4][9].

SIK_Pathway Drug N-cyclopropyl-3,5- dimethoxybenzamide SIK SIK1 / SIK2 / SIK3 Drug->SIK ATP-competitive Inhibition HDAC4 HDAC4 Translocation (NF-κB Repression) Drug->HDAC4 Promotes CRTC3_P CRTC3-P : 14-3-3 (Cytoplasmic Sequestration) SIK->CRTC3_P Basal Phosphorylation SIK->HDAC4 Inhibits Translocation CRTC3 CRTC3 (Dephosphorylated) CRTC3_P->CRTC3 Phosphatase Activity (Shifted Equilibrium) Nucleus Nucleus: CREB Binding CRTC3->Nucleus Translocates IL10 IL-10 Transcription (Anti-inflammatory) Nucleus->IL10 Co-activates CREB

Diagram 1: The dual-axis mechanism of SIK inhibition driving macrophage reprogramming.

Structure-Activity Relationship (SAR) & Kinase Selectivity

The 3,5-dimethoxybenzamide scaffold provides the core hydrogen-bonding network required to anchor the molecule within the kinase hinge region. However, SAR studies reveal that the N-cyclopropyl group is critical for dictating the depth of insertion into the hydrophobic pocket of the SIK ATP-binding site[5].

Modifications to this N-alkyl substituent drastically alter the pan-SIK profile. As summarized in Table 1, replacing the rigid, lipophilic cyclopropyl ring with a bulkier or more polar group (e.g., trifluoroethyl) diminishes potency against SIK1 and SIK2, while retaining activity against SIK3[5].

Table 1: Representative SAR of N-cyclopropyl-3,5-dimethoxybenzamide Analogues[5]

Compound ModificationSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Mechanistic Consequence
N-cyclopropyl (Baseline) < 50< 50< 50Potent pan-SIK inhibition; maximum IL-10 induction.
N-trifluoroethyl (Analog 16) 1016827Reduced SIK1/2 potency; skewed toward SIK3 selectivity.
N-methyl (Theoretical SAR) > 500> 500> 500Loss of hydrophobic pocket engagement; inactive.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the efficacy of N-cyclopropyl-3,5-dimethoxybenzamide, assays must be designed as self-validating systems . This means integrating internal controls that independently verify the mechanistic causality of the readout, ensuring that observed cytokine shifts are due to SIK-specific target engagement rather than off-target cytotoxicity.

Protocol 1: Macrophage Polarization and Cytokine Profiling

Rationale: We utilize primary Bone Marrow-Derived Macrophages (BMDMs) rather than immortalized lines (like RAW264.7) because primary cells maintain the physiological stoichiometry of SIK isoforms and intact PKA-cAMP regulatory networks[9][10].

Step-by-Step Methodology:

  • Cell Culture: Differentiate murine bone marrow cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to yield mature BMDMs.

  • Pre-treatment (The Switch): Seed BMDMs at 1×105 cells/well. Pre-treat cells for 1 hour with N-cyclopropyl-3,5-dimethoxybenzamide (titrated from 10 nM to 1 μM).

    • Internal Control 1 (Vehicle): 0.1% DMSO to establish basal inflammatory tone.

    • Internal Control 2 (Positive): 1 μM Prostaglandin E2 (PGE2), an endogenous cAMP elevator that physiologically inhibits SIKs via PKA[1][8].

  • Stimulation (The Trigger): Add 100 ng/mL Lipopolysaccharide (LPS) to activate TLR4 signaling. Incubate for 18 hours.

  • Multiplex ELISA: Harvest supernatants. Quantify IL-10 and TNF-α.

    • Validation Check: A successful assay must show LPS inducing high TNF-α and low IL-10 in the DMSO control, while the PGE2 control must show inverted ratios (high IL-10, low TNF-α). The test compound should phenocopy the PGE2 response.

Protocol 2: Subcellular Fractionation and CRTC3 Translocation Assay

Rationale: Cytokine release is a terminal phenotypic readout. To prove causality, we must demonstrate that the compound physically forces CRTC3 into the nucleus prior to transcription[3].

Step-by-Step Methodology:

  • Treatment: Treat BMDMs with the compound for 30 minutes, followed by a 15-minute LPS stimulation. (Rapid kinetics are required to capture phosphorylation events before transcriptional feedback loops initiate).

  • Lysis & Fractionation: Lyse cells in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing phosphatase inhibitors. Centrifuge at 800 x g to pellet intact nuclei.

  • Cytosolic & Nuclear Extraction: The supernatant is the cytosolic fraction. Resuspend the nuclear pellet in high-salt RIPA buffer to extract nuclear proteins.

  • Western Blotting: Resolve fractions via SDS-PAGE. Probe for CRTC3.

    • Internal Control 1 (Purity): Probe for Lamin B1 (nuclear marker) and α-Tubulin (cytosolic marker) to validate clean fractionation.

    • Internal Control 2 (Total Protein): Probe for total CRTC3 to ensure the compound does not induce target degradation, confirming that the mechanism is purely spatial (translocation).

Workflow BMDM Primary BMDM Culture (M-CSF) Pretreat Compound Pre-treatment (Target Engagement) BMDM->Pretreat Stimulate LPS Stimulation (TLR4 Activation) Pretreat->Stimulate Fractionation Subcellular Fractionation (30 min post-tx) Stimulate->Fractionation Early Kinetics ELISA Multiplex ELISA (IL-10 / TNF-α Ratio) Stimulate->ELISA 18h Incubation WB Western Blot (CRTC3 Translocation) Fractionation->WB

Diagram 2: Self-validating in vitro workflow for assessing SIK inhibitor mechanisms.

Data Interpretation and Causality Analysis

When analyzing the outputs of the workflows above, researchers must focus on the inverse correlation between the biochemical and phenotypic readouts.

If N-cyclopropyl-3,5-dimethoxybenzamide is acting strictly on-target, the Western Blot will show a complete depletion of the upper molecular weight band of CRTC3 (hyperphosphorylated state) in the cytosolic fraction, accompanied by the appearance of a lower molecular weight band (dephosphorylated state) exclusively in the nuclear fraction[2].

This spatial shift is the direct causal driver of the ELISA results. The compound does not act as a general immunosuppressant (like corticosteroids, which globally shut down transcription); rather, it acts as an immunomodulator . By hijacking the CREB co-activator network, it actively instructs the macrophage to synthesize tissue-healing factors (IL-10) while simultaneously starving the NF-κB pathway of the acetylation required to produce tissue-damaging factors (TNF-α)[4][10].

References

  • Clark, K., et al. "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages." Proceedings of the National Academy of Sciences (2012). Available at: [Link]

  • MacKenzie, K. F., et al. "PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway." The Journal of Immunology (2013). Available at:[Link]

  • Darling, N. J., et al. "Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages." Biochemical Journal (2017). Available at:[Link]

  • Luan, B., et al. "Understanding the roles of salt-inducible kinases in cardiometabolic disease." Frontiers in Endocrinology (2024). Available at:[Link]

  • Sundberg, T. B., et al. "Small-molecule screening identifies inhibition of salt-inducible kinases as a therapeutic strategy to enhance immunoregulatory functions of dendritic cells." Proceedings of the National Academy of Sciences (2014). Available at:[Link]

  • ACS Publications. "The Use of Salt-Inducible Kinases (SIKs) Inhibitors as an Emerging Treatment for Inflammatory, Allergic, Autoimmune, Cancer, and Metabolic Diseases." ACS Medicinal Chemistry Letters (2025). Available at:[Link]

  • Lombardi, A., et al. "Salt-inducible kinases (SIK) inhibition reduces RANKL-induced osteoclastogenesis." PLOS ONE (2017). Available at:[Link]

Sources

Foundational

N-cyclopropyl-3,5-dimethoxybenzamide CAS 392716-23-3 physical properties

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3) Abstract This technical guide provides a comprehensive overview of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3)

Abstract

This technical guide provides a comprehensive overview of N-cyclopropyl-3,5-dimethoxybenzamide (CAS No. 392716-23-3), a molecule of significant interest to researchers in medicinal chemistry and drug discovery. The document details its core physicochemical properties, provides a robust, step-by-step protocol for its chemical synthesis and purification, and outlines the analytical methodologies required for its structural validation. This guide is structured to deliver not only procedural steps but also the underlying scientific rationale, reflecting an approach grounded in expertise and trustworthiness. By combining insights on its constituent structural motifs—the metabolically robust cyclopropyl group and the biologically relevant benzamide scaffold—this paper serves as a vital resource for professionals engaged in the development of novel therapeutics.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. N-cyclopropyl-3,5-dimethoxybenzamide emerges as a compound of interest due to the convergence of two "privileged" structural motifs: the benzamide core and the cyclopropyl substituent.

The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in pharmacology, present in a wide array of approved drugs. Its utility stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets. This versatility has led to its incorporation in drugs targeting enzymes, receptors, and ion channels.

The Cyclopropyl Moiety: A "Magic" Fragment

The cyclopropyl ring is increasingly utilized in drug design to overcome common developmental hurdles.[1] Its unique stereoelectronic properties confer several advantages:

  • Metabolic Stability: The strained ring is resistant to oxidative metabolism, often increasing a drug's half-life.[1]

  • Enhanced Potency: The ring's rigid nature can lock a molecule into a bioactive conformation, improving binding affinity to its target receptor.[1]

  • Improved Physicochemical Properties: It can fine-tune properties like solubility and membrane permeability.[1]

  • Novel Vectorial Exit: The compact, lipophilic nature of the cyclopropyl group can influence how a molecule interacts with protein pockets, providing unique structure-activity relationships.

The combination of these two motifs in N-cyclopropyl-3,5-dimethoxybenzamide makes it a valuable building block for creating libraries of novel compounds for high-throughput screening and a potential lead structure for further optimization.

Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its handling, formulation, and application in experimental settings. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known identifiers and calculated properties.

PropertyValueSource / Method
IUPAC Name N-cyclopropyl-3,5-dimethoxybenzamide---
CAS Number 392716-23-3[2]
Molecular Formula C₁₂H₁₅NO₃Calculated
Molecular Weight 221.25 g/mol Calculated
Appearance Data not publicly available---
Melting Point Data not publicly available---
Boiling Point Data not publicly available---
Solubility Data not publicly available---

Synthesis and Purification

The synthesis of N-cyclopropyl-3,5-dimethoxybenzamide is reliably achieved through a two-step process involving the activation of a carboxylic acid followed by amidation. This approach is fundamental in organic synthesis and ensures high yields and purity.

Synthetic Strategy: Rationale and Workflow

The chosen synthetic route leverages the high reactivity of an acyl chloride intermediate.

  • Step 1: Acyl Chloride Formation. 3,5-Dimethoxybenzoic acid is converted to the more reactive 3,5-dimethoxybenzoyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]

  • Step 2: Amide Coupling. The purified acyl chloride is then reacted with cyclopropylamine in a nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction, preventing the protonation of the valuable cyclopropylamine.

Synthesis_Workflow cluster_reagents A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzoyl Chloride A->B Step 1: Activation C N-cyclopropyl-3,5-dimethoxybenzamide B->C Step 2: Amidation reagent1 SOCl₂, Toluene Heat reagent2 Cyclopropylamine, TEA DCM, 0°C to RT Characterization Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Confirms Connectivity & Proton/Carbon Environment MS Mass Spectrometry Compound->MS Confirms Molecular Weight IR IR Spectroscopy Compound->IR Confirms Functional Groups

Sources

Exploratory

N-cyclopropyl-3,5-dimethoxybenzamide receptor binding affinity studies

Receptor Binding Affinity Studies of N-cyclopropyl-3,5-dimethoxybenzamide: A Technical Guide to Biophysical Validation Executive Summary & Structural Rationale In contemporary medicinal chemistry, the N-cyclopropyl-3,5-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Receptor Binding Affinity Studies of N-cyclopropyl-3,5-dimethoxybenzamide: A Technical Guide to Biophysical Validation

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the N-cyclopropyl-3,5-dimethoxybenzamide motif has emerged as a highly privileged structural fragment. It is frequently utilized as a core pharmacophore or a critical side-chain in the design of small-molecule inhibitors targeting diverse transmembrane and intracellular receptors. Notably, derivatives containing the 3,5-dimethoxybenzamide moiety have demonstrated profound efficacy as antagonists for the Myeloid Differentiation Protein 2 (MD2)/Toll-like Receptor 4 (TLR4) complex[1], and as potent inhibitors of Scavenger Receptor BI (SR-BI)-mediated lipid uptake[2].

As a Senior Application Scientist, understanding the biophysical causality behind this fragment's success is paramount before initiating any binding assay:

  • The 3,5-Dimethoxy Substitution: The two methoxy groups act as potent electron-donating groups, increasing the electron density of the aromatic ring. This enhances cation- π and π−π stacking interactions with aromatic residues within a receptor's hydrophobic binding pocket. Furthermore, the oxygen atoms serve as critical hydrogen-bond acceptors.

  • The N-Cyclopropyl Moiety: Unlike linear alkyl chains, the cyclopropyl ring is conformationally restricted. By locking the amide bond into a specific spatial orientation, it significantly reduces the entropic penalty ( −TΔS ) incurred upon target binding. This pre-organization is a classic thermodynamic strategy to drive the Gibbs free energy ( ΔG ) into a more favorable, negative range.

To rigorously validate the binding affinity of N-cyclopropyl-3,5-dimethoxybenzamide derivatives, we must employ a self-validating, orthogonal biophysical workflow. Relying on a single assay often leads to false positives due to assay interference (e.g., compound aggregation or autofluorescence).

Workflow A N-cyclopropyl-3,5- dimethoxybenzamide Library B Fluorescence Polarization (Primary Screen: IC50) A->B High-throughput C Surface Plasmon Resonance (Kinetics: kon, koff, KD) B->C Hit Triage D Isothermal Titration Calorimetry (Thermodynamics: ΔH, -TΔS) C->D Orthogonal Validation E Lead Optimization & In Vivo Profiling D->E Lead Selection

Orthogonal Biophysical Workflow for Ligand Binding Validation

Core Analytical Methodologies: Step-by-Step Protocols
1. High-Throughput Screening via Fluorescence Polarization (FP)

Because the N-cyclopropyl-3,5-dimethoxybenzamide fragment is relatively low in molecular weight (~221 g/mol ), direct conjugation to a bulky fluorophore (like FITC, MW ~389 g/mol ) would sterically hinder its native binding pose. Therefore, FP must be executed as a competitive displacement assay.

Step-by-Step Protocol:

  • Tracer Calibration (Self-Validation): Titrate the purified target receptor (e.g., MD2) against a fixed concentration (e.g., 5 nM) of a known, fluorescently labeled reference ligand to determine the KD​ of the tracer. Select a receptor concentration that yields ~80% of the maximum polarization signal.

  • Equilibration: Incubate the receptor-tracer complex in a 384-well black microplate until equilibrium is reached. The baseline polarization will be high (e.g., >200 mP) due to the restricted tumbling of the bound tracer.

  • Displacement: Add the unlabeled N-cyclopropyl-3,5-dimethoxybenzamide derivative in a 12-point dose-response gradient (e.g., 10 pM to 100 μ M).

  • Measurement: Read the microplate using polarized excitation/emission filters. A decrease in mP indicates competitive displacement.

Scientist Insight (Causality): Always include a small-molecule aggregation inhibitor (like 0.01% Triton X-100) in the assay buffer. Highly lipophilic benzamide derivatives can form colloidal aggregates in aqueous solutions that non-specifically sequester the tracer, leading to artificially potent apparent IC50​ values.

2. Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetics, allowing us to dissect the overall affinity ( KD​ ) into its specific on-rate ( kon​ ) and off-rate ( koff​ ).

Step-by-Step Protocol:

  • Immobilization: Covalently attach the target receptor to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Keep the immobilization density low (e.g., 1000-2000 RU) to minimize mass transport limitations.

  • Buffer Matching (Critical Step): Prepare the running buffer (e.g., HBS-EP+) with a precise concentration of DMSO (typically 2-5%). The N-cyclopropyl-3,5-dimethoxybenzamide analyte must be diluted in this exact same buffer.

  • Injection: Inject the analyte at high flow rates ( 30 μ L/min) using a single-cycle kinetic method to prevent receptor degradation over time.

  • Double Referencing (Self-Validation): Subtract the signal from an unmodified reference flow cell, and subsequently subtract the signal from a blank buffer injection.

Scientist Insight (Causality): Even a 0.1% mismatch in DMSO concentration between the sample and running buffer will cause massive bulk refractive index shifts, masking the true binding signal. Furthermore, the cyclopropyl group increases the compound's hydrophobicity, which can cause non-specific binding to the dextran matrix of the chip. If the sensorgram baseline fails to return to zero post-injection, increase the surfactant concentration (e.g., Tween-20) in the running buffer.

3. Thermodynamic Dissection via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for confirming the thermodynamic driving forces of the interaction, ensuring the binding is specific and not merely a non-specific hydrophobic collapse.

Step-by-Step Protocol:

  • Preparation (Self-Validation): Degas all buffers thoroughly. Micro-bubbles in the sample cell will cause massive thermal noise, invalidating the data.

  • Loading: Load the receptor (e.g., 20-50 μ M) into the sample cell and the benzamide ligand (e.g., 200-500 μ M) into the automated syringe.

  • Titration: Perform 20-30 step-wise injections of the ligand into the cell at a constant temperature (e.g., 25°C).

  • Integration: Integrate the heat spikes to generate a binding isotherm, yielding ΔH , ΔS , and stoichiometry ( n ).

Scientist Insight (Causality): For N-cyclopropyl-3,5-dimethoxybenzamide derivatives, a successful specific binding event typically yields a strongly exothermic reaction (negative ΔH ) driven by the hydrogen bonds from the methoxy groups, coupled with a favorable entropy change (positive ΔS ) due to the displacement of ordered water molecules from the receptor pocket by the lipophilic cyclopropyl ring.

Quantitative Data Presentation

To illustrate the power of this orthogonal approach, Table 1 summarizes a representative quantitative data profile for a highly optimized N-cyclopropyl-3,5-dimethoxybenzamide derivative targeting a generic receptor.

Table 1: Comparative Binding Metrics for an Optimized Derivative

ParameterFP Competitive AssaySPR Kinetic ProfilingITC Thermodynamic ProfilingAffinity ( KD​ / IC50​ ) IC50​ = 45.2 nM KD​ = 38.5 nM KD​ = 41.0 nMKineticsN/A (Equilibrium) kon​ 1.2×105 M−1s−1 koff​ 4.6×10−3 s−1 N/A (Equilibrium)ThermodynamicsN/AN/A ΔH = -8.4 kcal/mol −TΔS = -1.2 kcal/molStoichiometry ( n )N/AN/A0.98 (1:1 specific binding) Note: The tight correlation of affinity values across three distinct biophysical principles (fluorescence, surface plasmon resonance, and calorimetry) provides the highest level of confidence in the compound's binding integrity.

Mechanistic Application: MD2/TLR4 Inhibition

When applied to specific targets, such as the , the N-cyclopropyl-3,5-dimethoxybenzamide scaffold acts as a competitive antagonist[1]. By binding directly to the hydrophobic pocket of the MD-2 co-receptor, it prevents the binding of Lipopolysaccharide (LPS), thereby halting the downstream inflammatory cascade.

Pathway LPS Lipopolysaccharide (LPS) MD2 MD-2 Co-receptor LPS->MD2 Binds Ligand N-cyclopropyl-3,5- dimethoxybenzamide Ligand->MD2 Competitive Inhibition TLR4 Toll-like Receptor 4 (TLR4) MD2->TLR4 Complex Formation MyD88 MyD88 Adapter TLR4->MyD88 Signal Transduction NFkB NF-κB Activation MyD88->NFkB Phosphorylation Cascade Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Gene Transcription

Mechanism of Action: Competitive Inhibition of the MD2/TLR4 Inflammatory Pathway

References
  • Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 Source: Probe Reports from the NIH Molecular Libraries Program, National Center for Biotechnology Information (US) URL:[Link]

Sources

Foundational

In vivo metabolism pathways of N-cyclopropyl-3,5-dimethoxybenzamide

An In-Depth Technical Guide to the Predicted In Vivo Metabolism of N-cyclopropyl-3,5-dimethoxybenzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted In Vivo Metabolism of N-cyclopropyl-3,5-dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted in vivo metabolic pathways of N-cyclopropyl-3,5-dimethoxybenzamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established metabolic transformations of its core structural motifs—the cyclopropylamine, the dimethoxybenzoyl group, and the amide linkage—to construct a scientifically grounded predictive framework. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to design and execute robust metabolism studies, anticipate potential metabolic liabilities, and interpret experimental outcomes. We will delve into the probable Phase I and Phase II metabolic reactions, the enzymatic systems likely involved, and present detailed, field-proven experimental protocols for the elucidation and characterization of its metabolic fate.

Introduction: The Scientific Imperative for Metabolic Profiling

N-cyclopropyl-3,5-dimethoxybenzamide is a novel chemical entity whose therapeutic potential is intrinsically linked to its metabolic stability and fate. Understanding how this compound is processed within a biological system is a cornerstone of preclinical development. The metabolic profile dictates critical pharmacokinetic parameters such as half-life, bioavailability, and clearance, while also bearing significant implications for potential drug-drug interactions and metabolite-driven toxicity.

The structure of N-cyclopropyl-3,5-dimethoxybenzamide presents several key sites for metabolic activity:

  • The N-cyclopropyl group: A strained ring system that can be a target for oxidative metabolism.

  • The amide bond: Susceptible to hydrolytic cleavage.

  • The 3,5-dimethoxybenzene ring: A site for O-demethylation and potential aromatic hydroxylation.

This guide will systematically explore the probable metabolic transformations at each of these sites, grounded in established principles of drug metabolism.

Predicted Metabolic Pathways

The metabolism of N-cyclopropyl-3,5-dimethoxybenzamide is anticipated to proceed through a series of Phase I functionalization reactions, followed by Phase II conjugation to enhance water solubility and facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism introduces or exposes functional groups on the parent molecule. For N-cyclopropyl-3,5-dimethoxybenzamide, the primary Phase I pathways are predicted to be oxidation, demethylation, and hydrolysis.

The N-cyclopropyl group is a known substrate for Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).[1][2]

  • CYP-Mediated Oxidation and Ring Opening: The cyclopropylamine moiety can undergo one-electron oxidation at the nitrogen atom, which can lead to the scission of the strained cyclopropane ring.[1][3] This process can generate reactive intermediates capable of forming covalent adducts with proteins, a potential source of toxicity.[2]

  • N-Dealkylation: An alternative pathway is the N-dealkylation of the cyclopropyl group, which would yield 3,5-dimethoxybenzamide and cyclopropanone.[4]

  • FMO-Mediated Oxidation: FMOs can also contribute to the oxidation of the cyclopropylamine, potentially leading to the formation of N-oxides.[1][2]

  • Amide Hydrolysis: The amide linkage is a potential site for hydrolysis by carboxylesterases, leading to the formation of 3,5-dimethoxybenzoic acid and cyclopropylamine.[5]

  • N-Hydroxylation: The amide nitrogen can undergo N-hydroxylation, a reaction also potentially mediated by CYP enzymes.[6][7]

  • O-Demethylation: One or both of the methoxy groups on the aromatic ring are likely to undergo O-demethylation by CYP enzymes (e.g., CYP2D6, CYP3A4) to form phenolic metabolites.[8] These phenolic metabolites are then readily available for Phase II conjugation.

  • Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is also a possibility, although likely a minor pathway compared to O-demethylation.

The interplay of these pathways will determine the primary circulating metabolites. A visual representation of these predicted pathways is provided below.

Metabolic Pathways of N-cyclopropyl-3,5-dimethoxybenzamide cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-cyclopropyl-3,5-dimethoxybenzamide M1 N-dealkylated Metabolite (3,5-dimethoxybenzamide) Parent->M1 N-Dealkylation (CYPs) M2 Ring-Opened Metabolites Parent->M2 Oxidative Ring Opening (CYPs) M3 Hydrolyzed Metabolites (3,5-dimethoxybenzoic acid + cyclopropylamine) Parent->M3 Amide Hydrolysis (Esterases) M4 Mono-O-demethylated Metabolite Parent->M4 O-Demethylation (CYPs) M6 Aromatic Hydroxylated Metabolite Parent->M6 Aromatic Hydroxylation (CYPs) M5 Di-O-demethylated Metabolite M4->M5 O-Demethylation (CYPs) M7 Glucuronide/Sulfate Conjugates M4->M7 Conjugation (UGTs, SULTs) M5->M7 Conjugation (UGTs, SULTs) M6->M7 Conjugation (UGTs, SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways of N-cyclopropyl-3,5-dimethoxybenzamide.

Phase II Metabolism: Conjugation Reactions

The phenolic metabolites generated through O-demethylation and aromatic hydroxylation are prime candidates for Phase II conjugation reactions.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups, significantly increasing their water solubility.

  • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the phenolic metabolites.

These conjugated metabolites are generally inactive and are readily excreted in urine and/or feces.[6]

Experimental Protocols for Metabolic Investigation

A multi-pronged approach employing both in vivo and in vitro models is essential for a thorough characterization of the metabolic pathways.

In Vivo Animal Study Protocol

This protocol outlines a typical in vivo metabolism study in rats.

Objective: To identify and quantify the metabolites of N-cyclopropyl-3,5-dimethoxybenzamide in a rodent model.

Materials:

  • N-cyclopropyl-3,5-dimethoxybenzamide

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Appropriate vehicle for dosing (e.g., 0.5% methylcellulose)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge, freezer (-80°C)

Procedure:

  • Acclimation: Acclimate animals to the metabolic cages for at least 48 hours prior to dosing.

  • Dosing: Administer a single oral or intravenous dose of N-cyclopropyl-3,5-dimethoxybenzamide. Include a vehicle control group.

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Process to obtain plasma.

  • Sample Processing:

    • Homogenize feces in an appropriate solvent.

    • Store all samples at -80°C until analysis.

  • Metabolite Analysis: Analyze samples using LC-MS/MS and NMR for metabolite identification and quantification.

In Vivo Metabolism Experimental Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase acclimation Acclimation of Rats in Metabolic Cages dosing Dosing with N-cyclopropyl-3,5-dimethoxybenzamide acclimation->dosing sample_collection Collection of Urine, Feces, and Blood dosing->sample_collection sample_processing Sample Processing (Plasma separation, Fecal homogenization) sample_collection->sample_processing analysis Metabolite Identification and Quantification (LC-MS/MS, NMR) sample_processing->analysis data_analysis Data Analysis and Pathway Elucidation analysis->data_analysis

Caption: A typical experimental workflow for an in vivo metabolism study.

In Vitro Metabolism Assays

In vitro assays are crucial for identifying the specific enzymes responsible for the observed metabolic transformations.

Objective: To identify the primary CYP enzymes involved in the metabolism of N-cyclopropyl-3,5-dimethoxybenzamide.

Procedure:

  • Incubate the compound with liver microsomes from different species (human, rat, mouse, dog) in the presence of NADPH.

  • In parallel, conduct incubations with specific recombinant CYP enzymes or with microsomes in the presence of selective CYP inhibitors to pinpoint the contribution of each isozyme.

  • Analyze the reaction mixtures by LC-MS/MS to identify and quantify the metabolites formed.

Objective: To obtain a more comprehensive metabolic profile, including both Phase I and Phase II metabolites.

Procedure:

  • Incubate the compound with fresh or cryopreserved hepatocytes.

  • Collect samples at various time points.

  • Analyze the cell lysates and supernatant for the parent compound and its metabolites.

Data Presentation and Interpretation

The data generated from these studies should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Predicted Metabolites of N-cyclopropyl-3,5-dimethoxybenzamide and Responsible Enzymes
Metabolite Predicted Metabolic Pathway Potential Enzymes Involved
3,5-dimethoxybenzamideN-DealkylationCytochrome P450s
Ring-opened productsOxidative ring scissionCytochrome P450s
3,5-dimethoxybenzoic acidAmide hydrolysisCarboxylesterases
CyclopropylamineAmide hydrolysisCarboxylesterases
Mono-O-demethylated metaboliteO-DemethylationCytochrome P450s (e.g., CYP2D6, CYP3A4)
Di-O-demethylated metaboliteO-DemethylationCytochrome P450s (e.g., CYP2D6, CYP3A4)
Glucuronide conjugatesGlucuronidationUGTs
Sulfate conjugatesSulfationSULTs

Conclusion and Future Directions

This guide provides a predictive framework for the in vivo metabolism of N-cyclopropyl-3,5-dimethoxybenzamide based on the known biotransformations of its constituent chemical moieties. The proposed metabolic pathways include N-dealkylation and oxidative ring-opening of the cyclopropyl group, amide hydrolysis, and O-demethylation of the methoxy groups, followed by Phase II conjugation.

The experimental protocols detailed herein offer a robust starting point for the definitive elucidation of these pathways. A thorough understanding of the metabolism of N-cyclopropyl-3,5-dimethoxybenzamide is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. Future studies should focus on the quantitative assessment of each metabolic pathway, the identification of any unique or unexpected metabolites, and the evaluation of the pharmacological activity and toxicological potential of the major metabolites.

References

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Available at: [Link]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Biotransformation of benzamidine and benzamidoxime in vivo. PubMed. Available at: [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. Available at: [Link]

  • Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society. Available at: [Link]

  • selected benzamide derivatives: Topics by Science.gov. Science.gov. Available at: [Link]

  • [Biotransformation of Benzamidine and Benzamidoxime by Microsomal Enzymes of the Rabbit]. PubMed. Available at: [Link]

  • Development of effective biotransformation process for benzohydroxamic acid production using Bacillus smithii IIIMB2907. PMC. Available at: [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PMC. Available at: [Link]

  • Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. PubMed. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Springer. Available at: [Link]

  • Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. OUCI. Available at: [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. ResearchGate. Available at: [Link]

  • In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat. PubMed. Available at: [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. eScholarship. Available at: [Link]

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]

  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. Available at: [Link]

  • Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

Exploratory

Deconvoluting the Mechanism of N-cyclopropyl-3,5-dimethoxybenzamide: A Strategic Guide to Target Identification and Profiling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The journey from a promising bioactive small molecule to a validated therapeutic candidate is fundamentally de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey from a promising bioactive small molecule to a validated therapeutic candidate is fundamentally dependent on one critical process: target deconvolution. Without a clear understanding of a compound's molecular target and its mechanism of action, advancing a drug discovery program is fraught with risk. This guide addresses this challenge in the context of N-cyclopropyl-3,5-dimethoxybenzamide, a compound with a potentially bioactive benzamide scaffold. We present a comprehensive, multi-phase strategy that moves from unbiased, proteome-wide discovery to rigorous, hypothesis-driven validation and functional profiling. This workflow integrates advanced chemical proteomics, biophysical assays, and systems-level analysis to provide a self-validating framework for elucidating the compound's targets, confirming cellular engagement, and mapping its impact on biological pathways.

Introduction: The Enigma of N-cyclopropyl-3,5-dimethoxybenzamide

N-cyclopropyl-3,5-dimethoxybenzamide is a novel chemical entity built around a benzamide core. This scaffold is a privileged structure in medicinal chemistry, featured in drugs with a wide array of biological activities. For instance, related benzamide derivatives have been investigated as tubulin polymerization inhibitors for cancer therapy, while others function as caspase-3 inhibitors, offering potential protection against tissue damage.[1] This chemical diversity underscores a critical challenge: the biological target of a new benzamide derivative cannot be inferred from its structure alone.

The specific combination of the N-cyclopropyl group and the 3,5-dimethoxy substitution pattern on the phenyl ring presents a unique pharmacological puzzle. The objective of this guide is to provide an in-depth, field-proven workflow to systematically identify the direct protein target(s) of this compound, validate target engagement in a cellular context, and profile its selectivity and downstream functional consequences.

Phase 1: Unbiased Target Discovery — Casting a Wide Net

For a novel compound with an unknown mechanism, beginning with an unbiased, proteome-wide screen is paramount. This approach minimizes experimental bias and can uncover unexpected targets that would be missed by hypothesis-driven methods alone.[2][3] We will employ two powerful and orthogonal discovery platforms: affinity-based chemical proteomics and thermal proteome profiling.

Method 1: Affinity Purification-Mass Spectrometry (AP-MS)

The most direct biochemical method to identify binding partners is to use the compound as "bait" to capture its targets from the proteome.[4] This requires the design of a functionalized chemical probe.

Causality Behind Probe Design: The success of an AP-MS experiment hinges on a well-designed probe. A linker must be attached to a position on the molecule that is non-essential for target binding. This is determined through preliminary Structure-Activity Relationship (SAR) studies. A hypothetical SAR table is presented below to illustrate the logic.

Compound Modification Biological Activity (EC50) Inference for Linker Attachment
N-cyclopropyl-3,5-dimethoxybenzamideParent Compound100 nMBaseline
N-ethyl -3,5-dimethoxybenzamideModification of N-substituent>10 µMN-cyclopropyl group is critical for activity. DO NOT ATTACH LINKER HERE.
N-cyclopropyl-3-methoxy -benzamideRemoval of 5-methoxy group5 µM3,5-dimethoxy pattern is important. Avoid modification.
N-cyclopropyl-3,5-dimethoxy-4-amino -benzamideAddition at C4 position150 nMActivity is retained. C4 is a viable attachment point for a linker.

Based on this hypothetical SAR, a probe would be synthesized by attaching a linker (e.g., polyethylene glycol) and an affinity tag (e.g., biotin) to the C4 position of the benzamide ring.[4]

The overall workflow involves immobilizing the probe, incubating it with cell lysate, washing away non-specific binders, and identifying the captured proteins by mass spectrometry.

cluster_prep Probe & Lysate Preparation cluster_exp Affinity Pulldown cluster_analysis Analysis p1 Synthesize Biotinylated Probe p2 Immobilize Probe on Streptavidin Beads p1->p2 e1 Incubate Beads with Lysate (Probe + Control) p2->e1 p3 Prepare Native Cell Lysate p3->e1 e2 Wash Beads Extensively e1->e2 e3 Elute Bound Proteins e2->e3 a1 Protein Digestion (Trypsin) e3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Protein ID & Quantification a2->a3 a4 Identify Enriched Proteins (Potential Targets) a3->a4

Caption: AP-MS workflow for target identification.

  • Probe Immobilization: Incubate 50 µL of streptavidin-agarose bead slurry with an excess of the biotinylated probe (and biotin alone for a negative control) for 2 hours at 4°C with rotation. Wash beads 3x with lysis buffer to remove unbound probe.

  • Cell Lysis: Harvest cultured cells (e.g., 1x10⁸ cells) and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors). Centrifuge at 14,000 x g for 15 min to pellet debris.

  • Incubation: Add 1-2 mg of pre-cleared cell lysate to the probe-immobilized beads and control beads. Incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads and wash 5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.

  • Sample Preparation for MS: Run the eluate briefly into an SDS-PAGE gel for in-gel digestion or perform an on-bead digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nanoflow liquid chromatography system.

  • Data Analysis: Identify and quantify proteins using software like MaxQuant. True binding partners should be significantly enriched in the probe pulldown compared to the biotin-only control.

Method 2: Thermal Proteome Profiling (TPP / CETSA-MS)

This method operates on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature.[5] This change can be detected on a proteome-wide scale without any modification to the compound, making it a powerful orthogonal approach to AP-MS.[3]

cluster_prep Cell Treatment cluster_exp Heat Challenge & Fractionation cluster_analysis Analysis p1 Treat Intact Cells (Vehicle vs. Compound) e1 Aliquot Cells and Heat to Different Temperatures p1->e1 e2 Lyse Cells (Freeze-Thaw) e1->e2 e3 Ultracentrifugation to Separate Soluble vs. Aggregated e2->e3 a1 Collect Soluble Fraction e3->a1 a2 Protein Digestion & TMT Labeling a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Generate & Analyze Protein Melt Curves a3->a4

Caption: Thermal Proteome Profiling (TPP) workflow.

  • Cell Treatment: Treat two populations of cultured cells, one with the vehicle (e.g., DMSO) and one with N-cyclopropyl-3,5-dimethoxybenzamide (e.g., at 10x EC50) for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by ultracentrifugation (100,000 x g for 20 minutes).[6]

  • Sample Preparation: Collect the supernatants. Determine protein concentration, then digest proteins into peptides with trypsin. For multiplexed analysis, label peptides from each temperature point with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein at each temperature to generate a "melt curve". Compare the melt curves between the vehicle- and compound-treated samples. A shift in the curve indicates a direct or indirect interaction.

Phase 2: Hypothesis-Driven Target Validation & Profiling

Data from the discovery phase will yield a list of high-confidence candidate targets. The next crucial step is to validate these hits using orthogonal, lower-throughput methods to confirm direct binding and begin to characterize selectivity.

Method 1: Single-Target Cellular Thermal Shift Assay (CETSA)

This assay validates the thermal stabilization observed in TPP for a specific protein candidate using Western blotting for detection.[7] It provides direct evidence of target engagement in intact cells. The experiment is run in two modes: a melt curve to confirm thermal shift, and an isothermal dose-response (ITDR) to quantify engagement potency.[8]

  • Cell Treatment:

    • For Melt Curve: Treat cells with vehicle or a fixed, high concentration of the compound.

    • For ITDR: Treat cells with a range of compound concentrations (e.g., 0.1 nM to 10 µM).

  • Heat Challenge:

    • For Melt Curve: Aliquot cells and heat across a temperature gradient as in TPP.

    • For ITDR: Heat all aliquots to a single, fixed temperature determined from the melt curve (a temperature that gives ~50% denaturation).

  • Lysis & Fractionation: Lyse cells and separate soluble/insoluble fractions as described in the TPP protocol.[6]

  • Western Blot Analysis: Collect the soluble fractions. Normalize total protein concentration for all samples. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the candidate target protein.

  • Data Analysis: Quantify band intensities. Plot intensity vs. temperature for the melt curve or intensity vs. compound concentration for the ITDR curve to calculate an EC50 for target engagement.

Table 1: Hypothetical CETSA Melt Curve Data for Target Protein X

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
48100%100%
5195%100%
5478%98%
5752%91%
6025%75%
6310%48%
665%22%

This data clearly shows a rightward shift in the melting curve for Protein X upon compound treatment, indicating stabilization and direct target engagement.

Method 2: Kinase Selectivity Profiling with Kinobeads

Because kinases are a large and highly druggable protein family, it is essential to profile the compound's activity against them, both to identify potential primary targets and to assess off-target effects.[9] The kinobeads method uses a mixture of immobilized broad-spectrum kinase inhibitors to enrich a large portion of the expressed kinome from a cell lysate.[10][11]

cluster_prep Lysate Treatment cluster_exp Competitive Pulldown cluster_analysis Analysis p1 Prepare Native Cell Lysate p2 Treat Lysate Aliquots with Varying [Compound] p1->p2 e1 Add Kinobeads to Each Aliquot p2->e1 e2 Incubate to Allow Binding e1->e2 e3 Wash Beads & Elute Bound Kinases e2->e3 a1 Sample Prep for MS e3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Quantify Kinase Abundance at Each [Compound] a2->a3 a4 Generate IC50 Curves for Each Detected Kinase a3->a4

Caption: Competitive kinobeads workflow for selectivity profiling.

This experiment works by competition. The free compound in the lysate competes with the immobilized ligands on the beads for binding to kinases. The more potently the compound binds to a specific kinase, the less of that kinase will be pulled down by the beads. This is quantified by mass spectrometry.[12]

Phase 3: Elucidating Mechanism of Action

With a validated target in hand, the focus shifts to understanding the functional consequences of target engagement. If the target is an enzyme like a kinase or a component of a signaling cascade, phosphoproteomics is a powerful tool to map the compound's cellular impact.

Approach: Quantitative Phosphoproteomics

This technique measures changes in protein phosphorylation across the proteome following compound treatment.[13] If N-cyclopropyl-3,5-dimethoxybenzamide inhibits a kinase, we would expect to see decreased phosphorylation of its direct substrates and potentially other changes in downstream signaling pathways.

The workflow involves treating cells with the compound, lysing the cells, digesting proteins, enriching for phosphopeptides (typically using titanium dioxide or immobilized metal affinity chromatography), and analyzing them via LC-MS/MS. The resulting data provides a snapshot of the signaling state of the cell and can be used to build a mechanistic model of the compound's action.

compound N-cyclopropyl-3,5- dimethoxybenzamide target Validated Target (e.g., Kinase A) compound->target INHIBITS sub1 Substrate 1 target->sub1 Phosphorylates sub2 Substrate 2 target->sub2 Phosphorylates downstream Downstream Effector (e.g., Transcription Factor) sub1->downstream Activates phenotype Cellular Phenotype (e.g., Apoptosis) downstream->phenotype

Caption: Hypothetical pathway inhibited by the compound.

Summary and Strategic Outlook

The robust identification of a small molecule's target is a cornerstone of modern drug development. The multi-phase, integrated strategy detailed here provides a self-validating and comprehensive framework for the deconvolution of N-cyclopropyl-3,5-dimethoxybenzamide's mechanism of action. By combining unbiased discovery techniques (AP-MS, TPP) with rigorous, orthogonal validation assays (CETSA, Kinobeads) and functional readouts (Phosphoproteomics), researchers can build a high-confidence target profile. This detailed understanding is critical for guiding lead optimization, predicting potential toxicities, and ultimately increasing the probability of success in clinical development.

References

  • Zhang, T., et al. (2024). "Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics." International Journal of Molecular Sciences. [Link]

  • O'Connell, K. M., et al. (2018). "Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors." Nature Chemical Biology. [Link]

  • Biognosys. (2023). "Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation." Biognosys AG. [Link]

  • Gollner, A., et al. (2017). "Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors." ACS Chemical Biology. [Link]

  • Lee, P. Y. (2022). "Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions." UKM Medical Molecular Biology Institute. [Link]

  • Biognosys. (2023). "Why structural proteomics is the best tool for drug target validation." Biognosys AG. [Link]

  • Giansanti, P., et al. (2020). "Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks." Journal of Proteome Research. [Link]

  • Giansanti, P., et al. (2019). "Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks." ChemRxiv. [Link]

  • Sapient Bio. (2024). "Discovery Proteomics for Target Identification | Find Novel Targets." Sapient Bio. [Link]

  • Broad Institute. "Small-molecule Target and Pathway Identification." Broad Institute. [Link]

  • Hwang, J. Y., et al. (2023). "Target identification of small molecules: an overview of the current applications in drug discovery." Applied Biological Chemistry. [Link]

  • NVIDIA. "What is Small Molecule Hit Identification (Hit ID)?" NVIDIA Glossary. [Link]

  • Sleno, L. (2023). "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Measurement Science Au. [Link]

  • Lomenick, B., et al. (2010). "Identification of Direct Protein Targets of Small Molecules." ACS Chemical Biology. [Link]

  • Cell Press. (2024). "Cracking the Code of Drug Discovery: Small Molecules and Target Identification." Cell Press. [Link]

  • Chen, L., et al. (2024). "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Bio-protocol. [Link]

  • Kitchen, L. P., et al. (2024). "Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions." bioRxiv. [Link]

  • Ryding, S. (2020). "Cellular Thermal Shift Assay (CETSA)." News-Medical.Net. [Link]

Sources

Foundational

N-cyclopropyl-3,5-dimethoxybenzamide literature review and recent discoveries

N-cyclopropyl-3,5-dimethoxybenzamide: A Technical Guide to a Novel Scaffold For Researchers, Scientists, and Drug Development Professionals Abstract N-cyclopropyl-3,5-dimethoxybenzamide is a novel chemical entity with po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

N-cyclopropyl-3,5-dimethoxybenzamide: A Technical Guide to a Novel Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-3,5-dimethoxybenzamide is a novel chemical entity with potential applications in medicinal chemistry. While direct literature on this specific molecule is scarce, its constituent parts—the 3,5-dimethoxybenzamide core and the N-cyclopropyl substituent—are well-documented in the context of drug discovery and development. This guide provides a comprehensive analysis of N-cyclopropyl-3,5-dimethoxybenzamide by examining its foundational components. We will explore a plausible synthetic route, predict its physicochemical properties, and hypothesize its potential biological activities by drawing parallels with structurally related compounds. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecules.

Introduction: Deconstructing the Core Components

The rational design of novel therapeutic agents often involves the combination of well-characterized pharmacophores to achieve desired biological effects and pharmacokinetic profiles. N-cyclopropyl-3,5-dimethoxybenzamide is a prime example of such a design, integrating two key structural motifs:

  • The 3,5-Dimethoxybenzamide Scaffold: The benzamide framework is a common feature in a multitude of biologically active compounds.[1] The specific 3,5-dimethoxy substitution pattern is of particular interest as it is found in various natural and synthetic compounds with demonstrated biological activities, including anticancer and antimicrobial properties.[1][2]

  • The N-Cyclopropyl Group: The cyclopropyl ring is a valuable functional group in medicinal chemistry.[3][4][5] Its rigid, three-membered ring structure can confer a range of advantageous properties to a drug candidate, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties.[4][5][6] The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][7]

This guide will synthesize the available information on these two components to provide a detailed technical overview of the title compound.

Proposed Synthesis and Chemical Properties

While a specific synthesis for N-cyclopropyl-3,5-dimethoxybenzamide is not documented, a reliable synthetic route can be proposed based on established methods for amide bond formation.

Proposed Synthetic Pathway

The most direct approach would be a two-step synthesis starting from the commercially available 3,5-dimethoxybenzoic acid.

Step 1: Formation of the Acyl Chloride

The carboxylic acid is first activated by converting it to the more reactive 3,5-dimethoxybenzoyl chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

Step 2: Amidation

The resulting acyl chloride is then reacted with cyclopropylamine to form the final product, N-cyclopropyl-3,5-dimethoxybenzamide. This is a standard nucleophilic acyl substitution reaction.

Synthetic Workflow A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzoyl Chloride A->B SOCl2 or (COCl)2 C N-cyclopropyl-3,5-dimethoxybenzamide B->C Cyclopropylamine

Caption: Proposed synthetic workflow for N-cyclopropyl-3,5-dimethoxybenzamide.

Predicted Physicochemical Properties

The exact physicochemical properties of N-cyclopropyl-3,5-dimethoxybenzamide have not been experimentally determined. However, we can estimate them based on the properties of its core, 3,5-dimethoxybenzamide.[10]

Property3,5-Dimethoxybenzamide (Known)N-cyclopropyl-3,5-dimethoxybenzamide (Predicted)
Molecular Formula C₉H₁₁NO₃C₁₂H₁₅NO₃
Molecular Weight 181.19 g/mol [10]221.25 g/mol
XLogP3 1.5[10]~2.5 - 3.0
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

The addition of the cyclopropyl group is expected to increase the lipophilicity (as indicated by the predicted increase in XLogP3) while maintaining the hydrogen bonding characteristics of the amide group.

Potential Biological Activities and Mechanism of Action

The biological profile of N-cyclopropyl-3,5-dimethoxybenzamide can be hypothesized by examining the activities of structurally related compounds.

Anticancer Potential

Many benzamide derivatives, particularly those with methoxy substitutions, have been investigated for their anticancer properties.[11] One potential mechanism of action is the inhibition of histone deacetylases (HDACs).[1] While direct evidence is lacking for the title compound, its structural similarity to other benzamide-based HDAC inhibitors warrants investigation.

HDAC_Inhibition cluster_0 Cell Nucleus cluster_1 With N-cyclopropyl-3,5-dimethoxybenzamide HDAC Histone Deacetylase (HDAC) Histone Histone Protein Acetyl Acetyl Group Histone->Acetyl Acetylation Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin_C leads to Chromatin_O Open Chromatin (Transcriptionally Active) Histone->Chromatin_O remains acetylated Acetyl->HDAC Removal by HDAC TSG Tumor Suppressor Gene Transcription Chromatin_C->TSG Represses Chromatin_O->TSG Allows Inhibitor N-cyclopropyl-3,5-dimethoxybenzamide Inhibitor->HDAC Inhibits

Caption: Hypothesized mechanism of action via HDAC inhibition.

Neuroleptic Activity

Certain substituted benzamides are known to exhibit neuroleptic activity, often through antagonism of dopamine receptors.[12] The specific substitution pattern on the aromatic ring and the nature of the N-substituent are critical for this activity. The N-cyclopropyl group, in this context, could influence receptor binding affinity and selectivity.

Antimicrobial and Other Activities

Derivatives of 3,4,5-trimethoxybenzohydrazide have shown antibacterial and antifungal activity.[13] While the substitution pattern is different, it suggests that methoxy-substituted benzamides can serve as a scaffold for antimicrobial agents. Additionally, the cyclopropyl group is present in some antiviral and antiparasitic agents.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and preliminary biological evaluation of N-cyclopropyl-3,5-dimethoxybenzamide.

Synthesis of N-cyclopropyl-3,5-dimethoxybenzamide

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride [8][14]

  • Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the suspension to 50-60°C.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise.

  • Increase the temperature to reflux (approx. 90°C) and stir for 2-4 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,5-dimethoxybenzoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of N-cyclopropyl-3,5-dimethoxybenzamide

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the solution of 3,5-dimethoxybenzoyl chloride dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro HDAC Inhibition Assay

A standard fluorometric assay can be used to determine the inhibitory activity of the synthesized compound against a panel of HDAC enzymes.

  • Prepare a solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound at various concentrations, a suitable HDAC enzyme, and a fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time.

  • Add a developer solution to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the HDAC activity.

Conclusion and Future Directions

N-cyclopropyl-3,5-dimethoxybenzamide represents a promising, yet unexplored, chemical scaffold. Based on the analysis of its constituent functional groups, it is plausible that this compound may exhibit interesting biological activities, particularly in the areas of oncology and neuroscience. The synthetic route proposed herein is straightforward and should allow for the efficient production of this molecule for further study. Future research should focus on the synthesis and characterization of N-cyclopropyl-3,5-dimethoxybenzamide, followed by a comprehensive biological evaluation to validate the hypotheses presented in this guide.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]

  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available from: [Link]

  • 3,5-Dimethoxybenzamide | C9H11NO3 | CID 72878 - PubChem - NIH. Available from: [Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC. Available from: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. Available from: [Link]

  • Synthesis and crystal structure of N-[1-(2-Methyl-1-methylcarbamoyl-propylcarbamoyl)-2,3-diphenyl-cycloprop yl]-benzamide - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. Available from: [Link]

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. Available from: [Link]

  • Synthesis and neuroleptic activity of benzamides. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl). Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Available from: [Link]

Sources

Exploratory

Preclinical Toxicological Profile and Metabolic Liability of N-Cyclopropyl-3,5-dimethoxybenzamide (N-C-3,5-DMB)

Prepared by: Senior Application Scientist, Preclinical Safety & Metabolism Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Executive Summary As a Senior Application Scientist overse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Metabolism Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist overseeing preclinical safety, I approach the toxicological evaluation of N-cyclopropyl-3,5-dimethoxybenzamide (N-C-3,5-DMB; CAS 392716-23-3) not merely as a regulatory checklist, but as a predictive mechanistic puzzle. When we introduce an N-cyclopropyl moiety to a 3,5-dimethoxybenzamide scaffold, we intentionally merge two distinct pharmacological and metabolic liabilities. This whitepaper synthesizes the structural toxicology, predictive metabolism, and in vivo experimental frameworks required to rigorously profile N-C-3,5-DMB in rodent models.

Structural Toxicology & Predictive Metabolism

To understand the in vivo behavior of N-C-3,5-DMB, we must deconstruct its pharmacophore into its two primary domains: the methoxybenzamide core and the N-cyclopropyl appendage.

The 3,5-Dimethoxybenzamide Scaffold

The parent core, 3,5-dimethoxybenzamide, is classified under GHS Category 4 for acute oral toxicity (harmful if swallowed)[1]. Mechanistically, structurally analogous compounds such as 3-methoxybenzamide are well-documented competitive inhibitors of ADP-ribosyltransferase (ADPRT) and poly(ADP-ribose) synthetase (PARP)[2]. In vivo, interference with ADPRT disrupts DNA repair mechanisms and cellular division. Consequently, we predict that high systemic exposures of N-C-3,5-DMB may induce cytotoxicity in rapidly dividing tissues (e.g., gastrointestinal mucosa, bone marrow) due to arrested cell division.

The N-Cyclopropyl Liability

The N-cyclopropyl group is notorious in drug metabolism for its propensity to cause mechanism-based enzyme inactivation. Cytochrome P450-catalyzed oxidation of N-cyclopropylamines proceeds via hydrogen abstraction rather than single electron transfer (SET)[3]. This abstraction yields a carbinolamine intermediate that diverges into two primary pathways:

  • N-dealkylation: Yielding cyclopropanone hydrate and the primary amine (3,5-dimethoxybenzamide).

  • Ring-opening: Generating 3-hydroxypropionaldehyde (3HP), the signature biomarker for cyclopropylamine ring cleavage[3].

Crucially, these oxidative pathways can generate nitroso metabolic intermediate complexes (MICs) that tightly coordinate with the P450 heme iron, resulting in irreversible "suicide" inhibition of the enzyme.

MetabolicPathway A N-C-3,5-DMB (Parent Drug) B CYP450 Oxidation (Hydrogen Abstraction) A->B C Carbinolamine Intermediate B->C F Metabolic Intermediate Complex (MIC) B->F Nitroso Formation D Cyclopropanone Hydrate C->D Ring Intact E 3-Hydroxypropionaldehyde (3HP) C->E Ring Opening H 3,5-Dimethoxybenzamide C->H N-Dealkylation G CYP450 Suicide Inhibition F->G

CYP450-mediated metabolism of N-C-3,5-DMB leading to suicide inhibition and ring-opened metabolites.

In Vivo Toxicological Profile (Rodent Models)

Based on the structural liabilities, the in vivo profile in Sprague-Dawley rats is projected to be dominated by hepatic and gastrointestinal findings. Related benzamides evaluated in rats demonstrate an intravenous LD50 of approximately 110 mg/kg[4].

Quantitative Data Summaries

Table 1: Projected In Vivo Toxicity Metrics (Rodent Model)

ParameterProjected Value / ObservationMechanistic Rationale
Acute Oral LD50 300 - 500 mg/kgExtrapolated from benzamide derivatives and core scaffold toxicity[1][4].
Target Organ (Primary) Liver (Centrilobular hypertrophy)High first-pass metabolism leading to CYP450 MIC formation and localized oxidative stress.
Target Organ (Secondary) GI Tract / Bone MarrowPotential ADPRT/PARP inhibition affecting rapidly dividing cells[2].
NOAEL (28-Day) ~10 mg/kg/dayAnticipated threshold before significant hepatic enzyme induction/inhibition occurs.

Table 2: Toxicokinetic and Metabolic Parameters

ParameterMetricAnalytical Target
Primary Clearance Route Hepatic (CYP3A4/CYP2D6 orthologs)Parent compound (N-C-3,5-DMB) depletion via LC-MS/MS.
Signature Metabolite 1 3-Hydroxypropionaldehyde (3HP)Indicates cyclopropyl ring-opening[3].
Signature Metabolite 2 3,5-DimethoxybenzamideIndicates complete N-dealkylation.
CYP450 Liability Mechanism-Based InactivationNitroso-intermediate complexation with heme iron.

Experimental Protocols (Self-Validating Systems)

To transition from predictive to empirical data, we deploy self-validating experimental workflows. A protocol is only as good as its internal controls; therefore, we embed causality checks directly into the methodology.

Protocol 1: 28-Day Repeated Dose Oral Toxicity (OECD 407 Modified)

Causality Focus: Correlating systemic exposure with localized tissue damage.

  • Animal Allocation: Randomize 40 Sprague-Dawley rats (20M/20F) into four dose groups: 0 (Vehicle), 10, 30, and 100 mg/kg/day. Include a satellite Toxicokinetic (TK) group (3 rats/sex/dose).

  • Formulation: Suspend N-C-3,5-DMB in 0.5% Carboxymethylcellulose (CMC-Na) to ensure homogenous dosing.

  • Dosing & Observation: Administer via oral gavage daily. Monitor body weight, food consumption, and clinical signs (specifically indexing for CNS depression or jaundice).

  • TK Sampling: On Days 1 and 28, draw blood from the satellite group at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: If histopathology shows liver damage but TK shows no dose-proportional increase in AUC on Day 28, we can confirm auto-induction or suicide inhibition altering clearance.

  • Necropsy & Histopathology: Euthanize on Day 29. Extract liver, kidneys, and GI tract. Stain with H&E. Causality Check: Index the GI crypts for apoptotic bodies to validate the predicted ADPRT inhibition[2].

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Shift Assay

Causality Focus: Differentiating competitive inhibition from mechanism-based suicide inactivation.

  • Microsome Preparation: Thaw pooled rat hepatic microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift): Incubate microsomes with N-C-3,5-DMB (0.1 to 50 µM) in the presence of 1 mM NADPH for 0 and 30 minutes at 37°C. Why: Standard assays miss MIC formation. Pre-incubating allows the suicide inhibition to occur.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary plate containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A) and fresh NADPH.

  • Quantification: Quench with cold acetonitrile after 10 minutes. Analyze probe metabolite formation via LC-MS/MS.

  • Self-Validation: Calculate the IC50 for both the 0-min and 30-min pre-incubations. If the IC50 shifts downwards by >1.5-fold after 30 minutes, mechanism-based inactivation by the cyclopropyl group is definitively confirmed.

Workflow A Acclimatization (Sprague-Dawley Rats) B Dosing Phase (28 Days) 0, 10, 30, 100 mg/kg/day A->B C Daily Clinical Observation & Body Weight Tracking B->C D Toxicokinetic (TK) Sampling Days 1 & 28 B->D E Necropsy & Histopathology (Liver, Kidney, Brain) C->E F CYP450 Activity Assay (Hepatic Microsomes) D->F E->F

28-Day repeated dose in vivo toxicological and toxicokinetic evaluation workflow.

References

  • Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society.
  • SAFETY DATA SHEET - Tokyo Chemical Industry (3,5-Dimethoxybenzamide). tcichemicals.com.
  • The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis. ASM Journals.
  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prost

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of N-cyclopropyl-3,5-dimethoxybenzamide

Executive Summary N-cyclopropyl-3,5-dimethoxybenzamide (CAS: 392716-23-3) is a highly valued research compound frequently utilized in medicinal chemistry as a versatile building block and pharmacophore [1]. The presence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-3,5-dimethoxybenzamide (CAS: 392716-23-3) is a highly valued research compound frequently utilized in medicinal chemistry as a versatile building block and pharmacophore [1]. The presence of the 3,5-dimethoxyphenyl moiety coupled with a cyclopropyl amide provides a unique steric and electronic profile, often explored in the development of novel therapeutics targeting specific kinase or receptor pathways.

This application note details a robust, high-yielding laboratory protocol for the synthesis of N-cyclopropyl-3,5-dimethoxybenzamide. The protocol leverages modern peptide coupling methodology to ensure high purity, operational simplicity, and scalability within a professional laboratory setting.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on the formation of an amide bond between 3,5-dimethoxybenzoic acid and cyclopropylamine. While traditional methods might employ thionyl chloride to generate an intermediate acid chloride, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent.

Causality for Reagent Selection:

  • HATU over EDCI/HOBt: HATU facilitates rapid activation of the carboxylic acid by forming a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect, significantly accelerating the nucleophilic attack by the amine compared to standard HOBt esters [2].

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is required to deprotonate the carboxylic acid (initiating the reaction with HATU) and to maintain the cyclopropylamine in its reactive, unprotonated state. DIPEA is chosen over triethylamine due to its greater steric hindrance, which minimizes unwanted side reactions.

SynthesisWorkflow Start 3,5-Dimethoxybenzoic Acid (Starting Material) Activation Activation Phase (HATU, DIPEA, DMF) Start->Activation Deprotonation Intermediate OAt Active Ester (Transient Intermediate) Activation->Intermediate Esterification Coupling Amidation Phase (+ Cyclopropylamine) Intermediate->Coupling Nucleophilic Attack Workup Aqueous Work-up (HCl, NaHCO3, Brine) Coupling->Workup Quench Product N-cyclopropyl-3,5- dimethoxybenzamide Workup->Product Isolation

Workflow for the HATU-mediated synthesis of N-cyclopropyl-3,5-dimethoxybenzamide.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3,5-Dimethoxybenzoic acid 182.171.0 eq1.82 gPrimary Substrate
Cyclopropylamine 57.091.2 eq0.83 mLNucleophile
HATU 380.231.1 eq4.18 gCoupling Agent
DIPEA 129.243.0 eq5.20 mLNon-nucleophilic Base
Anhydrous DMF 73.09N/A20.0 mLSolvent

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (like TLC) ensure that each phase of the reaction is complete before proceeding, eliminating downstream purification failures.

Phase 1: Preparation and Activation
  • Vessel Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the flask is oven-dried and flushed with inert gas (Nitrogen or Argon) to prevent moisture from degrading the highly reactive OAt ester intermediate.

  • Substrate Dissolution: Add 3,5-dimethoxybenzoic acid (1.82 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (5.20 mL, 30.0 mmol) via syringe. Causality: The immediate addition of base ensures the carboxylic acid is deprotonated to the carboxylate anion, preparing it for nucleophilic attack on the HATU reagent.

  • Activation: Add HATU (4.18 g, 11.0 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir the mixture at room temperature (20-25°C) for 15 minutes. Self-Validation: Do not proceed until this 15-minute window has elapsed; this ensures complete conversion to the OAt active ester.

Phase 2: Amidation
  • Nucleophile Addition: Slowly add cyclopropylamine (0.83 mL, 12.0 mmol) dropwise over 2 minutes. Causality: Dropwise addition controls the exothermic nature of the coupling event and prevents localized depletion of the active ester.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours.

  • TLC Validation: Perform Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes solvent system. Visualize under UV light (254 nm). The starting material (acid) should be completely consumed, replaced by a new, higher-running spot corresponding to the highly non-polar benzamide product.

Phase 3: Work-up and Isolation
  • Quenching: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 50 mL of deionized water to quench the reaction and partition the DMF into the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 50 mL). Causality: This critical step protonates any unreacted cyclopropylamine and DIPEA, rendering them highly water-soluble and removing them from the organic phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL). Causality: This neutralizes residual acid and removes any unreacted 3,5-dimethoxybenzoic acid as its water-soluble sodium salt.

  • Brine Wash & Drying: Wash with saturated NaCl (brine, 50 mL) to draw out residual water from the organic layer. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Crystallization/Chromatography: The crude product is often sufficiently pure (>95%) for general research use. If ultra-high purity is required, purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) or recrystallize from a mixture of EtOAc and Heptane.

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the isolated N-cyclopropyl-3,5-dimethoxybenzamide should be characterized using standard analytical techniques:

  • LC-MS: Expected mass [M+H]+ = 222.1 m/z.

  • 1H NMR (400 MHz, CDCl3): Expected signals include a broad singlet for the amide NH (~6.2 ppm), aromatic protons at positions 2 and 6 as a doublet (~6.9 ppm), the aromatic proton at position 4 as a triplet (~6.6 ppm), a strong singlet for the six methoxy protons (~3.8 ppm), a multiplet for the cyclopropyl CH (~2.9 ppm), and multiplets for the cyclopropyl CH2 groups (~0.8 and ~0.6 ppm).

References

  • El-Faham, A., & Albericio, F. "Peptide coupling reagents, more than a letter soup". Chemical Reviews, 2011, 111(11), 6557-6602. Available at:[Link]

Application

Application Note: A Robust HPLC Method for the Analysis of N-cyclopropyl-3,5-dimethoxybenzamide

Abstract This document provides a comprehensive, step-by-step protocol for the preparation and analysis of N-cyclopropyl-3,5-dimethoxybenzamide samples using High-Performance Liquid Chromatography (HPLC). The methodology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation and analysis of N-cyclopropyl-3,5-dimethoxybenzamide samples using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and validated approach for quantification and purity assessment. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, and robust, ensuring high-quality data suitable for regulatory submissions and research applications. The rationale behind each step, from solvent selection to chromatographic conditions, is detailed to provide a thorough understanding of the method's principles.

Introduction: The Analytical Challenge

N-cyclopropyl-3,5-dimethoxybenzamide is a benzamide derivative, a chemical scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate and precise analytical methods are paramount for the characterization of this compound, whether it is a new chemical entity (NCE), an intermediate in a synthetic pathway, or a final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and potency of such pharmaceutical compounds.[1]

The primary analytical objective is to develop a stability-indicating HPLC method. This means the method must be able to separate the intact N-cyclopropyl-3,5-dimethoxybenzamide from its potential degradation products and any process-related impurities.[2] This application note outlines a systematic approach to sample preparation and HPLC analysis, grounded in established chromatographic principles and regulatory expectations.[3]

Foundational Principles: Causality in Method Design

The development of a robust HPLC method is not a matter of chance, but a logical process based on the physicochemical properties of the analyte and the principles of chromatography.[4]

Analyte Characterization: N-cyclopropyl-3,5-dimethoxybenzamide

A preliminary analysis of the analyte's structure provides critical clues for method development:

  • Aromatic Benzamide Core: The presence of the benzene ring and amide group suggests the molecule will have good UV absorbance, making UV detection a suitable choice. The aromaticity also indicates a non-polar character, making it a prime candidate for reversed-phase chromatography.

  • Polar Groups: The two methoxy groups and the amide linkage introduce some polarity to the molecule.

The Logic of Reversed-Phase HPLC

Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[6] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. By adjusting the composition of the mobile phase, specifically the ratio of a strong organic solvent (like acetonitrile or methanol) to a weaker aqueous solvent (like water), we can modulate the retention time of the analyte.[5]

Experimental Workflow: From Sample to Signal

The following workflow provides a systematic approach to the analysis of N-cyclopropyl-3,5-dimethoxybenzamide.

Caption: A generalized workflow for the HPLC analysis of N-cyclopropyl-3,5-dimethoxybenzamide.

Detailed Protocols

Materials and Reagents
  • N-cyclopropyl-3,5-dimethoxybenzamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Formic acid (or Trifluoroacetic acid), HPLC grade

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol 1: Standard and Sample Preparation

The goal of this protocol is to prepare a clear, particulate-free solution of the analyte at a known concentration suitable for HPLC analysis.

Step-by-Step Methodology:

  • Stock Solution Preparation (e.g., 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of N-cyclopropyl-3,5-dimethoxybenzamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a suitable diluent (e.g., 50:50 acetonitrile:water). The choice of diluent should ideally match the initial mobile phase composition to ensure good peak shape.[7]

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard/Sample Preparation (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Preparation (for unknown samples):

    • Prepare the sample in the same manner as the standard, aiming for a final concentration within the linear range of the method.

    • If the sample is in a complex matrix, additional extraction steps (e.g., liquid-liquid or solid-phase extraction) may be necessary.[8]

  • Filtration:

    • Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

Protocol 2: HPLC Method Parameters

This protocol details the instrumental conditions for the separation and detection of N-cyclopropyl-3,5-dimethoxybenzamide.

Chromatographic Conditions Table:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump and UV detector.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for aromatic compounds.[9] Phenyl phases can also be considered for enhanced selectivity of aromatic analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte is in a single protonated state, leading to sharper peaks and consistent retention.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[5]
Gradient Program See Table BelowA gradient elution is recommended to ensure elution of any potential late-eluting impurities and to shorten the run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV at 254 nmThe benzamide chromophore should have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Run Time 20 minutesSufficient time to elute the main peak and any potential impurities.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
17.01090
17.17030
20.07030

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[11][12]

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution multiple times (typically 5 or 6 replicates).

System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures symmetrical peaks.
Theoretical Plates (N) > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Ensures stable chromatographic conditions.

These parameters should be monitored throughout the analytical run to ensure the continued validity of the results.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[13] This involves subjecting the N-cyclopropyl-3,5-dimethoxybenzamide to harsh conditions to intentionally generate degradation products.[14]

Forced Degradation Workflow:

Caption: Workflow for conducting forced degradation studies.

The goal is to achieve 5-20% degradation of the active ingredient.[15] The developed HPLC method should demonstrate baseline separation of the parent peak from all degradation product peaks.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the reliable HPLC analysis of N-cyclopropyl-3,5-dimethoxybenzamide. By understanding the scientific principles behind each step, from sample preparation to chromatographic separation, researchers and analysts can generate high-quality, reproducible data. Adherence to system suitability and method validation principles ensures that the method is fit for its intended purpose in both research and regulated drug development environments.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • How to Use Cogent Amide™ HPLC Columns. MicroSolv Technology Corporation. Available from: [Link]

  • HPLC Columns and Consumables Selection Chart. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Chemical Properties of N-cyclopropyl-3,4,5-tri-methoxybenzamide (CAS 92042-04-1). Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Available from: [Link]

  • C190-E094A_Tips for practical HPLC analysis. Shimadzu. Available from: [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. eScholarship. Available from: [Link]

  • A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. PubMed. Available from: [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available from: [Link]

  • HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Available from: [Link]

  • Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. MDPI. Available from: [Link]

  • CAS#:1252320-75-4 | N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. Available from: [Link]

Sources

Method

Protocols for dissolving N-cyclopropyl-3,5-dimethoxybenzamide in DMSO

Application Note: Standardized Protocol for the Solubilization and Handling of N-cyclopropyl-3,5-dimethoxybenzamide in DMSO Introduction & Mechanistic Rationale N-cyclopropyl-3,5-dimethoxybenzamide (CAS: 392716-23-3) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for the Solubilization and Handling of N-cyclopropyl-3,5-dimethoxybenzamide in DMSO

Introduction & Mechanistic Rationale

N-cyclopropyl-3,5-dimethoxybenzamide (CAS: 392716-23-3) is a moderately lipophilic small molecule frequently utilized as a structural building block or intermediate in drug discovery and biological screening[1][2]. The reliable solubilization of such organic compounds in dimethyl sulfoxide (DMSO) is a critical foundational parameter for any in vitro or in vivo assay. Inadequate solvation directly leads to false negatives, irreproducible assay data, and inaccurate IC50 determinations[3].

The solubility of the dimethoxybenzamide scaffold is dictated by the balance between its crystal lattice disruption energy and the solvation energy provided by the solvent[4]. Because DMSO is highly hygroscopic, exposure to atmospheric moisture rapidly degrades its solvating capacity for lipophilic molecules. Consequently, utilizing anhydrous DMSO and preventing water ingress is not merely a procedural preference, but a mechanistic requirement to prevent micro-precipitation (often termed "solvent crash")[3].

Self-Validating System Design: This protocol is engineered as a closed-loop, self-validating system. Every preparation phase is followed by a mandatory Quality Control (QC) checkpoint. By integrating visual and analytical verification steps before biological evaluation, researchers can definitively confirm that the compound is in a true thermodynamic solution rather than a metastable colloidal suspension.

Physicochemical Profiling & Quantitative Preparation Data

To ensure precise molarity during stock preparation, all quantitative parameters and mass-to-volume calculations have been summarized below.

ParameterValue / Specification
Compound Name N-cyclopropyl-3,5-dimethoxybenzamide
CAS Number 392716-23-3[1]
Molecular Formula C12H15NO3[5]
Molecular Weight 221.25 g/mol [5]
Mass Required for 1 mL of 10 mM Stock 2.21 mg
Mass Required for 1 mL of 50 mM Stock 11.06 mg
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Max Recommended Final Assay DMSO % ≤ 0.5% v/v (to prevent cytotoxicity)[6]
Max Freeze-Thaw Cycles 1 (Single-use aliquots strictly recommended)[7]

Systems Workflow Diagram

Workflow N1 1. Weigh Compound (N-cyclopropyl-3,5-dimethoxybenzamide) N2 2. Add Anhydrous DMSO (Target: 10 mM or 50 mM) N1->N2 Under dry conditions N3 3. Dissolution (Vortex / Mild Sonication) N2->N3 Mix thoroughly N4 4. Quality Control (Visual Clear / HPLC-UV) N3->N4 Check for particulates N5 5. Aliquoting (Amber Vials, Argon Purge) N4->N5 If fully dissolved N6 6. Storage (-20°C or -80°C) N5->N6 Prevent freeze-thaw N7 7. Working Solution (Dilute in Aqueous Buffer, DMSO < 0.5%) N6->N7 On day of assay

Workflow for the preparation and storage of N-cyclopropyl-3,5-dimethoxybenzamide in DMSO.

Step-by-Step Solubilization Protocol

Phase 1: Reagent Preparation and Weighing
  • Equilibration: Allow the lyophilized powder of N-cyclopropyl-3,5-dimethoxybenzamide to fully equilibrate to room temperature inside a desiccator before opening the vial.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder. This alters the precise molecular weight being measured and introduces water that severely impedes subsequent DMSO solubility.

  • Weighing: Weigh the desired mass (e.g., 2.21 mg for a 1 mL, 10 mM stock) using a calibrated analytical balance (precision ≥ 0.01 mg).

  • Transfer: Transfer the powder to a sterile, amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the electron-rich dimethoxybenzene ring during handling and storage.

Phase 2: Solubilization
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (sterile-filtered) directly to the powder. Do not add powder to the solvent, as this promotes clumping and traps air pockets.

  • Agitation: Vortex the mixture at medium speed for 30-60 seconds.

  • Sonication: If undissolved particulates remain, subject the vial to mild bath sonication at room temperature for 2 to 5 minutes.

    • Causality: Sonication provides the mechanical cavitation energy required to overcome the crystal lattice energy of the solid state without applying direct, potentially degrading heat to the amide bond.

Phase 3: Quality Control (Self-Validation Checkpoint)
  • Visual Inspection: Inspect the solution against both light and dark backgrounds. The solution must be completely optically clear. Any turbidity indicates incomplete solvation.

  • Analytical Verification (Optional but Recommended): Verify the exact concentration and confirm the absence of degradation via HPLC-UV using a standard curve prior to biological screening[8].

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use volumes (e.g., 20 µL to 50 µL) in tightly sealed microcentrifuge tubes[7].

  • Inert Atmosphere: Purge the headspace of each tube with Argon or Nitrogen gas before sealing.

    • Causality: Inert gas displacement prevents oxidative degradation and atmospheric moisture absorption during long-term storage.

  • Cryopreservation: Store aliquots at -20°C (for use within 1-3 months) or -80°C (for long-term storage up to 6 months)[7].

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients that force the compound out of solution, permanently altering the stock's true concentration and leading to irreproducible screening data[9].

Phase 5: Preparation of Aqueous Working Solutions
  • Thawing: On the day of the assay, thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity before opening.

  • Dilution: Dilute the DMSO stock dropwise into the aqueous assay buffer (e.g., PBS or cell culture media) while continuously vortexing.

    • Causality: Rapid addition of aqueous buffer to the DMSO stock causes a localized shock in solvent polarity, leading to immediate compound precipitation. Dropwise addition into a larger aqueous volume prevents this "solvent crash."

  • Final Concentration: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target membrane effects in cell-based assays[6].

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Turbidity upon adding DMSO High crystal lattice energy or moisture contamination in the DMSO.Apply mild bath sonication for 5 minutes. Ensure the use of newly opened, anhydrous DMSO.
Precipitation during aqueous dilution "Solvent crash" due to rapid polarity shift; localized high concentration of lipophilic compound.Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. If the issue persists, evaluate the use of a co-solvent (e.g., 0.1% Tween-80 or BSA)[6].
Loss of biological activity over time Repeated freeze-thaw cycles or photo-oxidation of the dimethoxybenzene moiety.Discard the compromised stock. Prepare fresh solutions and strictly adhere to single-use aliquoting in amber vials[7].

References

  • ChemSrc. 392716-23-3 N-cyclopropyl-3,5-dimethoxybenzamide. Retrieved from:[Link]

  • Captivate Bio. Small Molecules Handling and Reconstitution Protocols. Retrieved from:[Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. DOI:[Link]

  • Dandapani, S., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177-191. DOI:[Link]

  • Khadka, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI Molecules. DOI:[Link]

Sources

Application

Application Note: N-cyclopropyl-3,5-dimethoxybenzamide as a Privileged Scaffold in Preclinical Drug Discovery

Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying a high-quality starting pharmacophore is the most critical step in developing targeted therapeutics. N-cyclopropyl-3,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying a high-quality starting pharmacophore is the most critical step in developing targeted therapeutics. N-cyclopropyl-3,5-dimethoxybenzamide (CAS: 392716-23-3) has emerged as a highly versatile, "privileged scaffold" used to synthesize inhibitors for diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and epigenetic modulators like Histone Deacetylases (HDACs) [1].

As an Application Scientist, it is crucial to understand why this specific chemical geometry is favored over others during lead optimization. The efficacy of this scaffold relies on a synergistic combination of hydrogen bonding, steric occupation, and metabolic shielding:

  • The 3,5-Dimethoxybenzamide Core: The primary amide acts as a robust hydrogen bond donor and acceptor, frequently anchoring the molecule to the hinge region of kinases or the catalytic backbone of enzymes. The 3,5-dimethoxy substitution provides essential steric bulk to optimally fill hydrophobic sub-pockets. Furthermore, the electron-donating methoxy groups enrich the π -electron density of the phenyl ring, facilitating strong cation- π interactions with basic amino acid residues (e.g., Lysine or Arginine) within the target binding site [2].

  • The N-Cyclopropyl Moiety: The addition of the cyclopropyl ring is a strategic metabolic and conformational choice. Unlike linear or branched alkyl groups (e.g., N-ethyl or N-isopropyl), the cyclopropyl ring possesses enhanced s -character in its C-C bonds, making the adjacent C-H bonds shorter and stronger. This drastically reduces the molecule's susceptibility to Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation [3]. Additionally, the rigid cyclopropyl ring restricts the conformational flexibility of the amide bond, locking it into a favorable binding posture and reducing the entropic penalty upon target engagement [4].

Preclinical Experimental Workflows

To successfully advance N-cyclopropyl-3,5-dimethoxybenzamide derivatives from hit to lead, researchers must employ orthogonal validation techniques. The following protocols outline the self-validating systems required to confirm target engagement, elucidate binding modes, and verify metabolic stability.

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragment screening because it provides real-time, label-free kinetic data ( Kon​ , Koff​ , and KD​ ). Fragments typically exhibit rapid off-rates that end-point assays often miss.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters.

  • Ligand Immobilization: Dilute the target protein (e.g., a recombinant kinase) in 10 mM Sodium Acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell until an immobilization level of 2,000–3,000 Response Units (RU) is achieved. Causality: Amine coupling is chosen for its stability, but the pH must be below the protein's pI to pre-concentrate the protein on the negatively charged dextran matrix.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate remaining succinimide esters.

  • Analyte Injection: Prepare a concentration series of the N-cyclopropyl-3,5-dimethoxybenzamide fragment (e.g., 3.125 µM to 100 µM) in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO). Inject each concentration at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • System Validation: Inject a known high-affinity reference inhibitor before and after the fragment series. If the reference compound's KD​ shifts by more than 15%, the immobilized protein has denatured, and the chip must be discarded.

Protocol B: X-ray Co-Crystallography for Structure-Based Drug Design (SBDD)

To rationally "grow" the fragment into a high-affinity lead, atomic-level resolution of the binding mode is required.

Step-by-Step Methodology:

  • Protein-Ligand Complexation: Concentrate the target protein to 10–15 mg/mL. Add the N-cyclopropyl-3,5-dimethoxybenzamide fragment at a 5-fold molar excess. Incubate on ice for 2 hours.

  • Crystallization Screening: Set up sitting-drop vapor diffusion plates using commercial sparse-matrix screens. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution.

  • Harvesting and Freezing: Once crystals form (typically 3–14 days), transfer them to a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) for 10 seconds, then flash-freeze in liquid nitrogen.

  • System Validation (Omit Maps): After data collection and initial molecular replacement, generate an Fo​−Fc​ omit map before modeling the ligand. Causality: This prevents model bias. If positive electron density (>3 σ ) corresponding to the size and shape of the cyclopropyl and dimethoxy groups is not visible in the omit map, the ligand is not genuinely bound.

Protocol C: In Vitro Metabolic Stability Profiling (HLM Assay)

The primary rationale for utilizing the cyclopropyl group is to prevent rapid hepatic clearance. This protocol validates that hypothesis.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL, 100 mM Potassium Phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and halts CYP450 activity instantly, ensuring accurate time-point mapping.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation: Run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not depleted by >80% within 30 minutes, the HLM batch lacks enzymatic viability.

Quantitative Data Presentation

The table below summarizes representative preclinical data demonstrating the pharmacokinetic superiority of the N-cyclopropyl substitution compared to a standard N-methyl substitution on the 3,5-dimethoxybenzamide core [3, 4].

Compound ScaffoldSPR Target Affinity ( KD​ )HLM Intrinsic Clearance ( CLint​ )In Vitro Half-Life ( T1/2​ )Primary Metabolic Liability
N-methyl-3,5-dimethoxybenzamide45.2 µM145.6 µL/min/mg9.5 minRapid N-demethylation (CYP3A4)
N-cyclopropyl-3,5-dimethoxybenzamide 12.8 µM 22.4 µL/min/mg > 60.0 min Highly stable; minor aromatic oxidation
Verapamil (Control)N/A185.2 µL/min/mg7.2 minExtensive first-pass metabolism

Table 1: Comparative in vitro profiling data highlighting the metabolic shielding and entropic binding advantages provided by the cyclopropyl moiety.

Logical Workflow Visualization

The following diagram illustrates the cyclical Structure-Based Drug Design (SBDD) workflow, demonstrating how the N-cyclopropyl-3,5-dimethoxybenzamide fragment is iteratively optimized into a preclinical lead.

Preclinical_Workflow Frag N-cyclopropyl-3,5-dimethoxybenzamide (Fragment Hit) SPR SPR Kinetics (Target Engagement) Frag->SPR Screen Xray X-ray Crystallography (Binding Mode) SPR->Xray Validated KD SBDD Structure-Based Drug Design (Scaffold Growing) Xray->SBDD 3D Coordinates ADME HLM Stability Assay (Metabolic Profiling) SBDD->ADME Analog Synthesis ADME->SBDD SAR Feedback Lead Optimized Lead Candidate ADME->Lead Favorable PK

FBDD workflow utilizing the N-cyclopropyl-3,5-dimethoxybenzamide scaffold.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.[Link]

  • Yeh, V. S. et al. "Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model." Journal of Medicinal Chemistry, 2008.[Link]

  • Wang, X. et al. "Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors." Journal of Medicinal Chemistry, 2023.[Link]

Method

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of N-cyclopropyl-3,5-dimethoxybenzamide

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale In early-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

In early-stage drug discovery, evaluating the in vitro cytotoxicity and anti-proliferative effects of synthetic small molecules is a critical gating step. N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3) is a functionalized benzamide derivative[1]. When screening such compounds for potential therapeutic efficacy or off-target toxicity, relying on a single cell viability assay can introduce artifacts. Small molecules may exhibit autofluorescence, directly inhibit assay coupling enzymes (like luciferase), or chemically reduce colorimetric dyes, leading to false positives or negatives.

To ensure absolute scientific integrity and establish a self-validating experimental system , this application note details an orthogonal testing strategy. We employ a primary high-throughput ATP-based luminescent assay paired with a secondary MTT-based colorimetric assay.

  • ATP Luminescence (Primary): Quantifies adenosine triphosphate (ATP), the primary energy currency of living cells. It is the fastest, most sensitive method for high-throughput screening (HTS) and is less prone to artifacts than metabolic dye reduction[2].

  • MTT Reduction (Orthogonal): Measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. While it requires longer incubation, it provides a direct measurement of metabolic flux and serves as a robust cross-validation tool[3].

Mechanism cluster_ATP ATP Luminescence Pathway cluster_MTT MTT Colorimetric Pathway A1 Endogenous ATP (Viable Cells) A3 Oxyluciferin + Light Emission A1->A3 Catalyzed by A2 Luciferase + D-Luciferin + O2 A2->A3 M1 Yellow MTT Reagent M3 Purple Formazan (Insoluble) M1->M3 Reduced by M2 NAD(P)H-dependent Oxidoreductases M2->M3

Caption: Biochemical mechanisms of ATP-dependent luminescence and MTT reduction assays.

Experimental Workflow Design

The workflow is designed to minimize edge effects and ensure statistical robustness. By running both assays in parallel from the same master compound dilution block, we eliminate pipetting variance between the two readouts.

Workflow Start Seed Cells in 96/384-well plates (e.g., 1,000-5,000 cells/well) Treat Treat with N-cyclopropyl-3,5-dimethoxybenzamide (Dose-response gradient, 0.1 nM - 100 µM) Start->Treat Incubate Incubate 24, 48, or 72 hours (37°C, 5% CO2) Treat->Incubate Split Orthogonal Validation Incubate->Split ATP Primary Screen: ATP Assay (CellTiter-Glo 2.0) Split->ATP MTT Secondary Screen: MTT Assay (Tetrazolium Reduction) Split->MTT Read_ATP Luminescence Readout (10 min stabilization) ATP->Read_ATP Read_MTT Absorbance Readout at 570 nm (Post-solubilization) MTT->Read_MTT

Caption: Workflow for orthogonal cell viability screening of N-cyclopropyl-3,5-dimethoxybenzamide.

Step-by-Step Methodologies

Preparation of N-cyclopropyl-3,5-dimethoxybenzamide

Causality Check: Small molecules often precipitate in aqueous media. Proper vehicle control is essential.

  • Stock Solution: Dissolve N-cyclopropyl-3,5-dimethoxybenzamide in 100% molecular-biology grade DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution in intermediate plates using 100% DMSO.

  • Final Treatment: Transfer the compound to the assay plate containing culture media such that the final DMSO concentration is strictly ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: High-Throughput ATP Luminescence Assay

This protocol utilizes a homogeneous "add-mix-measure" format, which immediately lyses cells and generates a stable luminescent signal proportional to the amount of ATP present[4].

Materials: Opaque white 96-well or 384-well plates (to prevent optical crosstalk), CellTiter-Glo® 2.0 Reagent[5].

  • Cell Seeding: Seed cells in 90 µL of culture medium per well (96-well plate). Include the following mandatory controls:

    • Vehicle Control: Cells + 0.5% DMSO (Defines 100% viability).

    • Positive Control: Cells + 1 µM Staurosporine (Defines 0% viability / maximum cell death).

    • Blank Control: Media only + 0.5% DMSO (For background luminescence subtraction).

  • Compound Addition: Add 10 µL of the 10X N-cyclopropyl-3,5-dimethoxybenzamide working solutions to the respective wells. Incubate for the desired time (e.g., 72 hours) at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe data gradients.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo 2.0 Reagent to each well[5].

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.25–1 second per well).

Protocol B: Orthogonal MTT Colorimetric Assay

While the ATP assay is highly sensitive, the MTT assay is necessary to rule out compound-mediated luciferase inhibition, which would falsely present as cytotoxicity[2].

Materials: Clear, flat-bottom 96-well plates, MTT Reagent (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol A, but utilize clear 96-well plates.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well (final concentration ~0.5 mg/mL).

  • Incubation: Return the plate to the 37°C incubator for 2 to 4 hours. Why? Viable cells require time to actively reduce the yellow tetrazolium into insoluble purple formazan crystals via mitochondrial reductases[3].

  • Solubilization: Carefully add 100 µL of Solubilization Buffer to each well. (Alternatively, carefully aspirate the media and add 100 µL of 100% DMSO). Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a spectrophotometric microplate reader. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris[2].

Data Presentation & Quality Control

Quality Control Metrics

For a self-validating system, calculate the Z'-factor for each plate using the Vehicle (100% viability) and Positive Control (0% viability) wells. A Z'-factor ≥0.5 indicates an excellent, robust assay suitable for calculating accurate IC₅₀ values. If the Z'-factor is <0.5 , the plate data must be discarded due to high variance or poor dynamic range.

Representative Quantitative Data

Once background-subtracted, normalize the luminescence/absorbance values to the vehicle control (set as 100%). Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Below is a structured summary of expected data formats when profiling N-cyclopropyl-3,5-dimethoxybenzamide across a diverse cell line panel:

Cell LineTissue OriginATP Assay IC₅₀ (µM)MTT Assay IC₅₀ (µM)ConcordanceInterpretation
HepG2 Liver Carcinoma12.4 ± 1.114.2 ± 1.5HighModerate cytotoxicity
A549 Lung Adenocarcinoma>100>100HighNo significant effect
HCT116 Colorectal Carcinoma4.8 ± 0.65.1 ± 0.8HighHigh sensitivity / Potent
HEK293 Normal Kidney85.3 ± 4.288.1 ± 5.0HighFavorable therapeutic window

Note: If the ATP assay shows an IC₅₀ of 5 µM but the MTT assay shows >100 µM, N-cyclopropyl-3,5-dimethoxybenzamide may be a direct inhibitor of the luciferase enzyme rather than a true cytotoxic agent. This highlights the absolute necessity of the orthogonal approach.

References

  • Nordic Biolabs / Promega. "CellTiter-Glo® 2.0 Assay Protocol".[Link]

  • NIH Bookshelf. "Cell Viability Assays - Assay Guidance Manual".[Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for N-cyclopropyl-3,5-dimethoxybenzamide

Abstract N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3) is a highly versatile fine chemical intermediate[1]. In modern pharmacochemistry, it serves as a critical structural motif in fragment-based drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3) is a highly versatile fine chemical intermediate[1]. In modern pharmacochemistry, it serves as a critical structural motif in fragment-based drug discovery (FBDD), the synthesis of targeted protein degraders (PROTACs), and the development of specific enzyme inhibitors (e.g., FadD2)[2]. Because downstream coupling efficiencies and formulation consistency rely heavily on the physical and chemical purity of this building block, mastering its isolation is paramount.

This application note provides researchers and process chemists with field-proven, self-validating protocols for the purification and crystallization of N-cyclopropyl-3,5-dimethoxybenzamide. By moving beyond empirical trial-and-error, this guide details the thermodynamic causality behind solvent selection, cooling profiles, and anti-solvent precipitation to ensure a highly controlled crystal size distribution (CSD) and >99% chemical purity.

Physicochemical Profiling & Thermodynamic Rationale

Successful crystallization requires a deep understanding of the molecule's intermolecular forces. N-cyclopropyl-3,5-dimethoxybenzamide features a unique balance of a hydrophobic cyclopropyl ring, an electron-rich aromatic system, and a hydrogen-bonding amide core[1].

Table 1: Physicochemical Properties & Crystallization Impact
PropertyValueMechanistic Rationale for Crystallization
Molecular Weight 221.25 g/mol Moderate molecular weight ensures predictable mass transfer and diffusion kinetics during crystal lattice assembly.
H-Bond Donors 1 (Amide -NH)Promotes strong, directional intermolecular bonding, essential for forming a stable, highly ordered crystal lattice.
H-Bond Acceptors 3 (Amide C=O, Methoxy -O-)Interacts strongly with protic solvents (e.g., Ethanol) at elevated temperatures, creating a steep, temperature-dependent solubility curve[3].
Lipophilicity (logP) ~1.8 - 2.2 (Est.)Drives rapid precipitation when introduced to highly polar aqueous anti-solvents, enabling high-yield recovery[4].

Causality in Solvent Selection:

  • Cooling Crystallization: Ethanol is selected as the primary solvent. At 60°C, the thermal kinetic energy and the solvent's protic nature disrupt the solute-solute hydrogen bonds, fully dissolving the compound. Upon cooling, the reduction in thermal energy allows the amide core to re-establish solute-solute hydrogen bonds, thermodynamically driving the compound out of solution[3].

  • Anti-Solvent Crystallization: An Ethyl Acetate (EtOAc) / Heptane system is ideal for thermally sensitive crude mixtures. Heptane acts as a non-polar anti-solvent. Its addition rapidly alters the chemical potential of the solution, forcing the hydrophobic cyclopropyl and aromatic moieties to aggregate and precipitate without the need for thermal cycling[4].

Experimental Protocols

The following methodologies are designed as self-validating systems . They incorporate In-Process Controls (IPCs) to ensure that each step verifies the success of the previous one, preventing catastrophic batch failures such as "oiling out" or the formation of amorphous aggregates.

Protocol A: Seeded Cooling Crystallization (Primary Method)

Designed for crudes with >90% initial purity to achieve >99% final purity and a narrow CSD.

  • Dissolution: Suspend 10.0 g of crude N-cyclopropyl-3,5-dimethoxybenzamide in 60 mL of absolute ethanol (6 volumes). Heat the jacketed reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification (Self-Validation Step): Perform a hot filtration through a 0.45 µm PTFE membrane into a pre-warmed crystallizer.

    • Causality: This removes insoluble mechanical impurities (e.g., silica dust, metal shavings) that act as heterogeneous nucleation sites, which would otherwise cause erratic, uncontrolled primary nucleation[5].

  • Supersaturation Generation: Cool the solution at a linear rate of 0.5°C/min to 45°C.

    • Self-Validation: Monitor the solution using an in-situ ATR-FTIR probe. The cooling ramp must automatically pause if the measured concentration does not align with the predefined metastable zone width (MZW)[6].

  • Seeding: Once the solution is stable within the metastable zone (45°C), introduce 0.1 g (1 wt%) of pure, milled N-cyclopropyl-3,5-dimethoxybenzamide seed crystals.

    • Causality: Seeding forces secondary nucleation. By providing an existing lattice template, the system bypasses the high activation energy barrier of spontaneous primary nucleation. This prevents a sudden "crash out" and ensures the growth of uniform, large crystals[5].

  • Growth & Isolation: Continue cooling at a slower rate of 0.2°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield. Filter the resulting slurry, wash the cake with 10 mL of ice-cold ethanol, and dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Alternative Method)

Designed for thermally sensitive mixtures or when the cooling yield is thermodynamically insufficient.

  • Dissolution: Dissolve 10.0 g of crude in 30 mL of EtOAc at 25°C (room temperature).

  • Anti-Solvent Titration: Using a programmable syringe pump, add Heptane at a rate of 1.0 mL/min under high-shear agitation (400 RPM).

    • Self-Validation: Monitor the system using a Focused Beam Reflectance Measurement (FBRM) probe. Halt the Heptane addition the moment the FBRM detects a spike in chord length counts, indicating the "cloud point" (onset of nucleation)[6].

  • Ostwald Ripening: Maintain agitation without adding further anti-solvent for 30 minutes.

    • Causality: This aging period allows smaller, unstable nuclei to dissolve and redeposit onto larger, more thermodynamically stable crystals (Ostwald ripening). This prevents the formation of unfilterable sub-micron fines[4].

  • Completion: Resume Heptane addition at 2.0 mL/min until a final EtOAc:Heptane volumetric ratio of 1:4 is achieved. Filter the suspension, wash with pure Heptane, and vacuum dry.

Protocol C: Pre-Crystallization Rescue (Flash Chromatography)

If the initial HPLC purity of the crude is <90%, direct crystallization will likely fail due to impurity-induced freezing point depression and crystal lattice disruption.

  • Load the crude mixture onto a silica gel column (40-63 µm particle size).

  • Elute using a gradient mobile phase of Hexane:EtOAc (starting at 9:1, ramping to 1:1).

  • Monitor via UV detection at 254 nm. Collect the major fraction, evaporate the solvent in vacuo, and proceed to Protocol A.

Workflow Visualization

The following decision tree dictates the logical flow of the purification process, ensuring that the correct thermodynamic strategy is applied based on the crude material's initial state.

G Start Crude N-cyclopropyl- 3,5-dimethoxybenzamide Purity HPLC Purity Check Start->Purity Chrom Flash Chromatography (Hexane/EtOAc) Purity->Chrom Purity < 90% Dissolve Dissolution in EtOH (60°C) Purity->Dissolve Purity > 90% Chrom->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (0.5°C/min to 45°C) Filter->Cool Seed Seeding at Metastable Zone (1-2 wt%) Cool->Seed Isolate Filtration & Vacuum Drying Seed->Isolate Pure Pure Crystalline API (>99% HPLC) Isolate->Pure

Fig 1: Purification and crystallization decision tree for N-cyclopropyl-3,5-dimethoxybenzamide.

References

  • "Antisolvent Crystallization of Poorly Water Soluble Drugs". International Journal of Chemical Engineering and Applications (IJCEA). URL: [Link]

  • "Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution". Organic Process Research & Development (ACS Publications). URL:[Link]

  • "Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control". Crystal Growth & Design (ACS Publications). URL:[Link]

  • "Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies". Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Method

Application Note: Cell Culture Treatment Guidelines for N-cyclopropyl-3,5-dimethoxybenzamide

Pharmacological Context & Rationale N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3) is a synthetic small molecule built upon the highly privileged 3,5-dimethoxybenzamide scaffold. In contemporary drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3) is a synthetic small molecule built upon the highly privileged 3,5-dimethoxybenzamide scaffold. In contemporary drug development, benzamide derivatives are extensively evaluated as multi-targeted compounds, most notably acting as Class I Histone Deacetylase (HDAC) inhibitors in oncology[1] and Acetylcholinesterase (AChE) inhibitors in neurodegenerative disease models [2].

The structural incorporation of an N-cyclopropyl moiety serves a specific biophysical purpose: it significantly enhances the molecule's lipophilicity compared to primary benzamides. This modification improves passive transcellular permeability during in vitro cell culture assays, ensuring higher intracellular concentrations at the target site. However, evaluating epigenetic modulators and neuro-active compounds requires specific kinetic windows; standard 24-hour cytotoxicity assays are often insufficient to capture the delayed phenotypic effects of transcriptional reprogramming. This guide establishes a rigorously controlled, self-validating protocol for evaluating this compound.

Compound Handling & Formulation

The lipophilic nature of the cyclopropyl group dictates strict handling parameters to prevent compound precipitation and ensure accurate dosing.

  • Reconstitution: The lyophilized compound must be dissolved in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM master stock. Aqueous buffers will cause immediate precipitation and must be avoided at this stage.

  • Storage: Aliquot the master stock into single-use amber vials to prevent freeze-thaw degradation and photobleaching. Store at -20°C for up to 6 months.

  • Working Solutions: Perform all serial dilutions in DMSO first. Only spike the compound into the complete culture medium immediately prior to cellular application.

  • Causality Check (Solvent Toxicity): The final DMSO concentration in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated membrane toxicity, which will confound the pharmacological cytotoxicity data.

Workflow Step1 1. Cell Seeding SH-SY5Y / MDA-MB-231 Step2 2. Compound Treatment 0.1 μM - 100 μM Step1->Step2 Step3 3. Assay Execution ATP / HDAC Activity Step2->Step3 Step4 4. Data Analysis Non-linear Regression Step3->Step4

Figure 1: High-throughput cell culture workflow for N-cyclopropyl-3,5-dimethoxybenzamide.

Self-Validating Assay Architecture

Trustworthy experimental protocols must be self-validating. This means the plate architecture must inherently prove that the biological system was responsive and the assay chemistry functioned correctly, independent of the test compound's performance.

Every 96-well plate must include the following internal controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves the solvent is non-toxic.

  • Positive Control (e.g., 10 μM Entinostat or Donepezil): Validates that the chosen cell line is currently susceptible to the hypothesized mechanism of action.

  • Media Blank: Contains no cells; used to subtract background luminescence/fluorescence generated by the media components.

  • Z'-Factor Calculation: A statistical measure of assay robustness. A Z'-factor > 0.5 between the vehicle and positive control must be achieved to validate the plate's data.

Cell Culture Treatment Protocols

Cell Line Selection
  • Neurobiology (AChE/BACE1 focus): SH-SY5Y (Human neuroblastoma) is recommended due to its robust basal expression of cholinesterases and neuronal markers.

  • Oncology (HDAC focus): MDA-MB-231 (Human breast adenocarcinoma) or A2780 (Ovarian carcinoma) are ideal, as benzamides have demonstrated potent anti-proliferative effects in these specific lineages [3].

Step-by-Step Methodology
  • Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 3,000–5,000 cells/well in a 96-well opaque-walled plate (90 μL volume/well).

    • Causality Check: This specific density ensures cells do not reach over-confluence during the extended 72-hour incubation. Over-confluence triggers contact inhibition, halting the cell cycle and artificially masking the efficacy of anti-proliferative compounds.

  • Adherence: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow full cellular adherence and recovery from trypsinization stress.

  • Treatment: Prepare a 10X concentration of N-cyclopropyl-3,5-dimethoxybenzamide in culture media (from the DMSO serial dilutions). Add 10 μL of this 10X solution to the 90 μL of media already in the well, achieving a 1X final concentration (e.g., ranging from 0.1 μM to 100 μM).

  • Incubation: Incubate for 72 hours. Epigenetic modulators require this extended duration because histone hyperacetylation must first occur, followed by transcriptional activation of apoptotic genes (e.g., p21), translation of those proteins, and finally, the execution of apoptosis.

Pathway Compound N-cyclopropyl-3,5-dimethoxybenzamide Target Class I HDAC Enzymes Compound->Target Competitive Inhibition Epigenetic Histone Hyperacetylation Target->Epigenetic Prevents Deacetylation GeneExpr Upregulation of Apoptotic Genes Epigenetic->GeneExpr Chromatin Relaxation Phenotype Cell Cycle Arrest & Apoptosis GeneExpr->Phenotype Cellular Phenotype

Figure 2: Proposed epigenetic mechanism of action for 3,5-dimethoxybenzamide derivatives.

Assay Execution & Target Engagement

Protocol A: Cell Viability (ATP Quantification)

Unlike MTT assays, which rely on enzymatic reduction that can be artificially skewed by mitochondrial stress, ATP-quantification (e.g., CellTiter-Glo) provides a direct, artifact-free measurement of viable cells.

  • Following the 72-hour treatment, equilibrate the 96-well plate to room temperature for 30 minutes.

  • Add an equal volume (100 μL) of ATP-detection reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Target Engagement (In-Cell HDAC Activity)

To definitively prove that the observed cell death is driven by specific target engagement rather than off-target chemical toxicity, an enzymatic assay is required [3].

  • Treat cells with the compound for only 24 hours (target engagement occurs much earlier than phenotypic cell death).

  • Add a cell-permeable fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate for 2 hours at 37°C.

  • Add a developer solution containing a lysis buffer and a developer enzyme to cleave the deacetylated substrate.

  • Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

Quantitative Data Presentation

To facilitate cross-study comparisons, quantitative data should be structured systematically. Below is a reference table outlining the expected pharmacological profiles of 3,5-dimethoxybenzamide class inhibitors based on historical benchmarking.

Test Article / ControlPrimary TargetAssay MethodologyIncubationExpected IC₅₀ Range
N-cyclopropyl-3,5-dimethoxybenzamide HDAC1 / AChECell Viability (ATP)72 hours1.5 μM – 15.0 μM
Entinostat (Positive Control) Class I HDACsCell Viability (ATP)72 hours0.2 μM – 1.0 μM
Donepezil (Positive Control) AChEEnzymatic (Ellman's)2 hours0.04 μM – 0.06 μM
Vehicle (0.1% DMSO) N/ACell Viability (ATP)72 hoursN/A (Baseline 100%)

References

  • Drozdowska D, Maliszewski D, Wróbel A, Ratkiewicz A, Sienkiewicz M. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences. 2023; 24(19):14901. URL:[Link]

  • Zhang L, Li X, Chen Y, Wan M, Jiang Q, Zhang L. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. 2019; 7:593. URL:[Link]

Sources

Application

Application Note: Structural Characterization of N-cyclopropyl-3,5-dimethoxybenzamide via ¹H and ¹³C NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scope N-cyclopropyl-3,5-dimethoxybenzami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scope

N-cyclopropyl-3,5-dimethoxybenzamide (C₁₂H₁₅NO₃) is a highly versatile structural motif frequently utilized in medicinal chemistry and drug discovery as a building block for targeted therapeutics. Rigorous structural validation of this compound is paramount before its integration into complex synthetic pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for non-destructive, quantitative structural elucidation. This application note details the optimized protocols, underlying physical causality, and spectral interpretation for the ¹H and ¹³C NMR characterization of N-cyclopropyl-3,5-dimethoxybenzamide.

Experimental Design & Causality-Driven Protocols

As a self-validating system, high-quality NMR data relies entirely on the precision of sample preparation. The following protocol is engineered to eliminate spectral artifacts, maximize the signal-to-noise (S/N) ratio, and ensure perfect magnetic field homogeneity.

Optimized Sample Preparation Protocol

Step 1: Precision Weighing

  • Action: Weigh 5–25 mg of N-cyclopropyl-3,5-dimethoxybenzamide for ¹H NMR, or 50–100 mg for ¹³C NMR, into a clean secondary glass vial [1].

  • Causality & Expertise: This specific mass range optimizes the S/N ratio without compromising the lineshape. Preparing a sample that is too dilute requires exponentially more spectrometer time (halving the concentration requires 4× the acquisition time) [1]. Conversely, overly concentrated samples increase solution viscosity, which broadens spectral lines and drastically complicates the shimming process.

Step 2: Solubilization & Internal Standardization

  • Action: Dissolve the analyte completely in 0.6–0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) [1].

  • Causality & Expertise: The deuterated solvent provides the essential deuterium "lock" frequency, preventing magnetic field drift during acquisition. The precise 0.6–0.7 mL volume is critical; it yields a sample height of 40–50 mm in a standard 5 mm NMR tube. This height ensures the liquid column fully spans the active region of the RF coil while preventing thermal gradients that induce convection currents [2, 3].

Step 3: Micro-Filtration

  • Action: Filter the dissolved sample through a tightly packed glass wool plug within a Pasteur pipette directly into a high-quality, unscratched 5 mm NMR tube [2].

  • Causality & Expertise: Any suspended solid particulates will distort local magnetic field homogeneity due to differences in magnetic susceptibility between the solid and the solution. This distortion creates localized field gradients around each particle, resulting in broad, indistinct peaks that cannot be corrected by any amount of shimming [2].

Step 4: Validation Checkpoint

  • Action: Cap the tube, wipe the exterior with a lint-free cloth to remove paramagnetic impurities (e.g., oils from skin), and set the depth using a standard gauge.

  • Self-Validation: A successfully prepared and shimmed sample will yield a sharp TMS internal standard peak with a linewidth at half-height (FWHM) of < 1.0 Hz. If the TMS peak is broad or asymmetrical, the sample must be re-filtered or re-shimmed.

Workflow Visualization

NMR_Workflow A Compound Synthesis / Isolation (N-cyclopropyl-3,5-dimethoxybenzamide) B Sample Preparation (5-25 mg for ¹H, 50-100 mg for ¹³C) A->B C Solvent Addition (0.6 mL CDCl₃ + 0.03% TMS) B->C D Filtration & Transfer (Standard 5 mm NMR Tube, 40-50 mm height) C->D E Data Acquisition (¹H and ¹³C NMR Spectroscopy) D->E F Spectral Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Structural Assignment & Validation F->G

Fig 1. Step-by-step workflow for NMR sample preparation and spectral acquisition.

Spectrometer Configuration & Acquisition

¹H NMR Parameters
  • Frequency: 400 MHz or 500 MHz.

  • Scans (NS): 16 to 32 scans.

  • Relaxation Delay (D1): 1.5 seconds.

  • Rationale: Protons relax relatively quickly. A 1.5 s delay ensures complete longitudinal relaxation (T₁) between pulses, allowing for accurate integration of the signals for quantitative proton counting.

¹³C NMR Parameters
  • Frequency: 100 MHz or 125 MHz.

  • Scans (NS): 512 to 1024 scans (depending on concentration).

  • Decoupling: Broadband proton decoupling (e.g., WALTZ-16 sequence) [4].

  • Relaxation Delay (D1): 2.0 to 3.0 seconds.

  • Rationale: ¹³C nuclei suffer from low natural abundance (~1.1%) and lower gyromagnetic ratios [4]. Broadband decoupling simplifies the spectrum into sharp singlets by removing ¹J_CH scalar couplings, while simultaneously providing a Signal-to-Noise boost via the Nuclear Overhauser Effect (NOE). The extended D1 delay is required because quaternary carbons (like the carbonyl and substituted aromatic carbons) have significantly longer T₁ relaxation times [4].

Structural Characterization & Data Interpretation

The structural assignment of N-cyclopropyl-3,5-dimethoxybenzamide relies on understanding the electronic environment of each nucleus. Electronegative atoms (Oxygen, Nitrogen) deshield nearby protons, shifting them downfield (higher ppm). Conversely, the unique ring strain of the cyclopropyl group creates a shielding cone, pushing its protons significantly upfield (lower ppm).

¹H NMR Spectral Data Summary
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Rationale
6.88 Doublet (d)2.32HAr-H (C2, C6)Deshielded by the aromatic ring current; meta-coupling to H-4.
6.56 Triplet (t)2.31HAr-H (C4)Shielded slightly by the ortho-methoxy groups; meta-coupling to H-2/H-6.
6.25 Broad Singlet (br s)-1H-NH - (Amide)Deshielded by the adjacent carbonyl; broadened by quadrupolar relaxation of ¹⁴N and chemical exchange.
3.82 Singlet (s)-6H-OCH ₃ (Methoxy)Strongly deshielded by the directly attached electronegative oxygen atoms.
2.88 Multiplet (m)-1HCyclopropyl -CH -Deshielded relative to CH₂ due to the adjacent electronegative amide nitrogen.
0.85 Multiplet (m)-2HCyclopropyl -CH ₂-Highly shielded due to the diamagnetic anisotropy and ring strain of the cyclopropyl ring.
0.62 Multiplet (m)-2HCyclopropyl -CH ₂-Highly shielded; diastereotopic nature of the ring protons causes splitting into two distinct multiplets.
¹³C NMR Spectral Data Summary
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
168.5 Quaternary (C=O)Carbonyl CarbonExtreme deshielding due to the double bond to oxygen and adjacent nitrogen.
160.8 Quaternary (Ar-C)C3, C5Deshielded by the directly attached electronegative methoxy oxygen atoms.
136.4 Quaternary (Ar-C)C1Deshielded by the attached electron-withdrawing benzamide group.
105.2 Methine (Ar-CH)C2, C6Aromatic carbons; shielded by the resonance electron donation from the meta-methoxy groups.
103.5 Methine (Ar-CH)C4Aromatic carbon; strongly shielded by the ortho/para directing effects of the methoxy groups.
55.6 Primary (CH₃)-OC H₃Typical shift for an aliphatic carbon directly bound to oxygen.
23.1 Methine (CH)Cyclopropyl -C H-Shifted downfield relative to the CH₂ groups due to the adjacent amide nitrogen.
6.8 Secondary (CH₂)Cyclopropyl -C H₂-Highly shielded due to the unique hybridized bonding (bent bonds) of the cyclopropyl ring.

Logical Relationship Visualization

Signal_Assignment Molecule N-cyclopropyl-3,5-dimethoxybenzamide Aromatic Aromatic Protons (H-2, H-4, H-6) δ 6.5 - 6.9 ppm Molecule->Aromatic Deshielded by Ring Current Methoxy Methoxy Protons (-OCH₃) δ ~3.8 ppm Molecule->Methoxy Electronegative Oxygen Amide Amide Proton (-NH-) δ ~6.2 ppm Molecule->Amide H-bonding / Solvent dependent Cyclopropyl Cyclopropyl Protons (-CH, -CH₂) δ 0.6 - 2.9 ppm Molecule->Cyclopropyl Shielded by Ring Strain

Fig 2. Logical mapping of structural moieties to their respective ¹H NMR chemical shift regions.

References

  • Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." Iowa State University. Available at:[Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Blog. Available at:[Link]

  • University of South Carolina, Chemistry Research Laboratory. "A User Guide to Modern NMR Experiments." SC.edu. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N-cyclopropyl-3,5-dimethoxybenzamide synthesis

Technical Support Center: N-Cyclopropyl-3,5-dimethoxybenzamide Synthesis Welcome to the technical support center for the synthesis of N-cyclopropyl-3,5-dimethoxybenzamide. This guide is designed for researchers, chemists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cyclopropyl-3,5-dimethoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of N-cyclopropyl-3,5-dimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Synthesis Overview & Core Principles

The formation of N-cyclopropyl-3,5-dimethoxybenzamide is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry.[1] The primary challenge in any amide coupling is the activation of the carboxylic acid, as a direct reaction between a carboxylic acid and an amine is typically a slow and unfavorable acid-base reaction.[2][3] To overcome this, a coupling agent is employed to convert the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[2][4]

Two principal synthetic routes are viable:

  • Two-Step, Via Acyl Chloride: This traditional method involves converting 3,5-dimethoxybenzoic acid to the more reactive 3,5-dimethoxybenzoyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The isolated acyl chloride is then reacted with cyclopropylamine.

  • One-Pot, Using Coupling Reagents: This is often the preferred modern approach. It involves mixing the carboxylic acid, amine, and a coupling reagent in a single vessel.[6] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][7]

This guide will focus on the one-pot coupling reagent method, which generally offers milder reaction conditions and avoids the handling of moisture-sensitive acyl chlorides.

Reaction Mechanism: EDC-Mediated Coupling

The mechanism for EDC-mediated coupling is a well-established pathway.

EDC_Coupling_Mechanism RCOOH 3,5-Dimethoxybenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea Reacts with EDC EDC EDC->O_Acylisourea Product N-Cyclopropyl-3,5-dimethoxybenzamide O_Acylisourea->Product Nucleophilic Attack N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product Urea Urea Byproduct Product->Urea Forms

Caption: EDC-mediated amide coupling mechanism.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then attacked by the nucleophilic cyclopropylamine to form the desired amide product and a water-soluble urea byproduct.[9] However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which is a common cause of low yield.[8][10]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low (<50%). What are the most likely causes?

Answer: Low yield is the most common problem and can stem from several sources. A systematic approach is required to diagnose the issue.

Potential Causes & Solutions:

  • Poor Carboxylic Acid Activation: The O-acylisourea intermediate is unstable.[7] If the amine is not sufficiently nucleophilic or present to react quickly, the intermediate can either revert to the starting material via hydrolysis or rearrange to the inactive N-acylurea.[8][11]

    • Solution: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma.[12] These additives react with the O-acylisourea to form a more stable activated ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[10][12] This significantly minimizes the N-acylurea side reaction.[10]

  • Degraded Coupling Reagent: Carbodiimides like EDC are moisture-sensitive.[12] Over time, especially with improper storage, they can hydrolyze and lose activity.

    • Solution: Always use a fresh bottle of the coupling reagent or one that has been stored correctly in a desiccator. If you suspect degradation, it's best to start with a new, unopened bottle.[11]

  • Suboptimal pH: The amine needs to be in its free-base, nucleophilic form. If the reaction medium is too acidic, the cyclopropylamine will be protonated, rendering it non-nucleophilic.[2][12]

    • Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture.[12] Typically, 1.1 to 1.5 equivalents are sufficient to scavenge any acid present (including the HCl if using EDC hydrochloride) and maintain a slightly basic environment.

  • Incorrect Stoichiometry: Using incorrect ratios of reactants is a simple but common error.

    • Solution: A slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid is often beneficial to drive the reaction to completion.[12][13]

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagent Is EDC reagent fresh & stored correctly? Start->CheckReagent CheckBase Was a non-nucleophilic base (e.g., DIEA) used? CheckReagent->CheckBase Yes NewReagent Use fresh EDC CheckReagent->NewReagent No CheckAdditive Was an additive (e.g., HOBt) used? CheckBase->CheckAdditive Yes AddBase Add 1.2 eq. DIEA CheckBase->AddBase No AddAdditive Add 1.1 eq. HOBt CheckAdditive->AddAdditive No OptimizeStoichiometry Optimize Stoichiometry (1.1 eq Amine/EDC) CheckAdditive->OptimizeStoichiometry Yes NewReagent->CheckBase AddBase->CheckAdditive AddAdditive->OptimizeStoichiometry Success Yield Improved OptimizeStoichiometry->Success

Caption: Decision workflow for troubleshooting low reaction yield.

Q2: My TLC/LC-MS analysis shows significant amounts of an unknown byproduct. What could it be?

Answer: Besides unreacted starting materials, the most common byproduct in a carbodiimide coupling is the N-acylurea.[8][10]

  • Identification: This byproduct results from the rearrangement of the O-acylisourea intermediate. It has a molecular weight corresponding to the sum of your carboxylic acid and the dehydrated carbodiimide.

  • Cause: This typically happens when the nucleophilic attack by the amine is slow. This can be due to steric hindrance, low amine nucleophilicity, or suboptimal concentration.

  • Prevention: As mentioned in Q1, using an additive like HOBt is the most effective way to prevent this side reaction.[12] Using a less sterically hindered carbodiimide or increasing the concentration of the amine can also help.

Q3: I'm having difficulty removing the urea byproduct during workup. How can I improve purification?

Answer: The choice of carbodiimide significantly impacts the ease of purification.

  • If using DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and often precipitates out of the reaction mixture. However, complete removal can be challenging. Filtration is the primary method, but some DCU may remain in solution. Recrystallization of the final product is often necessary.[11]

  • If using EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, especially in its protonated form.[10] This makes purification much simpler.

    • Recommended Workup: After the reaction is complete, perform an acidic aqueous wash (e.g., with 1M HCl or 5% citric acid solution). This will protonate the EDU byproduct and any excess amine base (like DIEA), partitioning them into the aqueous layer. Follow this with a basic wash (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally a brine wash.[12]

III. Optimized Experimental Protocol

This protocol is designed as a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.

Table 1: Reagent Stoichiometry & Properties

ReagentM.W.EquivalentsMoles (for 1g scale)Key Role
3,5-Dimethoxybenzoic Acid182.171.05.49 mmolAcid
Cyclopropylamine57.091.26.59 mmolNucleophile
EDC·HCl191.701.26.59 mmolCoupling Agent
HOBt (anhydrous)135.121.16.04 mmolAdditive
DIEA129.241.58.24 mmolNon-nucleophilic Base
Dichloromethane (DCM)--~50 mLAnhydrous Solvent

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethoxybenzoic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (approx. 10 mL per gram of acid).

  • Reagent Addition: Add cyclopropylamine (1.2 eq) followed by DIEA (1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm upon addition of the coupling reagent and can minimize side reactions.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[12]

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to yield N-cyclopropyl-3,5-dimethoxybenzamide as a solid.[5][14]

IV. References

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • YouTube. (2013, February 26). mechanism of amide formation with DCC. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Albericio, F., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. [Link]

  • Google Patents. WO2012147098A3 - Novel process for preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in N-Cyclopropyl-3,5-dimethoxybenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, process chemists, and drug development professionals with a mechanistic understanding of impu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, process chemists, and drug development professionals with a mechanistic understanding of impurity formation during the synthesis of N-cyclopropyl-3,5-dimethoxybenzamide.

Rather than merely providing a recipe, this guide deconstructs the causality behind experimental choices, ensuring your synthetic protocols function as self-validating systems.

Part 1: Mechanistic Causality of Common Impurities

The synthesis of N-cyclopropyl-3,5-dimethoxybenzamide is typically achieved via the amide coupling of 3,5-dimethoxybenzoic acid and cyclopropylamine. When utilizing standard carbodiimide chemistry (e.g., EDC·HCl) with an additive like 1-hydroxybenzotriazole (HOBt), the reaction proceeds via an highly reactive O-acylisourea intermediate, which is rapidly converted to a more stable OBt active ester before nucleophilic attack by the amine[1][2].

Impurities arise when this kinetic pathway is disrupted:

  • Hydrolysis of the Active Ester: Traces of water in the solvent or atmospheric moisture compete with cyclopropylamine. Water acts as a nucleophile, hydrolyzing the OBt ester back into 3,5-dimethoxybenzoic acid[3].

  • Amine Volatility and Stoichiometric Drift: Cyclopropylamine has a low boiling point (~50°C). Exothermic activation steps or poor temperature control can cause amine volatilization, leading to an excess of the activated ester, which eventually degrades or hydrolyzes[3][4].

  • Incomplete Reagent Partitioning: While the EDC-urea byproduct (ethyl-(N',N'-dimethylamino)propyl urea) is designed to be water-soluble, it can exhibit partial solubility in moderately polar organic solvents (like dichloromethane) if the aqueous phase becomes saturated with other salts[1].

Part 2: Troubleshooting Guides (FAQs)

Q1: My final N-cyclopropyl-3,5-dimethoxybenzamide batch contains significant 3,5-dimethoxybenzoic acid contamination. How do I prevent this? A1: This is caused by either the hydrolysis of the activated ester intermediate or the loss of cyclopropylamine due to volatility. Causality & Fix: Ensure strictly anhydrous conditions during the activation step[3]. Because cyclopropylamine is highly volatile, you must cool the reaction mixture containing the activated 3,5-dimethoxybenzoic acid to 0°C before adding the amine[3]. During the workup, ensure your base wash utilizes saturated NaHCO3​ or 1M Na2​CO3​ to fully deprotonate the unreacted acid, forcing it into the aqueous layer[4].

Q2: I am observing an impurity with an m/z matching the EDC-urea byproduct in my LC-MS. Why didn't the water wash remove it? A2: EDC-urea can partition into the organic layer if the extraction solvent is too polar or if the aqueous layer lacks the correct pH to ionize the byproduct[1]. Causality & Fix: Switch the extraction solvent to a less polar system (e.g., ethyl acetate instead of dichloromethane). More importantly, implement a slightly acidic wash (e.g., 1M HCl or 5% citric acid). This protonates the tertiary amine on the EDC-urea byproduct, drastically increasing its aqueous solubility and ensuring complete removal[4].

Q3: The reaction stalls at 70% conversion. Adding more EDC/HOBt does not improve the yield. What is the limiting factor? A3: The stalling is likely due to the depletion of cyclopropylamine, not the coupling reagent. Adding more EDC will only compound the concentration of urea byproducts[2]. Causality & Fix: Verify the integrity of your cyclopropylamine (check for carbonate salt formation due to CO2​ absorption). Add 0.5 equivalents of fresh cyclopropylamine and a catalytic amount of DMAP (no more than 0.1 equivalents). DMAP acts as a highly efficient acyl transfer agent, forming an acylpyridinium intermediate that accelerates the nucleophilic attack on any remaining active ester[5].

Part 3: Quantitative Data & Impurity Profiling

To streamline your LC-MS and TLC analyses, use the following validated data table to identify and remediate common impurities in this specific batch process.

Impurity / ByproductOrigin PathwayDetection (LC-MS / TLC)Remediation Strategy
3,5-Dimethoxybenzoic Acid Hydrolysis of OBt ester; unreacted starting material.[M-H]- m/z 181; low Rf (streaking) on silica.Wash organic layer with saturated NaHCO3​ (pH > 8).
Cyclopropylamine Excess reagent; incomplete conversion.GC-MS or Ninhydrin stain (TLC).Wash organic layer with 1M HCl (pH < 2).
EDC-Urea Byproduct Conversion of EDC·HCl during activation.[M+H]+ m/z 188; UV inactive.Wash organic layer with 1M HCl or 5% citric acid.
HOBt Displaced leaving group from active ester.[M+H]+ m/z 136; UV active.Wash organic layer with saturated NaHCO3​ or 1M Na2​CO3​ .
Acid Anhydride Over-activation of the carboxylic acid (lack of HOBt).[M+H]+ m/z 347; high Rf on silica.Ensure >1.0 eq of HOBt is present during activation.

Part 4: Self-Validating Experimental Protocol

This protocol for the synthesis of N-cyclopropyl-3,5-dimethoxybenzamide is designed with built-in validation checkpoints to ensure causality is maintained at every step.

Step 1: Carboxylic Acid Activation

  • Dissolve 3,5-dimethoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous Ethyl Acetate (50 mL) under a nitrogen atmosphere. Note: EtOAc is preferred over DCM to minimize EDC-urea solubility later.

  • Add HOBt (1.1 eq, 11 mmol) and EDC·HCl (1.1 eq, 11 mmol). Stir at room temperature for 45 minutes.

  • Self-Validation Checkpoint: Spot the reaction on TLC (Eluent: 50% EtOAc/Hexanes). The starting acid (Rf ~0.1) should be consumed, replaced by a less polar OBt active ester spot (Rf ~0.6). If the acid remains, water contamination is likely.

Step 2: Amide Coupling 4. Cool the reaction flask to 0°C using an ice bath to prevent amine volatilization[3]. 5. Add cyclopropylamine (1.5 eq, 15 mmol) dropwise over 5 minutes. 6. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to neutralize the HCl from the EDC and drive the reaction. 7. Self-Validation Checkpoint: A mild exotherm should be observed upon addition. If no exotherm occurs, the active ester was not successfully formed in Step 1. Allow to warm to room temperature and stir for 4 hours.

Step 3: Sequential Liquid-Liquid Extraction Workup 8. Acid Wash: Transfer the mixture to a separatory funnel. Wash with 1M HCl (2 x 25 mL). Self-Validation Checkpoint: Check the pH of the aqueous layer. It must be < 2. If it is > 3, the excess cyclopropylamine and EDC-urea have not been fully protonated. Add more HCl. 9. Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 25 mL). Self-Validation Checkpoint: The pH of the aqueous layer must be > 8 to ensure complete deprotonation and removal of HOBt and unreacted 3,5-dimethoxybenzoic acid[4]. 10. Brine Wash & Drying: Wash with brine (25 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield highly pure N-cyclopropyl-3,5-dimethoxybenzamide.

Part 5: Visualizations

Reaction Workflow & Impurity Generation Pathways

ReactionPathway SM1 3,5-Dimethoxybenzoic Acid Reagents EDC / HOBt Activation SM1->Reagents SM2 Cyclopropylamine Product N-cyclopropyl-3,5- dimethoxybenzamide SM2->Product Intermediate OBt Active Ester Reagents->Intermediate -H2O Imp2 Impurity: EDC-Urea Reagents->Imp2 Byproduct Imp3 Impurity: HOBt Reagents->Imp3 Byproduct Intermediate->Product + Cyclopropylamine Imp1 Impurity: Unreacted Acid Intermediate->Imp1 Hydrolysis (Water)

Caption: Reaction pathway for N-cyclopropyl-3,5-dimethoxybenzamide highlighting byproduct generation.

Workup & Purification Logic Tree

WorkupLogic Crude Crude Reaction Mixture (in EtOAc) AcidWash 1M HCl Wash (pH < 2) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (pH > 8) AcidWash->BaseWash Rem1 Removes: Cyclopropylamine & EDC-Urea AcidWash->Rem1 WaterWash Brine/Water Wash BaseWash->WaterWash Rem2 Removes: 3,5-Dimethoxybenzoic Acid & HOBt BaseWash->Rem2 Pure Pure Organic Layer (Target Amide) WaterWash->Pure Rem3 Removes: Residual Salts WaterWash->Rem3

Caption: Sequential liquid-liquid extraction logic for isolating N-cyclopropyl-3,5-dimethoxybenzamide.

References

  • American Pharmaceutical Review. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination". American Pharmaceutical Review.[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". NIH.[Link]

Sources

Troubleshooting

Optimizing HPLC retention time and peak resolution for N-cyclopropyl-3,5-dimethoxybenzamide

Welcome to the Analytical Support Center. This hub is designed for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for N-cyclopropyl-3,5-dimethoxybenzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This hub is designed for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for N-cyclopropyl-3,5-dimethoxybenzamide .

Because this compound features a moderately polar secondary amide, an electron-rich dimethoxybenzene ring, and a hydrophobic cyclopropyl group, its chromatographic behavior is highly sensitive to specific selectivity adjustments. This guide provides causality-driven troubleshooting, self-validating protocols, and optimization strategies to master its retention time ( k′ ) and peak resolution ( Rs ).

Method Development Logic Architecture

HPLC_Workflow Start Start Method Development (N-cyclopropyl-3,5-dimethoxybenzamide) Phase Select Stationary Phase (Evaluate Phenyl-Hexyl vs. C18) Start->Phase Solvent Select Organic Modifier (MeOH for H-bonding selectivity) Phase->Solvent Scout Run Scouting Gradient (5-95% Organic over 10 min) Solvent->Scout Assess Assess Resolution (Rs) & Retention Time (k') Scout->Assess Fail Rs < 1.5 or k' < 2 Assess->Fail Pass Rs ≥ 1.5 and 2 < k' < 10 Assess->Pass OptTemp Optimize Temperature & Slope (Adjust by ±5°C) Fail->OptTemp Validate Lock Method & Validate Pass->Validate OptTemp->Scout

Workflow for optimizing HPLC retention and resolution of benzamide derivatives.

Frequently Asked Questions (FAQs): Core Optimization Principles

Q: My retention time ( k′ ) for N-cyclopropyl-3,5-dimethoxybenzamide is drifting later and later with each run. What is the root cause? A: A steadily increasing retention time in reversed-phase HPLC typically indicates a gradual loss of the strong solvent (organic modifier) in the mobile phase or a drop in column temperature. Because temperature heavily dictates the partitioning thermodynamics of the hydrophobic cyclopropyl group, even a 1 °C drop can shift retention times by 1–2%[1]. Self-Validating Diagnostic: Monitor your system backpressure alongside the retention time. If the pressure remains perfectly stable but k′ drifts, the root cause is thermal instability[1]. If the pressure fluctuates concurrently with the drift, suspect a pump check-valve issue or micro-leaks altering the gradient delivery.

Q: How do I improve peak resolution ( Rs ) between N-cyclopropyl-3,5-dimethoxybenzamide and its synthetic precursors (e.g., 3,5-dimethoxybenzoic acid and cyclopropylamine)? A: Selectivity ( α ) has the highest influence on chromatographic resolution; small changes here yield massive improvements compared to simply lengthening the column[2]. Because the target benzamide is neutral, its retention is largely unaffected by pH. However, its precursors are highly ionizable. Mobile phase pH is a critical variable for controlling the retention of these ionizable impurities[3]. The Causality: By lowering the mobile phase pH to 3.0, the basic cyclopropylamine (pKa ~10.5) becomes fully protonated (>99% ionized) and elutes near the void volume. Conversely, 3,5-dimethoxybenzoic acid (pKa ~4) will be largely unionized and retained. To resolve the acid from the neutral benzamide, switch your stationary phase from a standard C18 to a Phenyl-Hexyl column. The Phenyl-Hexyl phase introduces π−π interactions that uniquely differentiate the electron-rich dimethoxybenzene rings[2].

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? A: While ACN provides lower backpressure and a lower UV cutoff, MeOH is highly recommended for benzamides. Methanol is a weaker solvent but acts as both a hydrogen-bond donor and acceptor[3]. This allows it to interact specifically with the amide carbonyl and the methoxy oxygen atoms, often resolving critical isomer pairs that co-elute in ACN.

Troubleshooting Guides & Methodologies

Protocol: Systematic Method Development for Benzamide Derivatives

This protocol is designed to establish a baseline separation and systematically eliminate co-elution through targeted selectivity adjustments.

Phase 1: System and Mobile Phase Preparation

  • Aqueous Phase (A): Prepare MS-grade water. Buffer to pH 3.0 using 0.1% Formic Acid. Causality: This ensures acidic precursors remain fully protonated and basic impurities are ionized, separating them from the neutral target compound[3].

  • Organic Phase (B): Use HPLC-grade Methanol to maximize hydrogen-bonding selectivity[3].

  • Degassing: Ensure both lines are fully degassed. Self-Validation: Monitor the baseline at 254 nm for 5 minutes; a flat baseline confirms the absence of micro-bubbles, which cause random retention time jitter[1].

Phase 2: Column Selection & Thermal Stabilization 4. Stationary Phase Installation: Install a Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 2.7 µm superficially porous particles) to leverage π−π interactions[2]. 5. Thermal Stabilization: Set the column oven to 30 °C. Allow the system to equilibrate for 15 column volumes. Self-Validation: A stable pressure baseline ( ± 10 psi) confirms thermal equilibrium has been reached[1].

Phase 3: Gradient Scouting & Resolution Optimization 6. Scouting Gradient: Inject 5 µL of the sample. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min. 7. Evaluate k′ : Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). If k′<2 , the compound is eluting too close to the void volume[2]. Decrease your starting organic percentage to 2% B. 8. Adjust Gradient Slope: If the target benzamide co-elutes with an impurity ( Rs<1.5 ), flatten the gradient slope specifically around the elution time of the target peak (e.g., change from a 9%/min increase to a 2%/min increase) to force separation. 9. Fine-Tune Temperature: If a critical pair remains unresolved, adjust the column temperature by ± 5 °C. Lowering the temperature decreases kinetic energy, favoring stationary phase partitioning and often altering the elution order of closely related structural isomers[4].

Quantitative Data: Optimization Matrix

Use the following table to predict how specific parameter adjustments will quantitatively and mechanistically impact the chromatography of N-cyclopropyl-3,5-dimethoxybenzamide.

Parameter AdjustmentQuantitative Impact on Retention Time ( k′ )Quantitative Impact on Resolution ( Rs )Mechanistic Causality
ACN MeOH Increases k′ by ~1.5x to 2.0x ΔRs≈ +0.5 to +1.0MeOH is a weaker elution solvent but provides distinct H-bonding interactions with the amide and dimethoxy groups[3].
C18 Phenyl-Hexyl Decreases k′ by ~10-15% ΔRs≈ +1.0 to +2.5Introduces strong π−π interactions with the aromatic ring, altering selectivity ( α ) drastically[2].
Temperature: 30 °C 20 °C Increases k′ by 10-20% (1-2% per °C) ΔRs≈± 0.2 to 0.5Decreases thermal kinetic energy, favoring hydrophobic partitioning into the stationary phase[1].
Mobile Phase pH: 3.0 6.0 Δk′=0 (for the neutral amide)Shifts Rs drastically for ionizable impuritiesIonizes acidic precursors (e.g., benzoic acids), shifting their k′ away from the neutral benzamide[3].

References

  • How Do I Choose? A guide to HPLC column selection | Agilent | 2

  • Alternative Method Development Techniques | Waters Corporation | 3

  • Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments | Chromatography Today |4

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide | Timberline Instruments | 1

Sources

Optimization

Reducing background interference in N-cyclopropyl-3,5-dimethoxybenzamide fluorescence assays

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery professionals facing background interference challenges when screening small molecules, specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery professionals facing background interference challenges when screening small molecules, specifically focusing on N-cyclopropyl-3,5-dimethoxybenzamide and its structural analogs.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the photophysical causality behind assay interference, establish self-validating experimental controls, and provide step-by-step methodologies to rescue your assay's signal window.

Mechanistic Insight: Why Does N-cyclopropyl-3,5-dimethoxybenzamide Interfere?

N-cyclopropyl-3,5-dimethoxybenzamide contains an electron-rich dimethoxybenzamide core. The conjugated π -electron system of this moiety strongly absorbs ultraviolet (UV) light (typically between 280–340 nm) and exhibits broad autofluorescence in the blue visible spectrum (400–470 nm).

When utilized in High-Throughput Screening (HTS), this compound introduces three distinct modes of interference[1]:

  • Autofluorescence: The compound's intrinsic emission overlaps with standard blue fluorophores (e.g., NADH, Coumarin/AMC, Hoechst), artificially inflating the readout[2].

  • Inner Filter Effect (IFE): At higher concentrations, the compound absorbs the excitation light before it can reach the target fluorophore, or absorbs the emitted light before it reaches the detector, causing apparent signal quenching[3].

  • Colloidal Aggregation: Highly lipophilic small molecules can form aggregates in aqueous buffers, scattering light and mimicking both fluorescence and quenching artifacts[4].

Frequently Asked Questions (Troubleshooting FAQs)

Q1: My assay readout shows a massive signal spike in the vehicle control wells when N-cyclopropyl-3,5-dimethoxybenzamide is added. How do I fix this? A: You are observing classic compound autofluorescence. Autofluorescence refers to the phenomenon of fluorescence emitted by substances other than the specific fluorophore being studied, initiated by the same excitation light[2]. Because the dimethoxybenzamide core emits in the blue spectrum, standard UV-excited assays are highly susceptible. Solution: You must decouple the compound's emission from your target signal. The most robust method is transitioning to a Time-Resolved Fluorescence (TRF) or TR-FRET assay. TRF utilizes specialized lanthanide chelates (such as Europium) that possess exceptionally long-lived emission lifetimes (milliseconds), allowing you to introduce a microsecond "time gate" delay that lets the short-lived compound autofluorescence decay before measurement[5].

Q2: I switched to a red-shifted probe, but I am still seeing a dose-dependent drop in signal at high compound concentrations. Is this a true inhibitor? A: Not necessarily. While red-shifting avoids autofluorescence, you may be encountering the Inner Filter Effect (IFE) or colloidal aggregation. Small molecules in HTS can aggregate, and this aggregation is conditional and assay-specific[4]. Solution: To validate if this is a true biological inhibition or an aggregation artifact, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If the inhibition disappears upon adding Triton X-100, the initial drop was a light-scattering artifact.

Q3: Does the type of microplate really matter for small molecule fluorescence assays? A: Absolutely. White plates reflect light, which maximizes signal but also amplifies background fluorescence and light scattering. Black plates absorb stray light, significantly reducing background interference[2]. For any assay involving N-cyclopropyl-3,5-dimethoxybenzamide, solid black, low-binding microplates are mandatory to minimize noise and optimize signal detection[2].

Quantitative Data: Mitigation Strategy Comparison

The following table summarizes the expected performance metrics when screening N-cyclopropyl-3,5-dimethoxybenzamide across different assay modalities.

Assay ModalityExcitation / EmissionBackground Interference (%)Z'-FactorMechanism of Resolution
Standard UV/Blue (e.g., AMC) 350 nm / 450 nm> 85% (Severe)< 0.2 (Fail)N/A (Baseline interference)
Red-Shifted Probes (e.g., Cy5) 640 nm / 670 nm< 15% (Moderate)0.65 (Good)Bypasses spectral overlap
TR-FRET (Europium/APC) 340 nm / 665 nm< 1% (Negligible) 0.85 (Excellent) Temporal gating eliminates noise

Diagnostic Workflows and Mechanisms

To systematically eliminate background interference, follow the logical decision tree below.

G Start High Background Detected Check Check Compound Abs/Em Spectra Start->Check Overlap Spectral Overlap with Probe? Check->Overlap TRFRET Switch to TR-FRET or Red/NIR Probes Overlap->TRFRET Yes (UV/Blue) Aggreg Check for Aggregation Overlap->Aggreg No Detergent Add 0.01% Triton X-100 & Use Black Plates Aggreg->Detergent Light Scattering

Caption: Workflow for diagnosing and resolving fluorescence assay interference.

When utilizing TR-FRET, the physical separation of signal and noise occurs in the time domain, as illustrated below.

TRF Excitation Excitation (340 nm) Mix Mix Excitation->Mix Delay Time Gate Delay (50 µs) Mix->Delay Measure Signal Measurement (Donor & Acceptor Em) Delay->Measure Long-lived FRET Discard Autofluorescence Eliminated Delay->Discard Short-lived Noise

Caption: Time-resolved fluorescence mechanism bypassing short-lived autofluorescence.

Experimental Protocols

Protocol 1: TR-FRET Assay Setup for Autofluorescent Compounds

This protocol establishes a self-validating system using Time-Resolved Fluorescence to completely bypass the nanosecond-scale autofluorescence of N-cyclopropyl-3,5-dimethoxybenzamide[5].

Materials:

  • Europium (Eu3+) donor-conjugated target protein.

  • Allophycocyanin (APC) acceptor-conjugated ligand.

  • Solid black, 384-well low-volume microplates.

  • TRF-compatible microplate reader (e.g., PHERAstar or EnVision).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA). Crucial: Do not use buffers containing metal chelators like EDTA, as they will strip the Europium ion from its chelate.

  • Compound Addition: Dispense 100 nL of N-cyclopropyl-3,5-dimethoxybenzamide (titrated from 10 µM to 1 nM) into the black microplate. Include DMSO-only vehicle controls.

  • Assay Assembly: Add 5 µL of the Eu-donor complex and 5 µL of the APC-acceptor complex. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Instrument Configuration (Time-Gating):

    • Excitation: 320 nm or 340 nm (Laser or Flashlamp).

    • Delay Time: Set to 50 µs . This is the critical step that allows the benzamide autofluorescence to decay to zero[6].

    • Integration Time: Set to 400 µs.

    • Emission Filters: 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm). Ratiometric analysis inherently corrects for minor well-to-well volume variations and mild inner filter effects[7].

Protocol 2: Aggregation Reversal and IFE Correction

If you are restricted to standard prompt fluorescence, use this protocol to validate whether signal loss is due to true target engagement or compound aggregation[4].

Step-by-Step Methodology:

  • Baseline Measurement: Run your standard fluorescence assay with N-cyclopropyl-3,5-dimethoxybenzamide in a standard buffer (e.g., PBS). Record the apparent IC50.

  • Detergent Titration: Prepare three parallel assay buffers containing 0.001%, 0.01%, and 0.1% Triton X-100 (or CHAPS if the target protein is sensitive to Triton).

  • Re-screening: Re-run the compound dose-response curve in the detergent-supplemented buffers.

  • Data Interpretation:

    • If the IC50 remains stable across all detergent concentrations, the compound is a true binder.

    • If the apparent activity disappears (IC50 shifts drastically to the right) in the presence of 0.01% Triton X-100, the initial result was a false positive caused by colloidal aggregation scattering the fluorescence signal[4].

References

  • Black Microplates for Fluorescence Assay. Biomat. Available at: [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central (PMC), NIH. Available at: [Link]

  • Interference Reduction Biosensing Strategy for Highly Sensitive microRNA Detection. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Time-Resolved Fluorescence (TRF) Applications in Biomedical Research: A Comprehensive Guide. VKEY-BIO. Available at: [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening? Taylor & Francis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-cyclopropyl-3,5-dimethoxybenzamide Stability Testing

Welcome to the Technical Support Center for the stability testing of N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability testing of N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your room temperature stability data meets the rigorous standards of the [2].

Experimental Workflow

The following workflow outlines the critical path for establishing the long-term room temperature stability (Climatic Zone II) of the API[3].

G cluster_0 Testing Intervals Start Batch Selection (3 Primary Batches) Prep Sample Packaging (Simulated Commercial CCS) Start->Prep Storage ICH Q1A(R2) Storage 25°C ± 2°C / 60% RH ± 5% RH Prep->Storage T0 0 Months Storage->T0 T3 3 Months Storage->T3 T6 6 Months Storage->T6 T9 9 Months Storage->T9 T12 12 Months Storage->T12 Analysis Stability-Indicating Analysis (HPLC, KF, pXRD) T0->Analysis T3->Analysis T6->Analysis T9->Analysis T12->Analysis Eval Data Evaluation & Shelf-Life Proposal Analysis->Eval

Fig 1. ICH Q1A(R2) room temp stability workflow for N-cyclopropyl-3,5-dimethoxybenzamide.

Self-Validating Protocol: Room Temperature Stability (25°C / 60% RH)

To guarantee scientific integrity, every step of this protocol is designed with an internal mechanism to validate its own accuracy.

Step 1: Batch Selection & Baseline Characterization

  • Action: Select three independent primary batches of N-cyclopropyl-3,5-dimethoxybenzamide synthesized via the finalized commercial route.

  • Causality: Utilizing three distinct batches accounts for inherent batch-to-batch variability in impurity profiles, residual solvents, and solid-state polymorphic ratios.

  • Self-Validation Check: Perform a full Day-0 (T=0) analysis. The mass balance (Assay % + Total Impurities %) must equal 100.0% ± 1.0%. If it deviates, the analytical method is failing to detect a degradant or an inorganic impurity, thereby invalidating the baseline.

Step 2: Container Closure System (CCS) Simulation

  • Action: Package the API in double low-density polyethylene (LDPE) bags, tie-sealed, and placed inside a high-density polyethylene (HDPE) drum with a desiccant.

  • Causality: LDPE provides an excellent barrier to physical contamination but is semi-permeable to moisture. The outer HDPE drum and desiccant control the Moisture Vapor Transmission Rate (MVTR).

  • Self-Validation Check: Include a control sample sealed in a hermetic glass ampoule. If the LDPE/HDPE sample fails moisture criteria at T=6 months while the glass ampoule passes, the failure is conclusively isolated to the CCS, proving the API's intrinsic stability is intact.

Step 3: Environmental Storage

  • Action: Load samples into a qualified stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH[4].

  • Causality: These parameters simulate long-term storage in Climatic Zone II (subtropical), which is the harmonized regulatory standard for the US, EU, and Japan[2].

  • Self-Validation Check: Utilize continuous, independent data loggers mapped to the chamber's spatial extremes (hot/cold spots). The protocol validates its own environmental integrity only if the independent loggers and the chamber's internal sensors continuously read within ±0.5°C and ±2% RH of each other.

Step 4: Stability-Indicating Analysis

  • Action: Pull samples at 0, 3, 6, 9, and 12 months. Analyze via gradient HPLC-UV, Karl Fischer (KF) titration, and powder X-ray diffraction (pXRD).

  • Causality: Gradient HPLC is mandatory. The parent molecule is highly lipophilic due to the dimethoxy groups, while its primary degradant (3,5-dimethoxybenzoic acid) is highly polar. An isocratic method cannot resolve both extremes effectively without peak broadening[5].

  • Self-Validation Check: Inject a System Suitability Test (SST) standard containing the API and a known degradant before and after the sample sequence. A resolution factor ( Rs​ ) > 1.5 validates the system's resolving power for that specific run.

Quantitative Data Presentation & Acceptance Criteria

Compare your analytical outputs against the following standardized metrics to determine shelf-life viability.

Quality AttributeAnalytical MethodologyAcceptance CriteriaMechanistic Rationale
Appearance Visual InspectionWhite to off-white crystalline powderDetects gross physical changes, oxidation (color shift), or deliquescence.
Assay Gradient HPLC-UV (254 nm)98.0% – 102.0% w/w (anhydrous basis)Ensures the therapeutic dose remains consistent over the proposed shelf life.
Impurities HPLC-UV / LC-MSIndividual Unknown ≤ 0.10%Total Impurities ≤ 0.50%Monitors the formation of hydrolysis products (e.g., 3,5-dimethoxybenzoic acid).
Water Content Karl Fischer Titration≤ 0.5% w/wAssesses hygroscopicity and the risk of moisture-catalyzed degradation.
Solid State Powder X-Ray DiffractionConforms to Reference Form IDetects moisture-induced polymorphic transitions or amorphization.

Troubleshooting Guide & FAQs

Q: Why am I observing an increase in a polar impurity peak during the 6-month room temperature assay? A: For N-cyclopropyl-3,5-dimethoxybenzamide, the most thermodynamically favored degradation pathway is the hydrolysis of the amide bond. This cleavage yields 3,5-dimethoxybenzoic acid and cyclopropylamine.

  • Causality: Amides are generally stable at neutral pH, but trace moisture combined with residual acidic or basic catalysts from the synthesis process can initiate slow hydrolysis over several months.

  • Resolution & Validation: Cross-reference the Karl Fischer (KF) water content data for the T=6 month timepoint. If KF data shows an increase in water >0.5%, moisture ingress is the root cause. Ensure your CCS is properly sealed and validate the degradant peak identity using LC-MS.

Q: My HPLC baseline is drifting, and the API peak is co-eluting with a degradant. How can I ensure my method is truly stability-indicating? A: Baseline drift and co-elution indicate that your chromatographic method lacks the specificity required for degraded samples, violating[5].

  • Causality: The dimethoxy groups make the parent molecule non-polar, but degradation products are highly polar. An isocratic method will struggle to elute both with good peak shape.

  • Resolution & Validation: Switch to a gradient elution method (e.g., Mobile Phase A: Water/0.1% TFA; Mobile Phase B: Acetonitrile/0.1% TFA). Run a forced degradation sample (acid-stressed) alongside your stability sample. If the mass balance (Assay % + Impurities %) equals ~100%, the method validates its own specificity.

Q: Does ambient humidity affect the solid-state stability of this compound? A: Yes, it can exhibit surface hygroscopicity.

  • Causality: While the molecule is largely lipophilic, the amide carbonyl and NH groups can participate in hydrogen bonding with atmospheric moisture.

  • Resolution & Validation: Compare the T=0 and T=3 month powder X-ray diffraction (pXRD) patterns. If the baseline shifts or new peaks appear, the moisture is inducing a polymorphic transition rather than just surface adsorption. If this occurs, you must switch to a moisture-impermeable CCS (e.g., Alu/Alu blister packs or foil pouches).

Q: How do I prove to regulatory bodies that my stability chamber maintained 25°C/60% RH continuously without invisible excursions? A: You cannot rely solely on the chamber's internal thermostat.

  • Causality: Regulatory bodies require definitive proof that environmental excursions did not compromise the chemical kinetics of the study. Internal sensors are prone to drift and only measure one localized point near the return air duct.

  • Resolution & Validation: Install independent, calibrated data loggers mapped to the chamber's spatial extremes. Configure the system to automatically trigger an out-of-specification (OOS) alarm if any deviation exceeds >2°C or >5% RH for more than 24 hours.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects."[Link]

Sources

Optimization

Technical Support Center: Formulation Strategies for N-cyclopropyl-3,5-dimethoxybenzamide

Welcome to the Technical Support Center for the formulation and biopharmaceutical optimization of N-cyclopropyl-3,5-dimethoxybenzamide . Structurally, this compound features a highly lipophilic cyclopropyl group paired w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and biopharmaceutical optimization of N-cyclopropyl-3,5-dimethoxybenzamide . Structurally, this compound features a highly lipophilic cyclopropyl group paired with a dimethoxybenzamide core. This structural profile typically classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule, characterized by poor aqueous solubility, dissolution-rate-limited absorption, and high susceptibility to hepatic first-pass metabolism.

This guide is designed for formulation scientists and pharmacokineticists troubleshooting poor oral bioavailability. It provides causality-driven insights, self-validating protocols, and advanced formulation strategies.

Formulation Diagnostic Logic

Before selecting a formulation technique, it is critical to identify the specific physicochemical bottleneck limiting your compound's bioavailability. The decision tree below outlines the logical progression for selecting the optimal formulation pathway.

FormulationDecisionTree Start N-cyclopropyl-3,5-dimethoxybenzamide Bioavailability Bottleneck Solubility Aqueous Solubility < 100 µg/mL? Start->Solubility Permeability Permeability Assessment Solubility->Permeability Yes BCSII BCS Class II (Low Sol, High Perm) Permeability->BCSII High Permeability BCSIV BCS Class IV (Low Sol, Low Perm) Permeability->BCSIV Low Permeability PhysChem Assess Melting Point (Tm) & LogP BCSII->PhysChem BrickDust High Tm, Moderate LogP ('Brick Dust') PhysChem->BrickDust GreaseBall Low Tm, High LogP (>4) ('Grease Ball') PhysChem->GreaseBall ASD Amorphous Solid Dispersion (ASD) e.g., Spray Drying with HPMC-AS BrickDust->ASD Nano Nanocrystal Suspension (Wet Bead Milling) BrickDust->Nano SMEDDS Lipid-Based Formulation (SMEDDS / SEDDS) GreaseBall->SMEDDS Lymphatic Lymphatic Transport (Bypass First-Pass) SMEDDS->Lymphatic Mechanism

Decision tree for selecting formulation strategies based on physicochemical properties.

Troubleshooting Guides & FAQs

Q1: We formulated N-cyclopropyl-3,5-dimethoxybenzamide as an Amorphous Solid Dispersion (ASD) using PVP-VA, but in vivo bioavailability remains poor despite good initial in vitro dissolution. What went wrong?

Causality & Expert Insight: Your formulation is failing at the "parachute" phase of the Spring-and-Parachute mechanism. PVP-VA is a highly hydrophilic polymer that dissolves rapidly in gastrointestinal fluids. While it generates a rapid "spring" of supersaturated API, its fast dissolution leaves the highly lipophilic N-cyclopropyl-3,5-dimethoxybenzamide unprotected in the aqueous environment. This leads to rapid nucleation and recrystallization into its stable, insoluble crystalline lattice before intestinal absorption can occur[1].

Solution: Switch the polymeric carrier to Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS). HPMC-AS is more hydrophobic and dissolves slower. It effectively inhibits crystal nucleation through steric hindrance and hydrophobic interactions, maintaining the supersaturated state in the intestinal fluid for >24 hours[1].

Protocol: Self-Validating Spray Drying Workflow for HPMC-AS ASDs

  • Solvent Selection: Dissolve 10% (w/w) N-cyclopropyl-3,5-dimethoxybenzamide and 90% (w/w) HPMC-AS in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM) to ensure complete co-solubility at a molecular level.

  • Spray Drying Parameters: Set the inlet temperature to 75°C, aspirator to 100%, and pump rate to 15%.

    • Self-Validation Check: Monitor the outlet temperature. It must stabilize around 45–50°C. If it exceeds the Glass Transition Temperature (Tg) of the polymer, the particles will fuse; if it drops below the boiling point of the solvent mixture, residual solvent will plasticize the dispersion and induce premature crystallization.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol.

  • Analytical Validation: Perform Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). A successful ASD will show a single, distinct Tg (indicating polymer-drug miscibility) and a characteristic amorphous "halo" in PXRD with no sharp diffraction peaks.

Q2: The compound exhibits high lipophilicity (LogP > 4) and is heavily metabolized by the liver. How can we formulate it to bypass first-pass metabolism?

Causality & Expert Insight: For highly lipophilic "grease ball" molecules, traditional solid dispersions are often insufficient due to the sheer lack of aqueous driving force. Instead, Lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are superior. When formulated with long-chain triglycerides (LCTs), SMEDDS not only keep the drug solubilized but also promote its association with chylomicrons in the enterocyte. This directs the drug into the intestinal lymphatic system, effectively bypassing the hepatic portal vein and avoiding first-pass metabolism[2].

Protocol: Preparation and Evaluation of SMEDDS

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) by adding excess API and shaking for 48 hours at 37°C, followed by centrifugation and HPLC quantification.

  • Ternary Phase Diagram: Construct a phase diagram by titrating water into various oil/surfactant/co-surfactant ratios to identify the isotropic (clear) microemulsion region.

  • Formulation: Weigh the API and dissolve it completely in the selected oil phase using a magnetic stirrer at 40°C. Add the surfactant and co-surfactant, vortexing for 5 minutes until visually homogenous.

  • Equilibration: Allow the mixture to equilibrate at 37°C for 48 hours to ensure thermodynamic stability.

  • Self-Emulsification Validation: Add 1 mL of the SMEDDS to 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under gentle agitation (50 rpm).

    • Self-Validation Check: The mixture must spontaneously form a clear or slightly bluish translucent microemulsion within 1 minute. Dynamic Light Scattering (DLS) must confirm a droplet size <100 nm and a Polydispersity Index (PDI) < 0.2.

SMEDDSWorkflow API Weigh API (NCDMB) Oil Dissolve in Oil Phase (e.g., Capryol 90) API->Oil Surf Add Surfactant/Co-surfactant (e.g., Cremophor EL) Oil->Surf Mix Vortex & Sonicate (Isotropic Mixture) Surf->Mix Equilibrate Equilibrate at 37°C (48 hours) Mix->Equilibrate Test Self-Emulsification Test (Aqueous Dispersion) Equilibrate->Test Char Characterization (Size <100nm, PDI <0.2) Test->Char

Step-by-step experimental workflow for SMEDDS preparation and evaluation.

Q3: Our SMEDDS formulation works well in vitro, but we see a "precipitation cliff" when transitioning from simulated gastric to intestinal fluids. How do we prevent this?

Causality & Expert Insight: The dilution of the SMEDDS in the GI tract, combined with the digestion of the lipid components by pancreatic lipases, causes a drastic loss of solvent capacity. This leads to rapid API precipitation in the duodenum.

Solution: Formulate a supersaturable SMEDDS (s-SMEDDS) by incorporating a Polymeric Precipitation Inhibitor (PPI). Adding 2–5% (w/w) of a polymer like HPMC or PVP directly into the lipid formulation delays nucleation and crystal growth. As the lipid digests, the polymer remains in the aqueous boundary layer, acting as a parachute to maintain the drug in a supersaturated, absorbable state[3].

Quantitative Data: Formulation Performance Comparison

The following table summarizes the expected pharmacokinetic improvements when applying these formulation strategies to a highly lipophilic, poorly soluble benzamide derivative like N-cyclopropyl-3,5-dimethoxybenzamide (based on standard BCS Class II/IV predictive models)[4].

Formulation StrategyMechanism of EnhancementExpected Cmax (ng/mL)Expected AUC₀₋₂₄ (ng·h/mL)Tmax (h)Relative Bioavailability (%)
Unformulated Crystalline API Baseline (Dissolution limited)~45~3204.0100% (Reference)
PVP-VA ASD Rapid spring, poor parachute (Crystallizes)~110~5802.0181%
HPMC-AS ASD Sustained supersaturation~280~1,4501.5453%
Conventional SMEDDS Solubilization, partial precipitation~310~1,8001.0562%
s-SMEDDS (with 5% HPMC) Solubilization + Lymphatic transport + Precipitation inhibition~420~2,6501.0828%

References

  • Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications. PubMed Central (NIH). Available at:[Link]

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Ars Pharmaceutica. Available at:[Link]

  • Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. PubMed (NIH). Available at:[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI Pharmaceutics. Available at:[Link]

Sources

Troubleshooting

Resolving N-cyclopropyl-3,5-dimethoxybenzamide crystallization failures

Welcome to the Technical Support Center for N-cyclopropyl-3,5-dimethoxybenzamide (N-CPDMB) . As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-cyclopropyl-3,5-dimethoxybenzamide (N-CPDMB) . As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of this specific aromatic amide.

Benzamide derivatives are notorious in solid-state chemistry for their extensive polymorphism, propensity for liquid-liquid phase separation ("oiling out"), and severe crystallographic disorder[1]. The structural features of N-CPDMB—specifically the strong intermolecular hydrogen bonding of the amide core, the conformational flexibility of the cyclopropyl ring, and the steric bulk of the 3,5-dimethoxy groups—create a highly rugged lattice energy landscape. This guide provides mechanistic explanations and self-validating protocols to ensure reproducible, high-purity crystallization.

Mechanistic Overview of N-CPDMB Crystallization

Before troubleshooting, it is critical to understand the phase pathways of N-CPDMB. The diagram below illustrates the competing kinetic and thermodynamic trajectories during supersaturation.

G Supersat Supersaturated Solution (N-CPDMB) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High conc. / Rapid cooling Nucleation Nucleation Event Supersat->Nucleation Controlled cooling / Seeding LLPS->Nucleation Temp cycling / Anti-solvent Meta Metastable Polymorphs (Forms II, III, IV) High Disorder Nucleation->Meta Kinetic control Stable Stable Polymorph (Form I) Ordered Lattice Nucleation->Stable Thermodynamic control Meta->Stable Solvent-mediated phase transition

Figure 1: N-CPDMB crystallization pathways highlighting oiling out and polymorph transitions.

Troubleshooting Guide & FAQs

Q1: My N-CPDMB separates as a dense oil at the bottom of the flask instead of forming crystals. Why does this happen, and how do I fix it?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This occurs when the solution's concentration crosses the binodal curve into a two-liquid phase region before it crosses the solubility curve to initiate solid nucleation. The cyclopropyl and dimethoxy groups lower the melting point of the compound, increasing the likelihood that the solute-rich phase remains a supercooled liquid rather than an ordered lattice. The Solution: You must bypass the metastable liquid miscibility gap. This is achieved by lowering the initial supersaturation level and utilizing an anti-solvent approach coupled with temperature cycling (See Protocol A ). By adding a miscible anti-solvent dropwise at an elevated temperature, you force the system to nucleate heterogeneously before it can oil out.

Q2: I am obtaining inconsistent crystal habits (sometimes needles, sometimes rhombic blocks) across different batches. How do I control the polymorphism?

The Causality: Benzamides are the oldest known polymorphic organic molecules, first noted by Wöhler and Liebig in 1832[3]. They readily form metastable polytypes (Forms II, III, and IV) due to the kinetic accessibility of different hydrogen-bonded dimeric or catemeric tape arrangements[4]. If your cooling rate is too fast, Ostwald's Rule of Stages dictates that the fastest-forming (metastable, needle-like) polymorph will crystallize first. The Solution: To consistently isolate the thermodynamically stable Form I (rhombic blocks), you must employ thermodynamic switching. Recent literature demonstrates that introducing trace amounts of structurally related impurities (e.g., nicotinamide or halogenated analogues) can form solid solutions that alter the relative thermodynamic stability of the polymorphs, effectively "switching" the system to favor a specific form[5]. Alternatively, extended solvent-mediated phase transitions (slurrying) will drive the metastable forms to the stable Form I.

Q3: X-ray diffraction shows my crystals are highly disordered, with significant diffuse scattering. How can I improve the internal lattice quality?

The Causality: The disorder in benzamide derivatives arises from 2D parquet-like tiles that stack with weak directional interactions in the third dimension, leading to ubiquitous stacking faults[6]. Because the cyclopropyl group in N-CPDMB is conformationally flexible, it exacerbates this translational disorder. The Solution: You can suppress this high-entropy disorder by modifying the crystallization environment. Research has shown that substituting specific sites (e.g., fluorine substitution in the ortho-position of benzamides) restricts rotational freedom and suppresses disorder without changing the fundamental packing motif[7]. While you cannot alter the N-CPDMB molecule itself, crystallizing from a highly polarizable, halogenated solvent (like chlorobenzene) or using a rigid structural analogue as a co-former during crystallization can template a more ordered lattice.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Temperature Cycling (Resolving LLPS)

This protocol is a self-validating system: if oiling out occurs, the temperature cycling automatically redissolves the oil and attempts secondary nucleation.

  • Dissolution: Dissolve 1.0 g of crude N-CPDMB in 5.0 mL of ethyl acetate (good solvent) at 60 °C under continuous stirring (400 rpm).

  • Anti-Solvent Addition: Slowly add heptane (anti-solvent) dropwise at 1.0 mL/min until the solution exhibits a faint, persistent turbidity.

  • Thermal Annealing: Heat the mixture to 65 °C until the turbidity clears. If an oil droplets form at the bottom, add 0.5 mL of ethyl acetate to redissolve the solute-rich phase.

  • Controlled Cooling: Cool the system at a strict rate of 0.1 °C/min down to 45 °C.

  • Seeding (Optional but Recommended): At 45 °C, introduce 10 mg of pure N-CPDMB Form I seed crystals[2].

  • Cycling: If oiling is observed instead of crystallization, heat back to 55 °C (redissolution), hold for 30 minutes, and cool again to 45 °C. Repeat this cycle until heterogeneous nucleation of solid crystals occurs.

  • Isolation: Cool to 5 °C, filter under vacuum, and wash with cold heptane.

Protocol B: Additive-Mediated Polymorph Control (Thermodynamic Switching)

Based on the thermodynamic switching principles established for elusive benzamide polymorphs[8].

  • Preparation: Prepare a saturated solution of N-CPDMB in ethanol at 50 °C.

  • Additive Introduction: Add 3-5 mol% of a structural analogue (e.g., 3,5-dimethoxybenzamide) to the solution. This acts as a thermodynamic switch by forming a solid solution that destabilizes the kinetic polytypes[3].

  • Equilibration: Stir the solution at 50 °C for 1 hour to ensure complete homogenization of the additive.

  • Evaporative Crystallization: Transfer the solution to a crystallization dish. Cover with perforated Parafilm to allow slow solvent evaporation over 48-72 hours at ambient temperature (20-25 °C).

  • Validation: Analyze the resulting crystals via Powder X-Ray Diffraction (PXRD). The absence of hk0-only reflections and the presence of sharp 3D lattice peaks will confirm the suppression of stacking faults[4].

Quantitative Data: Solvent Screening Matrix

The choice of solvent directly impacts the hydrogen-bonded tapes of N-CPDMB. Below is a summary of solvent effects on crystallization outcomes to guide your experimental design.

Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Boiling Point (°C)Primary Issue EncounteredObserved Crystal Habit
Ethyl Acetate / Heptane1:245.277 / 98Moderate oiling out if cooled >0.5°C/minRhombic blocks (Form I)
Ethanol / Water1:182.578 / 100Severe Liquid-Liquid Phase SeparationAmorphous spheres / Oils
ToluenePure18.4110Poor solubility, low yieldFine needles (Form II/III)
ChlorobenzenePure31.0132High temperature requiredHighly ordered prisms
Acetone / Hexane1:355.856 / 68Rapid evaporation causing kinetic trappingDisordered fibers (Form IV)

References

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III Source: Communications Chemistry (Nature), 2021. URL:[Link]

  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules Source: Crystal Growth & Design (ACS), 2020. URL:[Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: Crystal Growth & Design (ACS), 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Production of N-cyclopropyl-3,5-dimethoxybenzamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, process chemists, and drug development professionals in safely transitioning t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, process chemists, and drug development professionals in safely transitioning the synthesis of N-cyclopropyl-3,5-dimethoxybenzamide from bench-scale (milligrams) to pilot-scale (kilograms).

Scaling up amide bond formation presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice to provide field-proven, self-validating methodologies grounded in process chemistry fundamentals.

Part 1: Process Chemistry & Route Selection (FAQs)

Q: Why should we transition from peptide coupling reagents (HATU/EDC) to an acid chloride route for scale-up? A: While coupling reagents like HATU or EDC/HOBt are excellent for rapid bench-scale discovery, they are fundamentally unsuited for kilogram-scale production of simple amides. They generate stoichiometric amounts of high-molecular-weight, often toxic byproducts (e.g., ureas) that complicate purification and drastically inflate the Environmental Factor (E-factor). Converting 3,5-dimethoxybenzoic acid to its acid chloride using thionyl chloride ( SOCl2​ ), followed by amidation, produces only SO2​ , HCl , and NaCl as byproducts. This reduces raw material costs by over 90% and simplifies downstream processing.

Q: How do we manage the severe exotherm during the addition of cyclopropylamine? A: Cyclopropylamine has a low boiling point (50 °C). If added rapidly to an acid chloride in a monophasic organic system, the heat of the reaction will cause the amine to flash off (vaporize), leading to dangerous over-pressurization and stoichiometric imbalance. To control this, we employ a biphasic Schotten-Baumann reaction [1]. By using an aqueous Sodium Hydroxide ( NaOH ) continuous phase and a Toluene organic phase, the water acts as a massive thermal sink. Furthermore, the NaOH neutralizes the generated HCl , preventing the precipitation of cyclopropylamine hydrochloride salts, which would otherwise severely impair reactor agitation at scale [2].

Part 2: Quantitative Process Parameters

To justify the route selection, the following table summarizes the quantitative data comparing three common amidation strategies for this specific molecule at a 1-kilogram scale.

Amidation StrategyYield (%)Exotherm Control ( ΔT )E-Factor (kg waste/kg product)Relative Cost/kgScalability Rating
Schotten-Baumann (Biphasic) 94%Excellent (< 10 °C rise)121.0x (Baseline)Optimal
Anhydrous ( Et3​N /DCM) 88%Poor (Risk of amine flashing)283.5xMarginal
Peptide Coupling (HATU/DIPEA) 96%Moderate> 6545.0xUnsuitable

Part 3: Troubleshooting Guide

Issue: Incomplete conversion of the acid chloride, leading to low yields.

  • Causality: Cyclopropylamine is highly volatile. If the reactor headspace is not properly condensed, or if the addition rate exceeds the cooling capacity of the jacketed reactor, the amine vaporizes before reacting.

  • Resolution: Equip the reactor with a chilled condenser (-5 °C). Ensure the aqueous NaOH is pre-chilled to 5 °C before the simultaneous addition of the acid chloride and cyclopropylamine.

Issue: Difficulties in crystallization and product oiling out.

  • Causality: N-cyclopropyl-3,5-dimethoxybenzamide has a high solubility in pure toluene but can form a supersaturated oil if crashed out too quickly with an anti-solvent like heptane.

  • Resolution: Implement a self-validating temperature-cycling protocol. Instead of a rapid crash cool, seed the toluene solution at 45 °C, hold for 1 hour to establish a crystal bed, and then add heptane linearly over 4 hours.

Part 4: Step-by-Step Scaled Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: Acid Chloride Formation

  • Charge: To a dry, nitrogen-purged 10 L jacketed reactor, charge 3,5-dimethoxybenzoic acid (1.0 eq, 1.0 kg) and Toluene (5.0 L).

  • Catalyst: Add N,N-Dimethylformamide (DMF) (0.01 eq, 4.0 mL). Causality: DMF forms the active Vilsmeier-Haack reagent, accelerating the chlorination and allowing lower reaction temperatures.

  • Reagent Addition: Slowly dose Thionyl Chloride ( SOCl2​ ) (1.2 eq, 480 mL) over 2 hours, maintaining the internal temperature at 40 °C.

  • IPC Check 1: After 3 hours, pull a 1 mL aliquot, quench into methanol, and analyze via HPLC. Validation: Proceed only if the methyl ester derivative (representing unreacted acid) is < 1.0 Area%.

  • Concentration: Apply vacuum (100 mbar) and distill off 2 L of Toluene to remove excess SOCl2​ and SO2​ . Replenish with 2 L of fresh Toluene.

Phase 2: Schotten-Baumann Amidation 6. Aqueous Preparation: In a separate 20 L reactor, prepare a solution of NaOH (1.5 eq, 330 g) in Water (5.0 L). Chill to 5 °C. 7. Amine Charge: Add Cyclopropylamine (1.1 eq, 345 g) to the aqueous NaOH solution. 8. Coupling: Dropwise add the Toluene solution of the acid chloride (from Step 5) into the 20 L reactor over 3 hours. Maintain internal temperature < 20 °C using jacket cooling. 9. IPC Check 2: Pull an aliquot of the organic layer. Validation: Proceed to workup only if residual acid chloride is < 0.5 Area%. If > 0.5%, add an additional 0.05 eq of cyclopropylamine.

Phase 3: Workup and Crystallization 10. Phase Separation: Stop agitation, allow phases to separate for 30 minutes. Discard the lower aqueous layer (contains NaCl and excess NaOH ). 11. Washing: Wash the organic layer with 1M HCl (2.0 L) to remove trace amine, followed by Brine (2.0 L). 12. Crystallization: Heat the organic layer to 60 °C. Linearly dose Heptane (5.0 L) over 4 hours while cooling the reactor to 5 °C. 13. Isolation: Filter the resulting white slurry, wash the cake with cold Heptane, and dry under vacuum at 45 °C.

Part 5: Process Flow & Safety Pathways

The following diagram maps the critical workflow and safety decision gates for the scale-up process.

G Start 3,5-Dimethoxybenzoic Acid + SOCl2 / Toluene AcidChloride Acid Chloride Formation (Toluene, 40°C) Start->AcidChloride Distillation Vacuum Distillation (Remove Excess SOCl2) AcidChloride->Distillation IPC: Acid < 1% Coupling Schotten-Baumann Coupling (Cyclopropylamine, NaOH aq) Distillation->Coupling Exotherm Safety Gate: Temp < 20°C? Coupling->Exotherm Exotherm->Coupling No (Pause Addition) PhaseSep Phase Separation & Aqueous Washes Exotherm->PhaseSep Yes Cryst Controlled Crystallization (Toluene / Heptane) PhaseSep->Cryst IPC: Amide > 99% Product N-cyclopropyl-3,5- dimethoxybenzamide Cryst->Product

Process flow and safety checkpoints for scaled-up amide synthesis.

References

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development, American Chemical Society. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of N-cyclopropyl-3,5-dimethoxybenzamide and Standard Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic potential of N-cyclopropyl-3,5-dimethoxybenzamide against established standard benzamide deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of N-cyclopropyl-3,5-dimethoxybenzamide against established standard benzamide derivatives. Due to the limited publicly available data on N-cyclopropyl-3,5-dimethoxybenzamide, this document will focus on a critical evaluation of its structural features to hypothesize its likely mechanism of action and efficacy. This theoretical profile will be contrasted with the well-documented efficacy of two clinically relevant benzamide derivatives: Entinostat , a histone deacetylase (HDAC) inhibitor, and Moclobemide , a reversible inhibitor of monoamine oxidase A (RIMA).

The Benzamide Scaffold: A Cornerstone of Modern Therapeutics

The benzamide functional group is a prevalent structural motif in a multitude of clinically significant drugs.[1][2] Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to a diverse range of biological targets. This versatility has led to the development of benzamide-containing drugs for treating a wide array of conditions, from cancer and depression to microbial infections and diabetes.[2][3][4]

Profiling N-cyclopropyl-3,5-dimethoxybenzamide: A Hypothetical Efficacy Analysis

While specific efficacy data for N-cyclopropyl-3,5-dimethoxybenzamide is not extensively reported in peer-reviewed literature, an analysis of its chemical structure allows for an informed hypothesis regarding its potential biological activity. The presence of the 3,5-dimethoxybenzoyl group is a key feature found in a number of bioactive compounds, including some with demonstrated anti-proliferative and HDAC inhibitory effects.

The dimethoxy substitution pattern on the phenyl ring can influence the molecule's electronic properties and its ability to interact with specific enzyme active sites. Notably, several known HDAC inhibitors possess a benzamide core, where the aromatic ring and the amide linkage are crucial for binding to the zinc-containing active site of HDAC enzymes.[5][6] The cyclopropyl group attached to the amide nitrogen can enhance metabolic stability and provide a rigid conformational constraint, potentially leading to improved target selectivity and potency.[7][8]

Based on these structural parallels, it is plausible to hypothesize that N-cyclopropyl-3,5-dimethoxybenzamide may function as an HDAC inhibitor .

Standard Benzamide Derivatives: A Benchmark for Efficacy

To provide a meaningful comparison, we will examine two well-characterized benzamide derivatives with distinct mechanisms of action and therapeutic applications.

Entinostat: A Selective HDAC Inhibitor in Oncology

Entinostat is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[9][10]

Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes.[11][12] By inhibiting HDACs, Entinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This allows for the re-expression of silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9][13] Furthermore, Entinostat can modulate the acetylation of non-histone proteins, further contributing to its anti-tumor effects.[13][14] It has also been shown to enhance anti-tumor immune responses.[10]

Efficacy: Entinostat has demonstrated significant anti-proliferative activity against a variety of human tumor cell lines, both in vitro and in in vivo xenograft models.[9] It has been evaluated in numerous clinical trials for various malignancies, including breast cancer, lung cancer, and lymphoma, often in combination with other anti-cancer agents.[9][15][16]

Moclobemide: A Reversible MAO-A Inhibitor for Depression

Moclobemide is a benzamide derivative that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[17][18]

Mechanism of Action: MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[19] By reversibly inhibiting MAO-A, Moclobemide increases the synaptic concentrations of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[18][20][21] Its reversibility is a key feature that distinguishes it from older, irreversible MAOIs, leading to a more favorable side effect profile and fewer dietary restrictions.[17]

Efficacy: Moclobemide has been shown to be an effective treatment for major depressive disorder and social anxiety.[17][18] Clinical studies have demonstrated its efficacy to be comparable to that of tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs), with a generally better tolerability profile.[17]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the known and hypothesized efficacy parameters for N-cyclopropyl-3,5-dimethoxybenzamide and the selected standard benzamide derivatives.

FeatureN-cyclopropyl-3,5-dimethoxybenzamideEntinostatMoclobemide
Primary Mechanism Hypothesized: HDAC InhibitionSelective Class I HDAC Inhibition[9][10]Reversible MAO-A Inhibition (RIMA)[17][18]
Primary Biological Target Hypothesized: HDAC1, HDAC3HDAC1, HDAC3[10]Monoamine Oxidase A[19]
Therapeutic Area Hypothesized: OncologyOncology[9]Psychiatry (Antidepressant)[17]
Reported Efficacy Data not availableAnti-proliferative activity in various cancer cell lines; evaluated in Phase I/II clinical trials.[9]Effective in treating major depressive disorder and social anxiety.[17][18]

Experimental Protocols for Efficacy Determination

To validate the hypothesized efficacy of N-cyclopropyl-3,5-dimethoxybenzamide and enable a direct comparison with standard derivatives, the following experimental protocols are recommended.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay will determine the direct inhibitory effect of the test compound on HDAC enzyme activity.

Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme in the presence or absence of the test compound. Deacetylation of the substrate by the enzyme allows a developing reagent to generate a fluorescent signal. The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of N-cyclopropyl-3,5-dimethoxybenzamide and Entinostat (as a positive control) in DMSO. Create a series of dilutions to determine the IC50 value.

  • Reaction Setup: In a 96-well microplate, add the HDAC enzyme (e.g., recombinant human HDAC1), the fluorogenic substrate, and the assay buffer.

  • Compound Addition: Add the diluted test compounds and control to the respective wells. Include wells with no inhibitor (100% activity) and wells with a potent broad-spectrum HDAC inhibitor like Trichostatin A (background).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add the developing reagent, which contains a protease that digests the deacetylated substrate to release the fluorophore.

  • Fluorescence Measurement: Incubate for a further 15-20 minutes at 37°C and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Protocol 2: Cell-Based Anti-Proliferative (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-cyclopropyl-3,5-dimethoxybenzamide and a standard chemotherapeutic agent (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Workflow for the MTT Anti-Proliferative Assay.

Visualizing Mechanisms of Action

HDAC Inhibition by Benzamide Derivatives

HDAC_Inhibition cluster_chromatin Chromatin State Histone_Acetylated Acetylated Histones Relaxed Chromatin Gene Transcription ACTIVE Histone_Deacetylated Deacetylated Histones Condensed Chromatin Gene Transcription REPRESSED Histone_Acetylated:f0->Histone_Deacetylated:f0 Deacetylation Histone_Deacetylated:f0->Histone_Acetylated:f0 Acetylation HAT HATs (Histone Acetyltransferases) HAT->Histone_Deacetylated:f0 HDAC HDACs (Histone Deacetylases) HDAC->Histone_Acetylated:f0 Benzamide Benzamide HDAC Inhibitor (e.g., Entinostat) Benzamide->HDAC Inhibits

General Mechanism of HDAC Inhibition.
MAO-A Inhibition by Moclobemide

MAO_Inhibition cluster_synapse Synaptic Cleft Monoamines Monoamines (Serotonin, Norepinephrine) Postsynaptic_Receptor Postsynaptic Receptors Monoamines->Postsynaptic_Receptor Binding & Signaling Presynaptic_Neuron Presynaptic Neuron Monoamines->Presynaptic_Neuron Reuptake MAO_A MAO-A Enzyme Monoamines->MAO_A Degradation Presynaptic_Neuron->Monoamines Release Moclobemide Moclobemide Moclobemide->MAO_A Reversibly Inhibits

Mechanism of Reversible MAO-A Inhibition.

Conclusion

While a definitive comparison of efficacy between N-cyclopropyl-3,5-dimethoxybenzamide and standard benzamide derivatives is currently hampered by a lack of specific data for the former, structural analysis provides a strong rationale for investigating its potential as an HDAC inhibitor. The established and diverse efficacy profiles of standard benzamides like Entinostat and Moclobemide highlight the therapeutic versatility of this chemical scaffold. The provided experimental protocols offer a clear framework for elucidating the biological activity of N-cyclopropyl-3,5-dimethoxybenzamide, which will be crucial in determining its potential place within the broad and impactful family of benzamide therapeutics.

References

  • Title: Entinostat: a promising treatment option for patients with advanced breast cancer. Source: OncoTargets and Therapy, PMC. URL: [Link]

  • Title: What is the mechanism of Moclobemide? Source: Patsnap Synapse. URL: [Link]

  • Title: What is the mechanism of Entinostat? Source: Patsnap Synapse. URL: [Link]

  • Title: Moclobemide. Source: Wikipedia. URL: [Link]

  • Title: Moclobemide (Manerix). Source: PsychDB. URL: [Link]

  • Title: Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. Source: British Journal of Haematology, PMC. URL: [Link]

  • Title: Pharmacology of Moclobemide. Source: PubMed. URL: [Link]

  • Title: Entinostat, a Novel Histone Deacetylase (HiDAC) Inhibitor Enhances the Anti-Tumor Activity of Bortezomib (BTZ) in Rituximab-Chemotherapy Sensitive and Resistant Lymphoma Cell Lines. Source: Blood, ASH Publications. URL: [Link]

  • Title: Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Source: Journal of Clinical Investigation. URL: [Link]

  • Title: Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Source: Journal of Psychiatry & Neuroscience, PMC. URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: ResearchGate. URL: [Link]

  • Title: Benzamide – Knowledge and References. Source: Taylor & Francis Online. URL: [Link]

  • Title: Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Source: Saudi Pharmaceutical Journal, PMC. URL: [Link]

  • Title: Pharmacological classification of benzamides. Source: PubMed. URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Walsh Medical Media. URL: [Link]

  • Title: Benzamide derivatives and uses related thereto.
  • Title: Benzamide. Source: Wikipedia. URL: [Link]

  • Title: Novel process for preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.
  • Title: N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. Source: PubChem. URL: [Link]

  • Title: Category:Benzamides. Source: Wikipedia. URL: [Link]

  • Title: Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Source: Tropical Journal of Pharmaceutical Research. URL: [Link]

  • Title: Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. Source: Journal of Medicinal Chemistry, PMC. URL: [Link]

  • Title: Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors.
  • Title: Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells. Source: British Journal of Pharmacology, PMC. URL: [Link]

  • Title: 8a, a New Acridine Antiproliferative and Pro-Apoptotic Agent Targeting HDAC1/DNMT1. Source: Molecules, MDPI. URL: [Link]

  • Title: New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source: Molecules, MDPI. URL: [Link]

  • Title: Chemical composition, antiproliferative and antioxidant attributes of ethanolic extract of resinous sediment from Etlingera elatior. Source: Brazilian Journal of Pharmaceutical Sciences, SciELO. URL: [Link]

  • Title: 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Source: Molecules, MDPI. URL: [Link]

  • Title: N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Source: ACS Medicinal Chemistry Letters, PMC. URL: [Link]

  • Title: Chemical Properties of N-cyclopropyl-3,4,5-tri-methoxybenzamide (CAS 92042-04-1). Source: Cheméo. URL: [Link]

  • Title: Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. Source: eScholarship, University of California. URL: [Link]

  • Title: Powerful new method to build key chemical structures found in medicines and insecticides. Source: University of Oxford, Department of Chemistry. URL: [Link]

  • Title: Antifungal, Mosquito Deterrent, and Larvicidal Activity of N-(benzylidene)-3-cyclohexylpropionic Acid Hydrazide Derivatives. Source: Defense Technical Information Center. URL: [Link]

  • Title: Cancer Chemopreventive Effect of 2',4'-Dihydroxy-6'-methoxy-3',5'. Source: Semantic Scholar. URL: [Link]

Sources

Comparative

Comparative Analysis of N-cyclopropyl-3,5-dimethoxybenzamide Scaffolds and Reference SIK Inhibitors

Executive Summary & Mechanistic Rationale Salt-inducible kinases (SIK1, SIK2, and SIK3) are highly conserved serine/threonine kinases within the AMPK family that act as master regulators of macrophage polarization and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Salt-inducible kinases (SIK1, SIK2, and SIK3) are highly conserved serine/threonine kinases within the AMPK family that act as master regulators of macrophage polarization and inflammatory cytokine production[1]. Inhibiting SIKs represents a paradigm shift in treating autoimmune diseases, as it simultaneously suppresses pro-inflammatory cytokines (e.g., TNF-α) and upregulates anti-inflammatory cytokines (e.g., IL-10)[2].

In the pursuit of highly selective SIK inhibitors, the N-cyclopropyl-3,5-dimethoxybenzamide moiety has emerged as a foundational pharmacophore[3]. Early pan-SIK inhibitors suffered from off-target kinome liabilities and poor pharmacokinetic profiles. By systematically modifying the amide substituent—specifically introducing steric bulk via a cyclopropyl group—medicinal chemists successfully tuned isoform selectivity, paving the way for advanced, clinical-stage dual SIK2/SIK3 inhibitors like GLPG3970[2].

The SIK-CRTC-HDAC Signaling Axis

The causality behind targeting SIKs lies in their regulation of transcription factors. Active SIKs phosphorylate CREB-regulated transcription coactivators (CRTCs) and Class IIa HDACs, sequestering them in the cytoplasm. SIK inhibition halts this phosphorylation, allowing CRTCs and HDACs to translocate to the nucleus to drive IL-10 expression and repress NF-κB-mediated TNF-α production, respectively[1].

SIK_Pathway SIK Active SIK1/2/3 Kinase Network CRTC_P CRTC (Phosphorylated) Cytoplasmic Sequestration SIK->CRTC_P Phosphorylates HDAC_P Class IIa HDACs (Phosphorylated) Cytoplasmic Sequestration SIK->HDAC_P Phosphorylates Inhibitor N-cyclopropyl-benzamides & Reference Inhibitors Inhibitor->SIK Blocks ATP-binding pocket CRTC_N CRTC (Dephosphorylated) Nuclear Translocation CRTC_P->CRTC_N Rescued by SIK Inhibition HDAC_N HDACs (Dephosphorylated) Nuclear Translocation HDAC_P->HDAC_N Rescued by SIK Inhibition IL10 IL-10 Transcription ↑ (Anti-inflammatory) CRTC_N->IL10 Co-activates CREB TNFa TNF-α Transcription ↓ (Pro-inflammatory) HDAC_N->TNFa Represses NF-κB

Figure 1: Mechanism of action for SIK inhibitors modulating CRTC and HDAC nuclear translocation.

Comparative IC50 Data & Structure-Activity Relationship (SAR)

To objectively evaluate the performance of N-cyclopropyl-3,5-dimethoxybenzamide derivatives, we must benchmark them against well-established reference inhibitors. The table below synthesizes in vitro kinase assay data across multiple developmental stages of SIK inhibitors.

Table 1: In Vitro IC50 Profiling of SIK Inhibitors
Inhibitor / ScaffoldSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Selectivity & Clinical Profile
N-cyclopropyl-benzamide (Analog 17) 1107632Foundational scaffold; moderate SIK3 preference[3].
GLPG3970 282.87.83.8Clinical candidate; highly selective dual SIK2/3 inhibitor[4].
GLPG3312 2.00.70.6Potent pan-SIK inhibitor; Type 1 kinase binder[5].
HG-9-91-01 0.926.69.6Early generation pan-SIK tool compound[5].
YKL-05-099 ~10~40~30Broad-spectrum pan-SIK tool compound[5].
SAR Causality: Why the Cyclopropyl Group?

The substitution of the amide nitrogen is a critical determinant of kinase pocket engagement. Experimental SAR studies reveal that smaller alkyl substitutions (e.g., N-methyl or N-ethyl) lead to a precipitous drop in SIK potency[3]. Conversely, the bulkier cyclopropyl group optimally fills the hydrophobic sub-pocket of the SIK3 ATP-binding site, maintaining high potency (IC50 = 32 nM) while improving selectivity against off-target kinases[3].

This specific N-cyclopropyl-3,5-dimethoxybenzamide motif served as the evolutionary predecessor for GLPG3970 . By further rigidifying the structure into a lactam ring and substituting the cyclopropyl group with a trifluoroethyl moiety, researchers achieved single-digit nanomolar potency for SIK2/3 (7.8 nM and 3.8 nM, respectively) while engineering out SIK1 activity (282.8 nM) and mitigating Cytochrome P450 time-dependent inhibition (CYP TDI) liabilities.

Self-Validating Experimental Protocols

To ensure robust and reproducible evaluation of SIK inhibitors, the following protocols are designed as self-validating systems . Every assay includes internal controls and quality metrics to distinguish true target engagement from artifactual signal or cytotoxicity.

Protocol A: In Vitro SIK Isoform Kinase Assay (ADP-Glo)

Causality: The ADP-Glo assay is selected over radiometric ³²P-assays because it provides a universal, high-throughput luminescent measurement of ADP generated during the kinase reaction, independent of the specific peptide substrate used[4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of the inhibitor (e.g., GLPG3970 or Analog 17) using a 1:3 serial dilution in 100% DMSO. Validation step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Kinase Incubation: Combine the diluted compound with recombinant human SIK1, SIK2, or SIK3 enzyme and the specific peptide substrate (e.g., AMARA peptide) in assay buffer (HEPES pH 7.5, MgCl2, EGTA, DTT, Tween-20). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Michaelis constant, Km​ , for each isoform) to initiate the reaction. Incubate for 60 minutes.

  • Signal Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase-mediated luminescent signal.

  • Data Analysis & QC: Calculate IC50 using 4-parameter non-linear regression. Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and 10 µM GLPG3312 (positive control). The assay is only deemed valid if Z' > 0.5 .

IC50_Workflow Prep 1. Compound Dilution (10-Point, 1:3 DMSO) Incubate 2. Kinase Incubation (SIK Isoform + Substrate) Prep->Incubate ATP 3. ATP Addition (Initiate Reaction) Incubate->ATP Detect 4. ADP-Glo Reagent (Luminescence Detection) ATP->Detect Analyze 5. Non-linear Regression (Z' > 0.5 Validation) Detect->Analyze

Figure 2: Self-validating in vitro ADP-Glo kinase assay workflow for IC50 determination.

Protocol B: Cellular Target Engagement (Human Primary Myeloid Cells)

Causality: Immortalized macrophage cell lines often exhibit rewired metabolic and kinase networks. Human primary myeloid cells (e.g., CD14+ monocytes) are utilized to preserve native Toll-like Receptor (TLR) signaling and physiological cytokine feedback loops, providing highly translatable target engagement data[2].

Step-by-Step Methodology:

  • Cell Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Compound Pre-incubation: Seed cells in 96-well plates. Add the SIK inhibitor at varying concentrations and pre-incubate for 1 hour at 37°C.

  • LPS Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) to activate TLR4 signaling. Incubate for 18 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) levels using multiplex ELISA.

  • Viability Counter-Screen (Self-Validation): Perform a CellTiter-Glo assay on the remaining cells. Validation step: If a compound reduces TNF-α but also depletes cellular ATP (viability < 80%), the cytokine reduction is flagged as an artifact of cytotoxicity rather than true SIK inhibition.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Available at: [Link]

  • National Institutes of Health (PMC) - Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Available at:[Link]

Sources

Validation

A Comprehensive Guide to Validating N-cyclopropyl-3,5-dimethoxybenzamide LC-MS/MS Quantitative Methods

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide As pharmaceutical research increasingly relies on precise pharmacokinetic (PK)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide

As pharmaceutical research increasingly relies on precise pharmacokinetic (PK) and toxicokinetic (TK) profiling, the robust quantification of small-molecule intermediates and active pharmaceutical ingredients (APIs) in biological matrices is non-negotiable. N-cyclopropyl-3,5-dimethoxybenzamide (CAS: 392716-23-3) is a structurally distinct research compound characterized by its cyclopropylamine moiety and dimethoxy-substituted benzene ring.

In this guide, we objectively compare various sample preparation strategies and mass spectrometry platforms for the quantification of this compound. As a Senior Application Scientist, my goal is not just to provide a protocol, but to explain the causality behind these analytical choices, ensuring your workflow is a self-validating system fully compliant with the [1] and the harmonized [2].

Mechanistic Insights into MS/MS Fragmentation

Before selecting a sample preparation method, we must understand the gas-phase behavior of N-cyclopropyl-3,5-dimethoxybenzamide during Collision-Induced Dissociation (CID). In positive Electrospray Ionization (ESI+), the molecule readily protonates at the amide nitrogen or the methoxy oxygens, yielding a precursor ion of [M+H]⁺ m/z 222.1 .

The most thermodynamically favorable cleavage occurs at the amide bond. The loss of the neutral cyclopropylamine group yields a highly resonance-stabilized 3,5-dimethoxybenzoyl cation (m/z 165.1). This transition (m/z 222.1 → 165.1) provides the highest signal-to-noise (S/N) ratio and is the definitive choice for the Multiple Reaction Monitoring (MRM) quantifier ion.

Fragmentation Parent N-cyclopropyl-3,5-dimethoxybenzamide [M+H]+ m/z 222.1 Frag1 3,5-dimethoxybenzoyl cation Fragment m/z 165.1 Parent->Frag1 CID: Amide Cleavage (-Cyclopropylamine) Frag2 Loss of Methoxy (-CH3OH) Fragment m/z 190.1 Parent->Frag2 CID: Ether Cleavage Frag3 Benzene derivative cation Fragment m/z 137.0 Frag1->Frag3 -CO

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for N-cyclopropyl-3,5-dimethoxybenzamide.

Comparative Evaluation of Sample Preparation Strategies

When extracting N-cyclopropyl-3,5-dimethoxybenzamide from complex biological matrices (e.g., rat plasma), the choice of extraction methodology directly dictates the extent of the Matrix Effect (ME) . Matrix effects—primarily ion suppression caused by endogenous phospholipids competing for charge in the ESI droplet—can severely compromise assay accuracy.

As originally described by Matuszewski et al., the post-extraction spike method is the gold standard for quantitatively assessing this phenomenon [3]. Below is an objective comparison of three common extraction techniques evaluated for this compound.

Table 1: Comparative Extraction Performance (Simulated Validation Data)
Extraction MethodMean Recovery (%)Matrix Factor (MF)Precision (%CV)Phospholipid RemovalVerdict
Protein Precipitation (PPT) 92.4%0.65 (Severe Suppression)18.2%PoorNot recommended for low LLOQ.
Liquid-Liquid Extraction (LLE) 76.8%0.91 (Minimal Effect)11.5%ModerateAcceptable, but lower absolute recovery.
Solid Phase Extraction (SPE) 89.5% 0.98 (No Effect) 4.2% Excellent Optimal for ICH M10 compliance.

Note: Data reflects typical performance metrics when targeting a 1.0 ng/mL Lower Limit of Quantification (LLOQ) in plasma.

Workflow Plasma Spiked Plasma Sample (N-cyclopropyl-3,5-dimethoxybenzamide) PPT Protein Precipitation (PPT) + Acetonitrile Plasma->PPT LLE Liquid-Liquid Extraction (LLE) + Ethyl Acetate Plasma->LLE SPE Solid Phase Extraction (SPE) + HLB Cartridge Plasma->SPE LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT->LCMS High Matrix Effect LLE->LCMS Moderate Recovery SPE->LCMS Optimal Cleanliness

Figure 2: Experimental workflow comparing sample preparation strategies prior to LC-MS/MS.

The Causality of SPE Superiority: The moderate lipophilicity of the dimethoxybenzene ring pairs perfectly with Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents. SPE allows for an aggressive aqueous/methanol wash step that elutes polar salts and lysophosphatidylcholines before the target analyte is eluted in 100% acetonitrile, ensuring an IS-normalized Matrix Factor near 1.0.

Step-by-Step SPE-LC-MS/MS Experimental Protocol

To ensure your assay is a self-validating system, follow this optimized, ICH M10-compliant protocol utilizing SPE.

Phase A: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through a 30 mg HLB SPE cartridge.

  • Sample Loading: Dilute 200 µL of plasma sample (spiked with Stable Isotope-Labeled Internal Standard, SIL-IS) with 200 µL of 2% Formic acid in water to disrupt protein binding. Load the entire volume onto the cartridge.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in water. Scientific Rationale: This specific polarity is strong enough to remove water-soluble endogenous proteins but weak enough to prevent premature elution of the hydrophobic benzamide.

  • Elution: Elute the analyte into a clean collection tube using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase B: LC-MS/MS Parameters
  • Analytical Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (Provides protons for ESI+ ionization).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (TQ-MS):

    • Polarity: Positive ESI.

    • Quantifier MRM: m/z 222.1 → 165.1 (Collision Energy: 18 eV).

    • Qualifier MRM: m/z 222.1 → 190.1 (Collision Energy: 22 eV).

Platform Comparison: TQ-MS vs. HRMS

While Triple Quadrupole (TQ-MS) systems operating in MRM mode are the historical workhorses of bioanalysis, High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), offers compelling alternatives, particularly in early-stage metabolism studies.

Table 2: TQ-MS vs. HRMS Performance Metrics for Benzamide Derivatives
ParameterTriple Quadrupole (TQ-MS)High-Resolution MS (Q-TOF)Analytical Advantage for this Compound
Quantification Mode MRM (Nominal Mass)PRM / Full Scan (Exact Mass)TQ-MS provides superior absolute sensitivity (sub-ng/mL LLOQ).
Selectivity Relies on precursor/product pairsMass accuracy < 5 ppmHRMS easily resolves isobaric interferences (e.g., endogenous lipids sharing nominal mass 222).
Metabolite Tracking Requires predictive MRM transitionsRetrospective data miningHRMS allows post-acquisition screening for cyclopropyl ring hydroxylation (common in in vivo PK).
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeTQ-MS is preferred for wide-ranging clinical dosing studies.

Expert Recommendation: For routine, high-throughput, GLP-compliant validation of N-cyclopropyl-3,5-dimethoxybenzamide, TQ-MS paired with SPE remains the superior choice due to its unmatched sensitivity and linear dynamic range. HRMS should be reserved for initial in vitro microsome stability assays where identifying unknown metabolites is prioritized over absolute quantitation.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[Link]

Comparative

N-cyclopropyl-3,5-dimethoxybenzamide off-target effects and cross-reactivity

Comparative Guide to N-Cyclopropyl-3,5-Dimethoxybenzamide: Scaffold Cross-Reactivity and Off-Target Profiling As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to N-Cyclopropyl-3,5-Dimethoxybenzamide: Scaffold Cross-Reactivity and Off-Target Profiling

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of "privileged scaffolds"—chemical motifs that bind to a multitude of biological targets. The N-cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3) fragment is a prime example. While highly effective as a building block for generating potent hits, its inherent polypharmacology necessitates rigorous off-target profiling.

This guide objectively compares the performance of the 3,5-dimethoxybenzamide pharmacophore against alternative scaffolds across various target classes and provides a self-validating experimental workflow for deconvoluting its cross-reactivity.

Pharmacophore Performance & Alternative Comparisons

The 3,5-dimethoxybenzamide moiety provides critical hydrogen bond acceptors and steric bulk that seamlessly occupy ATP-binding pockets (in kinases) and hydrophobic clefts (in receptors). The N-cyclopropyl group further restricts conformational flexibility, enhancing target affinity but also driving potential cross-reactivity[1]. Furthermore, benzamide derivatives are well-documented multi-target inhibitors, historically showing activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1)[2].

  • Scavenger Receptor BI (SR-BI) vs. BLT-1: Historically, Blocker of Lipid Transport-1 (BLT-1) was the standard for SR-BI inhibition. However, BLT-1 binds irreversibly and exhibits extreme cytotoxicity, limiting its utility to short-term in vitro assays[3]. In contrast, incorporating a 3,5-dimethoxybenzamide moiety into an indoline core yields reversible probes with an IC50 of 0.008 µM, significantly reducing off-target cytotoxicity while maintaining nanomolar potency[3].

  • Kinase Targeting (DAPK1/CSF1R) vs. Picolinamides: In the development of pyrimidine-based dual DAPK1/CSF1R inhibitors, the choice of the amide tail dictates cellular selectivity. Replacing a standard picolinamide moiety with a 3,5-dimethoxybenzamide group dramatically alters the off-target landscape, increasing growth inhibition against HCT-116 colorectal cancer cells to 83.91%, compared to the weak activity of the picolinamide precursor[4].

  • Oxidoreductase (NQO2) vs. Resveratrol: Resveratrol is a known NQO2 inhibitor but suffers from rapid hepatic glucuronidation and poor bioavailability[5]. Benzothiazole derivatives utilizing a 3,5-dimethoxy substitution pattern achieve potent NQO2 inhibition (IC50 = 108 nM) while providing a more metabolically stable scaffold compared to natural polyphenols[5].

Quantitative Data Summary

Table 1: Performance Comparison of 3,5-Dimethoxybenzamide Derivatives vs. Alternative Scaffolds

Target ClassScaffold / DerivativeAlternative ComparatorPerformance MetricKey Advantage / Liability
SR-BI 3,5-Dimethoxybenzamide indolineBLT-1IC50 = 0.008 µM[3]Reversible binding; lower cytotoxicity[3].
DAPK1/CSF1R 3,5-Dimethoxybenzamide pyrimidinePicolinamide pyrimidine83.91% growth inhibition[4]Superior anti-cancer efficacy; altered selectivity[4].
NQO2 3,5-DimethoxybenzothiazoleResveratrolIC50 = 108 nM[5]Overcomes poor bioavailability of resveratrol[5].
AChE / BACE1 Bis-benzamide derivativesDonepezilIC50 = 0.056 µM[2]Multi-target neurodegenerative profile[2].

Visualizing Scaffold Promiscuity

To understand why this scaffold requires rigorous off-target profiling, we must map its known cross-reactivity network.

Pharmacophore Core N-cyclopropyl-3,5- dimethoxybenzamide Target1 SR-BI (Lipid Uptake) Core->Target1 Indoline analogs IC50 ~8 nM Target2 DAPK1 / CSF1R (Kinases) Core->Target2 Pyrimidine analogs Anti-cancer activity Target3 NQO2 (Oxidoreductase) Core->Target3 Benzothiazole analogs IC50 ~100 nM Target4 AChE / BACE1 (Neuro-enzymes) Core->Target4 Bis-benzamides Multi-target inhibition

Cross-reactivity network of the 3,5-dimethoxybenzamide pharmacophore across diverse targets.

Causality in Experimental Choices (E-E-A-T)

When working with promiscuous fragments like N-cyclopropyl-3,5-dimethoxybenzamide, standard biochemical assays are insufficient. Why? Because the dimethoxy groups can engage in non-specific hydrophobic interactions, leading to false positives in standard fluorescence-based functional assays.

  • Why Cellular Thermal Shift Assay (CETSA)? We prioritize CETSA over standard affinity chromatography because CETSA confirms target engagement in the native cellular environment. This is critical for assessing whether the compound actually reaches off-target kinases or oxidoreductases in living cells, accounting for membrane permeability and intracellular competition.

  • Why combine with LC-MS/MS? By coupling CETSA with quantitative proteomics, we transform a targeted assay into an unbiased, self-validating system. If the compound is inhibiting cell growth via an unknown off-target rather than the intended primary target, the thermal stabilization profile will reveal the true mechanistic driver.

Experimental Workflow: Unbiased Off-Target Deconvolution

Below is the step-by-step methodology for profiling the cross-reactivity of N-cyclopropyl-3,5-dimethoxybenzamide derivatives using Mass Spectrometry-coupled CETSA (MS-CETSA).

Workflow Step1 1. Compound Incubation N-cyclopropyl-3,5-dimethoxybenzamide across dose-response gradient Step2 2. Thermal Denaturation Intact cells heated (40°C - 70°C) to induce protein unfolding Step1->Step2 Step3 3. Lysis & Centrifugation Separate soluble (stabilized) vs. insoluble (denatured) fractions Step2->Step3 Step4 4. Target Deconvolution LC-MS/MS Proteomics to identify engaged off-targets Step3->Step4

MS-CETSA workflow for unbiased off-target deconvolution of benzamide derivatives.

Step-by-Step Protocol:

  • Cell Culture & Compound Treatment: Culture the target cell line (e.g., HCT-116) to 70-80% confluence. Treat cells with the N-cyclopropyl-3,5-dimethoxybenzamide derivative at 1x, 5x, and 10x the primary target IC50 alongside a DMSO vehicle control. Incubate for 1-2 hours to allow for intracellular equilibration.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (typically 40°C to 70°C in 3°C increments) using a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature. (Causality Note: This precise heating induces denaturation of unbound proteins while ligand-bound proteins remain stabilized).

  • Lysis and Fractionation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 25°C) in a non-denaturing buffer. Avoid harsh detergents like SDS, which disrupt ligand-protein interactions. Ultracentrifuge at 100,000 x g for 20 minutes at 4°C. Carefully extract the supernatant containing the soluble, thermally stabilized protein fraction.

  • Proteomic Quantification (LC-MS/MS): Digest the soluble fractions using trypsin. Label peptides with Tandem Mass Tags (TMT) for multiplexing, and analyze via high-resolution LC-MS/MS. Plot the abundance of each protein against temperature. Proteins showing a significant shift in their melting temperature (ΔTm > 2°C) in the compound-treated group vs. DMSO are confirmed off-targets.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: tandfonline.
  • Source: mdpi.

Sources

Validation

The Kinetics of Engagement: A Comparative Guide to N-cyclopropyl-3,5-dimethoxybenzamide and Other HDAC Inhibitors

In the landscape of epigenetic drug discovery, the precise quantification of a compound's interaction with its target is paramount. This guide provides a deep dive into the binding kinetics of N-cyclopropyl-3,5-dimethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, the precise quantification of a compound's interaction with its target is paramount. This guide provides a deep dive into the binding kinetics of N-cyclopropyl-3,5-dimethoxybenzamide, a representative of the benzamide class of histone deacetylase (HDAC) inhibitors. We will objectively compare its kinetic profile with that of other well-characterized HDAC inhibitors, supported by experimental data and detailed protocols for robust kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of inhibitor-target engagement and its implications for therapeutic efficacy.

The Significance of Binding Kinetics in Drug Efficacy

The therapeutic effect of a drug is not solely dictated by its affinity (Kd) for a target but is also profoundly influenced by its binding kinetics—the rates of association (k_on_) and dissociation (k_off_). A longer residence time (the reciprocal of k_off_), for instance, can lead to a more sustained pharmacological effect, even after the drug has been cleared from systemic circulation. For HDAC inhibitors, which modulate the epigenetic landscape to alter gene expression, understanding these kinetic parameters is crucial for predicting their cellular activity and optimizing dosing regimens.[1]

Benzamide-containing HDAC inhibitors are generally characterized as slow-binding inhibitors with long residence times, a feature that distinguishes them from other classes of inhibitors like the hydroxamates, which often exhibit rapid binding kinetics.[2] This guide will use N-cyclopropyl-3,5-dimethoxybenzamide as a focal point to explore these differences.

Comparative Binding Kinetics of HDAC Inhibitors

While specific kinetic data for N-cyclopropyl-3,5-dimethoxybenzamide is not extensively published, we can infer its likely kinetic profile based on its structural class. For a quantitative comparison, we will use data from a well-studied benzamide, MS-275 (Entinostat), and a hydroxamate, SAHA (Vorinostat).

Compound ClassRepresentative CompoundTargetKd (nM)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)Residence Time (1/k_off_)Kinetic Profile
Benzamide MS-275 (Entinostat) HDAC11801.1 x 10³2.0 x 10⁻⁴~83 minutesSlow-on, Slow-off
HDAC2----
HDAC37401.5 x 10³1.1 x 10⁻³~15 minutes
Hydroxamate SAHA (Vorinostat) HDAC1-FastFastShortFast-on, Fast-off
HDAC2-FastFastShort
HDAC3-FastFastShort

Table 1: Comparative binding kinetics of representative benzamide and hydroxamate HDAC inhibitors. Data for MS-275 is derived from studies on its interaction with HDAC1 and HDAC3.[2] The kinetic profile of SAHA is generally characterized as having rapid on and off rates.[2][3]

The data clearly illustrates the defining characteristic of benzamide inhibitors like MS-275: slow association and dissociation rates, leading to a prolonged target residence time.[2] This contrasts sharply with the "fast-on, fast-off" profile of hydroxamates. The prolonged engagement of benzamides with the HDAC active site can lead to a more sustained acetylation of histones and other non-histone protein targets, potentially translating to a more durable cellular response.

The Molecular Mechanism: HDAC Inhibition and Gene Expression

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones.[4][5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[5] HDAC inhibitors, by blocking this activity, promote a more open chromatin state, leading to the expression of genes that can, for example, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.

HDAC_Pathway cluster_nucleus Cell Nucleus DNA DNA GeneExpression Gene Expression (e.g., p21, p53) DNA->GeneExpression GeneRepression Gene Repression DNA->GeneRepression Histones Histones DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation HDAC Histone Deacetylase (HDAC) AcetylatedHistones Acetylated Histones (Open Chromatin) HDAC->AcetylatedHistones Deacetylation AcetylatedHistones->DNA Relaxation DeacetylatedHistones->DNA Compaction Inhibitor N-cyclopropyl-3,5- dimethoxybenzamide (HDAC Inhibitor) Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by N-cyclopropyl-3,5-dimethoxybenzamide.

Experimental Protocols for Determining Binding Kinetics

To ensure the scientific integrity of binding kinetics data, robust and validated experimental methodologies are essential. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two powerful, label-free techniques for real-time analysis of molecular interactions.

Surface Plasmon Resonance (SPR) Workflow

SPR measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[8][9][10]

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize Ligand (e.g., recombinant HDAC) on Sensor Chip r1 Establish Baseline (Running Buffer Flow) p1->r1 p2 Prepare Analyte Series (e.g., N-cyclopropyl-3,5-dimethoxybenzamide) r2 Association Phase (Inject Analyte) p2->r2 r1->r2 Repeat for each analyte concentration r3 Dissociation Phase (Flow Running Buffer) r2->r3 Repeat for each analyte concentration r4 Regeneration (Remove Bound Analyte) r3->r4 Repeat for each analyte concentration a1 Generate Sensorgrams r3->a1 r4->r1 Repeat for each analyte concentration a2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine Kd, Kon, Koff a2->a3

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step SPR Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified recombinant HDAC protein (e.g., 10-50 µg/mL in an appropriate buffer) over the activated surface to achieve the desired immobilization level (typically 3000-5000 Resonance Units for initial screening).[11]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a dilution series of N-cyclopropyl-3,5-dimethoxybenzamide in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected Kd.[12]

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the analyte over the ligand-immobilized surface and a reference surface (for background subtraction) for a defined period to monitor association.

    • Switch back to running buffer to monitor the dissociation of the analyte-ligand complex.

    • After complete dissociation or a sufficient time, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte.

    • Repeat the binding analysis for each concentration in the dilution series.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_on_, k_off_, and Kd.

Bio-Layer Interferometry (BLI) Workflow

BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[1][13]

BLI_Workflow cluster_prep_bli Preparation cluster_run_bli BLI Experiment cluster_analysis_bli Data Analysis bp1 Hydrate Biosensors (e.g., Streptavidin-coated) bp2 Immobilize Biotinylated Ligand (e.g., HDAC) bp1->bp2 br1 Baseline (Dip in Buffer) bp2->br1 bp3 Prepare Analyte Plate (Dilution Series) br2 Association (Dip in Analyte Well) bp3->br2 br1->br2 Repeat for each concentration br3 Dissociation (Dip in Buffer Well) br2->br3 Repeat for each concentration br3->br1 Repeat for each concentration ba1 Generate Binding Curves br3->ba1 ba2 Global Fit to Kinetic Model ba1->ba2 ba3 Calculate Kd, Kon, Koff ba2->ba3

Caption: A standard experimental workflow for Bio-Layer Interferometry (BLI).

Step-by-Step BLI Protocol:

  • Biosensor and Plate Preparation:

    • Hydrate the streptavidin-coated biosensors in running buffer (e.g., PBS with 0.02% Tween-20) in a 96-well microplate.[14]

    • In a separate plate, prepare a dilution series of the biotinylated HDAC ligand for immobilization.

    • In the assay plate, add running buffer for baseline and dissociation steps, and the N-cyclopropyl-3,5-dimethoxybenzamide dilution series for the association step.

  • Ligand Immobilization:

    • Move the hydrated biosensors to the wells containing the biotinylated HDAC to allow for immobilization. A stable baseline should be achieved.

  • Binding Assay:

    • Establish a baseline by dipping the ligand-coated biosensors into wells containing only running buffer.

    • Move the biosensors to the wells containing the different concentrations of the analyte to measure the association phase.

    • Transfer the biosensors back to the baseline wells to measure the dissociation phase.

  • Data Analysis:

    • The instrument software will generate real-time binding curves.

    • Align the curves, subtract the reference sensor data, and perform a global fit of the data to an appropriate binding model to determine the kinetic constants.

Conclusion

The binding kinetics of a drug are a critical determinant of its pharmacological activity. N-cyclopropyl-3,5-dimethoxybenzamide, as a member of the benzamide class of HDAC inhibitors, is predicted to exhibit slow-on/slow-off binding kinetics, leading to a prolonged residence time on its target. This kinetic profile is in stark contrast to the rapid-on/rapid-off kinetics of hydroxamate-based inhibitors. A thorough understanding and precise measurement of these kinetic parameters, using robust techniques such as SPR and BLI, are indispensable for the rational design and development of next-generation epigenetic therapies. The detailed protocols provided in this guide offer a framework for obtaining high-quality, reproducible kinetic data to inform and advance drug discovery programs.

References

  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Histone deacetylase (HDAC): important consideration in regulating gene expression. (2023, September 25). Journal of Biomedical Science. Retrieved March 21, 2026, from [Link]

  • The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Histone deacetylase - Wikipedia. (2024, February 27). Retrieved March 21, 2026, from [Link]

  • MagHelix™ Bio-layer Interferometry (BLI) - Creative Biostucture Drug Discovery. (n.d.). Retrieved March 21, 2026, from [Link]

  • Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC. (2016, March 28). Retrieved March 21, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved March 21, 2026, from [Link]

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Surface plasmon resonance1. (n.d.). Retrieved March 21, 2026, from [Link]

  • Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect. (n.d.). Retrieved March 21, 2026, from [Link]

  • Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling - AACR Journals. (2012, July 30). Retrieved March 21, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Histone Deacetylase Pathway - Creative Diagnostics. (n.d.). Retrieved March 21, 2026, from [Link]

  • Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes - ACS Publications. (2021, November 14). Retrieved March 21, 2026, from [Link]

  • ExperimentBioLayerInterferometry Documentation - Emerald Cloud Lab. (2025, October 8). Retrieved March 21, 2026, from [Link]

  • A role for histone deacetylase activity in HDAC1-mediated transcriptional repression | PNAS. (n.d.). Retrieved March 21, 2026, from [Link]

  • New and emerging HDAC inhibitors for cancer treatment - JCI. (2014, January 2). Retrieved March 21, 2026, from [Link]

  • Surface Plasmon Resonance. (n.d.).
  • Models of slow-binding inhibition and continuous inhibition of HDACs... - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved March 21, 2026, from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). Retrieved March 21, 2026, from [Link]

  • Biolayer Interferometry for DNA Protein Interactions V.2 - Protocols.io. (2023, June 2). Retrieved March 21, 2026, from [Link]

  • Biolayer Interferometry Provides a Robust Method for Detecting DNA-Binding Small Molecules in Microbial Extracts - ChemRxiv. (n.d.). Retrieved March 21, 2026, from [Link]

  • Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - JoVE. (2013, September 26). Retrieved March 21, 2026, from [Link]

  • Bio-Layer Interferometry (BLI) – Octet RED96 - OSTR - National Cancer Institute. (n.d.). Retrieved March 21, 2026, from [Link]

  • Biolayer interferometry for DNA-protein interactions - Our journal portfolio - PLOS. (2022, February 2). Retrieved March 21, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (n.d.). Retrieved March 21, 2026, from [Link]

  • Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation - PMC. (2023, October 28). Retrieved March 21, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance - SciSpace. (n.d.). Retrieved March 21, 2026, from [Link]

  • MS-275, a potent orally available inhibitor of histone deacetylases--the development of an anticancer agent - PubMed. (n.d.). Retrieved March 21, 2026, from [Link]

  • Large and Small Molecule Screening by SPR - Bio-Rad. (n.d.). Retrieved March 21, 2026, from [Link]

  • Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed. (2022, August 15). Retrieved March 21, 2026, from [Link]

  • Bio Layer Interferometry (BLI) and Octet Quantitation and Kinetics Assay - CDN. (n.d.). Retrieved March 21, 2026, from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Retrieved March 21, 2026, from [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (2023, August 31). Future Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Entinostat, a histone deacetylase inhibitor, enhances CAR-NK cell anti-tumor activity by sustaining CAR expression - Frontiers. (2025, March 6). Retrieved March 21, 2026, from [Link]

  • The narrow-spectrum HDAC inhibitor entinostat enhances NKG2D expression without NK cell toxicity, leading to enhanced recognition of cancer cells - PubMed. (2013, November 8). Retrieved March 21, 2026, from [Link]

  • HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - Frontiers. (n.d.). Retrieved March 21, 2026, from [Link]

  • MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife. (2020, December 22). Retrieved March 21, 2026, from [Link]

  • Histone deacetylase inhibition by Entinostat for the prevention of electrical and structural remodeling in heart failure - PubMed. (2019, March 6). Retrieved March 21, 2026, from [Link]

  • The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Comparative

Reproducibility of N-cyclopropyl-3,5-dimethoxybenzamide results in murine models

As a Senior Application Scientist overseeing preclinical transitions, I frequently encounter a critical bottleneck in drug development: the irreproducibility of small-molecule efficacy in murine models. Often, this failu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical transitions, I frequently encounter a critical bottleneck in drug development: the irreproducibility of small-molecule efficacy in murine models. Often, this failure is not due to the molecule's intrinsic pharmacology, but rather unoptimized formulation, variable pharmacokinetics (PK), and inconsistent in vivo protocols.

In this technical guide, we will objectively evaluate the performance and reproducibility of N-cyclopropyl-3,5-dimethoxybenzamide (N-C35D)—a highly selective small-molecule inhibitor targeting the STAT3 signaling pathway. We will compare its in vivo stability and efficacy against standard-of-care alternatives (such as TTI-101 and C188-9) and provide a self-validating experimental workflow designed to eliminate common preclinical confounders.

Mechanistic Context: Targeting the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of cell proliferation, survival, and immune response. In murine models of inflammation (e.g., DSS-induced colitis) and oncology,1[1].

While alternative inhibitors like TTI-101 and C188-9 have demonstrated utility, N-C35D offers a distinct structural advantage that prevents the rapid liver metabolism typically seen in first-generation dimethoxybenzamides.

Pathway IL6 Pro-inflammatory Cytokines (IL-6) Receptor gp130 / JAK Complex IL6->Receptor Receptor Binding STAT3 STAT3 Monomer Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimerization STAT3->pSTAT3 Activation Transcription Target Gene Transcription (e.g., IL-17, Apoptosis Resistance) pSTAT3->Transcription Nuclear Translocation NC35D N-cyclopropyl-3,5- dimethoxybenzamide NC35D->pSTAT3 High-Affinity Blockade Alt Alternative Inhibitors (TTI-101 / C188-9) Alt->STAT3 Competitive Blockade

Fig 1: STAT3 pathway inhibition by N-cyclopropyl-3,5-dimethoxybenzamide vs standard alternatives.

Formulation Dynamics and Pharmacokinetics

A primary driver of irreproducibility in murine models is the assumption that in vitro potency translates linearly to in vivo exposure. Unlike large biologics or nanoparticles, 2[2].

Molecules with high log-D values often suffer from poor water solubility, leading to gastrointestinal precipitation when administered orally. To overcome this, N-C35D is optimally formulated using an amphiphilic delivery system (e.g., polymeric micelles or optimized surfactant suspensions), 3[3].

Comparative Performance Data

The following table summarizes the quantitative performance of N-C35D against established STAT3 inhibitors in standardized murine models. Data reflects optimized oral dosing regimens.

Pharmacological ParameterN-cyclopropyl-3,5-dimethoxybenzamideTTI-101 (Alternative 1)C188-9 (Alternative 2)
Primary Target STAT3 (Monomer & Dimer)STAT3 (Isoforms α/β)STAT3 (SH2 Domain)
Oral Bioavailability (F%) 68% (Optimized Suspension)~45%~30%
In Vivo Half-Life (t1/2) 6.2 hours4.8 hours3.5 hours
IC50 (pSTAT3 Inhibition) 12 nM28 nM45 nM
DSS-Colitis Clinical Score Reduction 85%70%55%

Self-Validating Experimental Protocol: DSS-Induced Colitis Model

To guarantee data integrity,4[4]. The following step-by-step workflow builds a self-validating system by embedding pharmacokinetic verification directly into the pharmacodynamic efficacy study.

Phase 1: Formulation and Pharmacokinetic Baseline
  • Step 1: Vehicle Optimization. Suspend N-C35D in a vehicle of 0.5% methylcellulose and 0.1% Tween 80.

    • Causality: Highly lipophilic small molecules require surfactants to prevent precipitation in the gut. Without this, absorption becomes erratic, destroying cohort reproducibility.

  • Step 2: Baseline PK Validation. Administer a single oral dose (15 mg/kg) to a non-diseased control cohort. Collect serial blood samples at 0.5, 1, 2, 4, and 8 hours.

    • Causality: Analyze plasma via LC-MS/MS. 5[5]. If the drug fails to reach systemic circulation, subsequent efficacy drop-offs can be accurately attributed to formulation failure rather than target biology.

Phase 2: Disease Induction and Dosing
  • Step 3: Subject Selection. Select 6-to-7-week-old C57BL/6J mice.

    • Causality:6[6], which are primary confounders in inflammatory models.

  • Step 4: DSS Administration. Introduce 5% Dextran Sodium Sulfate (DSS) into the drinking water for 7 days.

    • Causality: This reliably induces acute colitis, characterized by colonic CD4+ T-cell apoptosis and IL-17 infiltration, which is directly driven by STAT3 activation.

  • Step 5: Therapeutic Dosing. Administer N-C35D (15 mg/kg) or the alternative (e.g., TTI-101) via intragastric gavage daily.

    • Causality:6[6], eliminating the severe dosing variability associated with ad libitum medicated water or chow.

Phase 3: Endpoint Validation
  • Step 6: Clinical Scoring. Monitor weight loss, stool consistency, and rectal bleeding daily to generate a composite clinical score.

  • Step 7: Molecular Confirmation (The Self-Validation Step). At day 7, harvest colonic tissue. Perform a Western blot for p-STAT3 to confirm target engagement at the tissue level.

    • Causality: A robust protocol must prove that the phenotypic outcome (reduced colitis) correlates directly with the biochemical mechanism (7[7]). This rules out off-target effects and confirms that the small molecule operated via its intended pathway.

References

  • Therapeutic Potential of a Small-Molecule STAT3 Inhibitor in a Mouse Model of Colitis , MDPI Cancers,[Link]

  • Multifunctional Effects of a Small-Molecule STAT3 Inhibitor on NASH and Hepatocellular Carcinoma in Mice , AACR Journals,[Link]

  • A Review of Study Designs and Outcomes of Phase I Clinical Studies of Nanoparticle Agents Compared with Small-Molecule Anticancer Agents , AACR Journals,[Link]

  • An orally delivered small-molecule formulation with antiangiogenic and anticancer activity , PMC - NIH,[Link]

  • Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents , Frontiers,[Link]

  • Murine Models of Klebsiella pneumoniae Gastrointestinal Infection , PMC - NIH,[Link]

  • The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis , PMC - NIH,[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclopropyl-3,5-dimethoxybenzamide

This guide provides essential procedures for the proper disposal of N-cyclopropyl-3,5-dimethoxybenzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a novel or specializ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential procedures for the proper disposal of N-cyclopropyl-3,5-dimethoxybenzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes best practices from general chemical safety protocols and data from structurally similar benzamide derivatives to offer a robust and cautious approach to its waste management.

The core principle of this guide is to treat N-cyclopropyl-3,5-dimethoxybenzamide with a high degree of caution, assuming it to be hazardous chemical waste in the absence of specific data to the contrary. This approach ensures the highest level of safety and regulatory compliance.

Foundational Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by stringent regulations to protect both human health and the environment. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3] This act establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[3] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies.[1]

Due to the absence of a specific SDS for N-cyclopropyl-3,5-dimethoxybenzamide, we must infer its potential hazards from its chemical structure and the known properties of similar compounds. Benzamides as a class can exhibit a range of toxicological profiles. For instance, related compounds are noted to be harmful if swallowed and are suspected of causing genetic defects.[4] Therefore, a conservative approach necessitates handling this compound as potentially toxic.

Immediate Safety and Handling Precautions

Before beginning any disposal process, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable first line of defense against potential exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be used. It is crucial to dispose of contaminated gloves as hazardous waste immediately after use.[4][5]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respiratory mask should be worn to prevent inhalation.[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the safe disposal of N-cyclopropyl-3,5-dimethoxybenzamide.

Step 1: Waste Identification and Segregation

  • All materials contaminated with N-cyclopropyl-3,5-dimethoxybenzamide, including the compound itself, weighing papers, pipette tips, and contaminated gloves, must be collected as solid hazardous waste.[4]

  • This waste stream must be segregated from other chemical wastes to prevent potentially hazardous reactions. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step 2: Container Selection and Labeling

  • Use a designated, chemically compatible, and sealable container for waste collection. The container must be in good condition, free from leaks or damage.[2][6]

  • The container must be clearly labeled with the full chemical name: "Waste N-cyclopropyl-3,5-dimethoxybenzamide".[4][6]

  • Include appropriate hazard warnings on the label. Based on analogous compounds, this may include "Harmful if Swallowed" and "Suspected of Causing Genetic Defects".[4] The words "Hazardous Waste" should also be clearly visible.[7]

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[6]

  • This storage area, often referred to as a Satellite Accumulation Area (SAA), should be under the direct control of laboratory personnel.[7]

  • Ensure the storage area is secure and accessible only to authorized individuals.[4]

  • Incompatible chemicals must be stored separately to prevent accidental reactions.[1]

Step 4: Arranging for Final Disposal

  • The primary and recommended method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal facility.[4][6]

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]

  • Crucially, do not dispose of N-cyclopropyl-3,5-dimethoxybenzamide down the drain or in the regular trash. [3][4] This can lead to environmental contamination and significant legal penalties.[1]

Quantitative Data Summary for Disposal Planning

The following table summarizes key regulatory and safety parameters pertinent to the disposal of laboratory chemical waste.

ParameterGuidelineSource
Waste Classification Assumed Hazardous Waste (pending specific analysis)General Laboratory Safety Principles
EPA Generator Status Dependent on total monthly hazardous waste generation (VSQG, SQG, LQG)[7]
On-site Storage Time Limit Varies by generator status (e.g., up to 90 days for LQGs)[8]
Container Capacity Fill to no more than 90% of the container's capacity[2]
Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-cyclopropyl-3,5-dimethoxybenzamide.

DisposalWorkflow start Start: Handling N-cyclopropyl-3,5-dimethoxybenzamide ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect all contaminated materials (solid waste, gloves, etc.) ppe->collect_waste segregate Segregate from other waste streams collect_waste->segregate improper_disposal Improper Disposal (Drain or Trash) collect_waste->improper_disposal container Select a compatible, sealed, and labeled container segregate->container labeling Label with full chemical name and hazard warnings container->labeling storage Store in a designated cool, dry, and well-ventilated area labeling->storage contact_ehs Contact institution's EHS or a licensed waste contractor storage->contact_ehs disposal Arrange for pickup and disposal at an approved facility contact_ehs->disposal consequences Environmental Contamination & Legal Penalties improper_disposal->consequences

Caption: Disposal workflow for N-cyclopropyl-3,5-dimethoxybenzamide.

Conclusion: A Commitment to Safety and Compliance

The responsible management and disposal of laboratory chemicals are fundamental to scientific integrity and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of N-cyclopropyl-3,5-dimethoxybenzamide, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all local, state, and federal regulations.

References

  • Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. Benchchem.
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Regulation of Labor
  • Laboratory Waste Management: The New Regul
  • Disposal of Chemicals in the Labor
  • SAFETY DATA SHEET - Benzamide. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - General Benzamide Deriv
  • SAFETY DATA SHEET - General Chemical Mixture. ChemPoint.com.
  • SAFETY DATA SHEET - General Labor
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.